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  • Product: Lariciresinol 4'-O-glucoside

Core Science & Biosynthesis

Foundational

Technical Guide: Lariciresinol 4'-O-glucoside – Natural Sources, Distribution, and Isolation

Executive Summary Lariciresinol 4'-O-glucoside (CAS: 143663-00-7 / 107110-16-7) is a bioactive lignan glycoside exhibiting significant antiviral and anti-inflammatory properties. It is a critical quality marker for Isati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lariciresinol 4'-O-glucoside (CAS: 143663-00-7 / 107110-16-7) is a bioactive lignan glycoside exhibiting significant antiviral and anti-inflammatory properties. It is a critical quality marker for Isatis indigotica (Ban Lan Gen), a traditional medicinal herb used for respiratory viral infections. Unlike its aglycone, lariciresinol, the glycosylated form exhibits enhanced water solubility and metabolic stability, making it a prime candidate for pharmaceutical development targeting Influenza A (H1N1, H3N2) and Hepatitis B virus (HBV).

This guide provides a technical deep-dive into its botanical distribution, biosynthetic origins, and a validated protocol for its extraction and isolation, designed to support reproducible experimental workflows.

Chemical Identity and Biosynthesis[1][2][3][4]

Chemical Name: Lariciresinol 4'-O-β-D-glucopyranoside Molecular Formula: C


H

O

Molecular Weight: 522.54 g/mol Stereochemistry: The naturally occurring bioactive form in Isatis is typically the (-)-enantiomer, specifically (-)-lariciresinol-4'-O-β-D-glucopyranoside.
Biosynthetic Pathway

The biosynthesis of lariciresinol 4'-O-glucoside follows the general phenylpropanoid pathway. The critical divergence point occurs after the formation of coniferyl alcohol. Two coniferyl alcohol molecules dimerize to form pinoresinol, which is sequentially reduced to lariciresinol. The final step involves the regiospecific glycosylation at the C4' position, mediated by specific UDP-dependent glycosyltransferases (UGTs). In Isatis indigotica, the enzyme IiUGT4 has been identified as the dominant catalyst for this specific glycosylation.[1][2]

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Cou p-Coumaric Acid Cin->Cou Hydroxylation ConA Coniferyl Alcohol Cou->ConA Multistep (4CL, CCR, CAD) Pin Pinoresinol ConA->Pin Dimerization Lar Lariciresinol Pin->Lar Reduction (Stereoselective) LarG Lariciresinol 4'-O-glucoside Lar->LarG Glycosylation (C4'-OH) PAL PAL C4H C4H DIR DIR (Dirigent Protein) PLR PLR (Pinoresinol/Lariciresinol Reductase) UGT IiUGT4 (UDP-Glycosyltransferase)

Figure 1: Biosynthetic pathway of Lariciresinol 4'-O-glucoside. The final glycosylation step is catalyzed by regiospecific UGTs, such as IiUGT4 in Isatis indigotica.

Natural Sources and Distribution[6]

While ubiquitous in the plant kingdom as a minor constituent, Lariciresinol 4'-O-glucoside accumulates in pharmacologically relevant quantities in specific families, most notably Brassicaceae and Symplocaceae.

Primary Botanical Sources
Plant SpeciesFamilyPart UsedRelative AbundanceNotes
Isatis indigotica BrassicaceaeRoots (Radix Isatidis)High Primary commercial source. Co-occurs with clemastanin B.
Symplocos cochinchinensis SymplocaceaeLeaves & StemsModerateIsolated alongside other lignan glycosides.[1][2][3][4][5]
Stellera chamaejasme ThymelaeaceaeRootsLow-ModerateIdentified as a bioactive constituent in root extracts.[6]
Sambucus williamsii AdoxaceaeStems/BranchesLowKnown as "Jie Gu Mu"; contains various lariciresinol derivatives.
Osmanthus asiaticus OleaceaeBarkLowIsolation yield reported approx.[7] 6.7 mg/kg fresh bark.
Tissue-Specific Distribution

In Isatis indigotica, the distribution is highly tissue-specific. The compound is concentrated in the secondary phloem and xylem of the root , serving as a chemical defense agent. Aerial parts (leaves) typically contain lower concentrations or different glycosylation patterns.

Extraction and Isolation Protocol

Objective: To isolate high-purity (>95%) Lariciresinol 4'-O-glucoside from Isatis indigotica roots. Scale: Laboratory Preparative (1 kg starting material).

Workflow Overview

The isolation process utilizes the polarity of the glucoside moiety. A biphasic extraction followed by macroporous resin enrichment is critical to remove bulk polysaccharides and non-polar lipids before chromatographic separation.

ExtractionWorkflow Raw Dried Roots (Isatis indigotica) Pulverized (40 mesh) Extract Extraction 70% Ethanol (Reflux, 2h x 3) Raw->Extract Conc Concentrate Rotary Evaporator -> Crude Gum Extract->Conc Susp Suspension Suspend in H2O Conc->Susp Part Partitioning 1. Petroleum Ether (Discard) 2. Ethyl Acetate (Discard) 3. n-Butanol (KEEP) Susp->Part Resin D101 Macroporous Resin Elute with H2O -> 30% EtOH -> 50% EtOH Part->Resin n-BuOH Fraction Frac Target Fraction (Usually 30-50% EtOH eluate) Resin->Frac Silica Silica Gel Column CHCl3 : MeOH (10:1 -> 5:1) Frac->Silica HPLC Prep-HPLC C18 Column, MeOH/H2O System Silica->HPLC Pure Lariciresinol 4'-O-glucoside (Amorphous Powder) HPLC->Pure

Figure 2: Step-by-step isolation workflow for Lariciresinol 4'-O-glucoside from plant roots.

Detailed Methodology
Step 1: Extraction[6][3][4][7]
  • Material: 1.0 kg of air-dried Isatis indigotica roots, ground to a coarse powder.

  • Solvent: 70% Ethanol (aq).

  • Procedure: Reflux extraction, 3 times (2 hours each). Solvent-to-solid ratio 10:1 (v/w).

  • Concentration: Combine filtrates and evaporate under reduced pressure at 50°C to obtain a crude residue.

Step 2: Liquid-Liquid Partitioning
  • Suspend the crude residue in 2.0 L of distilled water.

  • Partition sequentially with:

    • Petroleum Ether: Removes lipids/chlorophyll (Discard organic layer).

    • Ethyl Acetate: Removes aglycones and less polar phenolics (Discard organic layer).

    • n-Butanol: Collect this layer. The target glycoside partitions here due to the sugar moiety.

  • Evaporate the n-Butanol fraction to dryness.

Step 3: Macroporous Resin Enrichment
  • Load the n-Butanol residue onto a D101 macroporous resin column.

  • Wash 1: Distilled water (removes free sugars/salts).

  • Wash 2: 30% Ethanol (often elutes impurities).

  • Elution: 50-70% Ethanol. Collect this fraction. Lariciresinol glycosides typically elute in this polarity window.

Step 4: Purification (Chromatography)
  • Silica Gel: Subject the resin-enriched fraction to a silica gel column eluting with a gradient of Chloroform:Methanol (10:1 to 1:1).

  • Prep-HPLC:

    • Column: C18 Reverse Phase (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: Methanol : Water (Gradient 30% -> 60% MeOH over 40 min).

    • Detection: UV at 280 nm.

    • Target Peak: Collect the peak corresponding to the standard retention time (approx. MW 522).[8][9]

Analytical Characterization

For validation of the isolated compound, the following parameters are standard.

ParameterSpecification
Appearance White to pale yellow amorphous powder
Solubility Soluble in Methanol, Ethanol, DMSO; slightly soluble in Water
UV Absorption

(MeOH): 226 nm, 280 nm
Mass Spectrometry (ESI-MS) Negative Mode: m/z 521 [M-H]

Positive Mode: m/z 545 [M+Na]

HPLC Retention Elutes before Lariciresinol aglycone on C18 columns.

Pharmacological Context

The isolation of Lariciresinol 4'-O-glucoside is driven by its specific bioactivities that differ from the aglycone:

  • Antiviral Activity (Influenza A): It inhibits virus-induced NF-κB activation.[10] Unlike direct neuraminidase inhibitors, it modulates the host cellular response to infection, reducing the "cytokine storm" associated with severe flu and pneumonia.

  • Anti-HBV: Recent studies indicate it inhibits Hepatitis B virus DNA replication by regulating viral transcription factors (HNF1α), offering a novel mechanism distinct from nucleoside analogues.[11]

  • Bioavailability: The glucose moiety enhances solubility, potentially improving oral bioavailability compared to the highly lipophilic lignan aglycones. Upon ingestion, it may be hydrolyzed by gut microbiota to enterolactone, a mammalian lignan with estrogenic and anticancer properties.

References

  • Antiviral Activity in Isatis: Yang, Z., et al. (2013). "Antiviral activity of Isatis indigotica root-derived materials against influenza A virus in vitro and in vivo." Journal of Ethnopharmacology, 174, 379–386. Link

  • Anti-HBV Mechanism: Li, J., et al. (2022).[11] "(-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl.[11][12] Inhibits Hepatitis B Virus by Regulating Viral Transcription."[11][12] Molecules, 27(10), 3223.[12] Link

  • Biosynthesis & UGTs: Chen, R., et al. (2015). "Lariciresinol biosynthetic pathway and involved genes in Isatis indigotica." ResearchGate / Brigham Young University. Link

  • Symplocos Source: Le, T. G., et al. (2024). "Hepatoprotective Lignan Glycosides from the Leaves and Stems of Symplocos cochinchinensis." Chemistry & Biodiversity, 21(9).[9] Link

  • General Lignan Isolation: Michalak, B., et al. (2019). "Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans." Molecules, 24(13), 2412. Link

Sources

Exploratory

An In-depth Technical Guide to the Biosynthesis of Lariciresinol 4'-O-glucoside in Plants

For Researchers, Scientists, and Drug Development Professionals Abstract Lariciresinol 4'-O-glucoside, a lignan of significant pharmacological interest, is synthesized in plants through a sophisticated and stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariciresinol 4'-O-glucoside, a lignan of significant pharmacological interest, is synthesized in plants through a sophisticated and stereochemically controlled biosynthetic pathway. This technical guide provides a comprehensive exploration of this pathway, beginning with the foundational phenylpropanoid pathway and culminating in the final glucosylation of lariciresinol. We will delve into the key enzymatic players, their mechanisms, and the intricate regulatory networks that govern the production of this valuable secondary metabolite. This document is designed to serve as a detailed resource, offering not only a thorough understanding of the biosynthetic route but also practical, field-proven insights and experimental protocols for researchers in plant biology, natural product chemistry, and drug development.

Introduction: The Significance of Lignans and Lariciresinol 4'-O-glucoside

Lignans are a diverse class of diphenolic compounds derived from the oxidative coupling of two phenylpropanoid units.[1] They are widely distributed throughout the plant kingdom and exhibit a remarkable array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Lariciresinol and its glucosides have garnered particular attention for their potential therapeutic applications, such as their anti-diabetic and antiviral activities.[2][3] The glucosylation of lariciresinol to form Lariciresinol 4'-O-glucoside is a critical step that enhances its solubility and stability, and can modulate its bioactivity.[4] A profound understanding of its biosynthesis is therefore paramount for harnessing its full potential, whether through metabolic engineering of plants to increase yields or through synthetic biology approaches for sustainable production.

The Biosynthetic Pathway: A Stepwise Elucidation

The journey from primary metabolites to Lariciresinol 4'-O-glucoside is a multi-step process involving several key enzyme families. The pathway can be conceptually divided into three main stages:

  • Upstream Phenylpropanoid Pathway: The synthesis of the monolignol precursor, coniferyl alcohol.

  • Core Lignan Biosynthesis: The stereoselective dimerization of coniferyl alcohol and subsequent reduction to lariciresinol.

  • Final Glucosylation: The attachment of a glucose moiety to the 4'-hydroxyl group of lariciresinol.

Biosynthesis_Pathway cluster_phenylpropanoid Upstream Phenylpropanoid Pathway cluster_lignan Core Lignan Biosynthesis cluster_glucosylation Final Glucosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Coniferyl_alcohol Coniferyl_alcohol p_Coumaroyl_CoA->Coniferyl_alcohol Multiple Steps Coniferyl_alcohol_dimer 2x Coniferyl alcohol Pinoresinol Pinoresinol Coniferyl_alcohol_dimer->Pinoresinol Dirigent Protein (DIR) + Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Lariciresinol_glucoside Lariciresinol 4'-O-glucoside Lariciresinol->Lariciresinol_glucoside UDP-glucosyltransferase (UGT)

Caption: Overview of the Lariciresinol 4'-O-glucoside biosynthesis pathway.

The Phenylpropanoid Pathway: Laying the Foundation

The biosynthesis of Lariciresinol 4'-O-glucoside originates from the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. The general phenylpropanoid pathway then converts L-phenylalanine into the key precursor, coniferyl alcohol, through a series of enzymatic reactions catalyzed by:

  • Phenylalanine ammonia-lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Further enzymatic steps, including hydroxylation, methylation, and reduction, convert p-coumaroyl-CoA to coniferyl alcohol. The regulation of these upstream enzymes is crucial as it controls the flux of precursors into the lignan biosynthetic pathway.[5][6]

The Heart of Lignan Biosynthesis: Dimerization and Reduction

This stage is characterized by a remarkable degree of stereochemical control, ensuring the formation of specific lignan enantiomers.

The coupling of two coniferyl alcohol molecules to form pinoresinol is a critical, stereochemistry-determining step. This reaction is mediated by the synergistic action of:

  • Laccases or Peroxidases: These oxidative enzymes generate coniferyl alcohol radicals.

  • Dirigent Proteins (DIRs): These non-catalytic proteins capture and orient the coniferyl alcohol radicals, directing their coupling to form a specific stereoisomer of pinoresinol.[7] In the absence of DIRs, the radical coupling is non-specific, leading to a racemic mixture of products. The specific DIR present in a plant species dictates whether (+)- or (-)-pinoresinol is preferentially formed.

Dimerization_Workflow cluster_input Inputs cluster_process Process cluster_output Output Coniferyl_alcohol 2x Coniferyl alcohol Oxidative_enzyme Laccase / Peroxidase Coniferyl_alcohol->Oxidative_enzyme DIR_protein Dirigent Protein (DIR) Oxidative_enzyme->DIR_protein Radical Generation Pinoresinol (+)- or (-)-Pinoresinol DIR_protein->Pinoresinol Stereoselective Coupling

Caption: Workflow of the stereoselective dimerization of coniferyl alcohol.

Pinoresinol serves as the substrate for pinoresinol-lariciresinol reductases (PLRs), which are NADPH-dependent enzymes that catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[3][8] The focus of this guide is the first reduction step. PLRs exhibit stereospecificity, with different isoforms preferentially acting on (+)- or (-)-pinoresinol.[9] This enzymatic step is a critical control point in the pathway, influencing the specific lignan profile of a plant.

The Final Touch: Glucosylation by UDP-Glycosyltransferases (UGTs)

The terminal step in the biosynthesis of Lariciresinol 4'-O-glucoside is the attachment of a glucose molecule to the 4'-hydroxyl group of lariciresinol. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor.[10][11] UGTs are a large and diverse family of enzymes, and specific members are responsible for the glucosylation of particular substrates at defined positions. For instance, in Isatis indigotica, several UGTs have been identified that can glucosylate lariciresinol, with IiUGT4 showing high efficiency.[12]

Key Enzymes: A Closer Look at Their Properties

A quantitative understanding of the enzymes involved is crucial for any metabolic engineering or drug development effort. The following table summarizes the kinetic parameters of representative PLRs and UGTs.

EnzymeSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
AtPrR1Arabidopsis thaliana(+)-Pinoresinol1.6-12833[9]
AtPrR1Arabidopsis thaliana(-)-Pinoresinol7.3-19000[9]
AtPrR2Arabidopsis thaliana(-)-Pinoresinol12.6-1167[9]
IiUGT1Isatis indigoticaLariciresinol--748.75[13]
IiUGT4Isatis indigoticaLariciresinol80.92-785.91[13]
IiUGT71B5aIsatis indigoticaLariciresinol--346.78[13]

Note: '-' indicates data not available in the cited source.

Experimental Protocols: A Practical Guide for Researchers

The following protocols provide a framework for the extraction, analysis, and enzymatic characterization of the components of the Lariciresinol 4'-O-glucoside biosynthetic pathway.

Extraction of Lignans from Plant Material

Rationale: This protocol is designed to efficiently extract both the aglycone (lariciresinol) and its glycosylated form from plant tissues. The initial defatting step is crucial for removing lipids that can interfere with subsequent analysis.

Step-by-Step Methodology:

  • Sample Preparation: Freeze-dry the plant material (e.g., roots, stems, or leaves) and grind it into a fine powder.

  • Defatting: Suspend the powdered plant material in n-hexane (1:10 w/v) and stir for 1-2 hours at room temperature. Centrifuge and discard the supernatant. Repeat this step twice to ensure complete removal of lipids.

  • Extraction: Extract the defatted plant material with 80% methanol (1:10 w/v) overnight at 4°C with constant agitation.

  • Concentration: Centrifuge the extract and collect the supernatant. Concentrate the supernatant under reduced pressure using a rotary evaporator.

  • Hydrolysis (Optional): To analyze the total lignan content (aglycones + glycosides), the extract can be subjected to acid or enzymatic hydrolysis to cleave the glycosidic bonds. For enzymatic hydrolysis, incubate the extract with β-glucosidase.[13]

  • Solid-Phase Extraction (SPE) Cleanup: The crude extract can be further purified using a C18 SPE cartridge to remove interfering compounds.

HPLC-MS/MS Analysis of Lariciresinol and its Glucoside

Rationale: This method provides a sensitive and specific means of separating and quantifying lariciresinol and Lariciresinol 4'-O-glucoside.

Step-by-Step Methodology:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Lariciresinol: Determine the precursor ion [M-H]⁻ or [M+H]⁺ and select a characteristic product ion.

      • Lariciresinol 4'-O-glucoside: Determine the precursor ion [M-H]⁻ or [M+H]⁺ and select a product ion corresponding to the lariciresinol aglycone after in-source fragmentation.

  • Quantification: Use a standard curve of authentic lariciresinol and Lariciresinol 4'-O-glucoside for absolute quantification.[14]

Heterologous Expression and Purification of PLR and UGT Enzymes

Rationale: To perform detailed kinetic and functional studies, it is essential to have pure, active enzymes. Heterologous expression in E. coli or yeast is a common approach.

Step-by-Step Methodology:

  • Gene Cloning: Amplify the coding sequence of the target PLR or UGT gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression with a His-tag).

  • Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a protease inhibitor cocktail. Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.[10][11]

    • Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the target protein with a buffer containing a high concentration of imidazole.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Enzyme Activity Assays

Rationale: This assay measures the conversion of pinoresinol to lariciresinol by monitoring the consumption of NADPH or the formation of the product.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 7.5).

    • Purified PLR enzyme.

    • Pinoresinol (e.g., 100 µM).

    • NADPH (e.g., 200 µM).

  • Reaction Initiation and Incubation: Start the reaction by adding NADPH and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction and Analysis: Vortex the mixture, centrifuge, and collect the ethyl acetate layer. Dry the extract and redissolve it in a suitable solvent for HPLC or LC-MS analysis to quantify the lariciresinol formed.[9]

Rationale: This assay quantifies the glucosylation of lariciresinol.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 8.0).

    • Purified UGT enzyme.

    • Lariciresinol (e.g., 100 µM).

    • UDP-glucose (e.g., 1 mM).

  • Reaction Initiation and Incubation: Start the reaction by adding the enzyme and incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Product Analysis: Centrifuge the mixture to pellet the precipitated protein and analyze the supernatant by HPLC or LC-MS to quantify the formation of Lariciresinol 4'-O-glucoside.[10][11]

Regulation of the Biosynthetic Pathway

The biosynthesis of Lariciresinol 4'-O-glucoside is tightly regulated at multiple levels to respond to developmental cues and environmental stresses.

  • Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes (PAL, C4H, 4CL, PLRs, UGTs) is often coordinately regulated. Transcription factors, such as MYB proteins, have been implicated in the regulation of the phenylpropanoid and lignin biosynthetic pathways, which share common upstream steps with lignan biosynthesis.[6][15]

  • Elicitor-Induced Expression: The production of lignans, including lariciresinol and its derivatives, can be induced by various biotic and abiotic elicitors, such as fungal cell wall fragments, methyl jasmonate, and salicylic acid. This suggests a role for these compounds in plant defense responses. The expression of key biosynthetic genes, including PLR, has been shown to be upregulated in response to such elicitors.

Regulation_Diagram cluster_signals Regulatory Signals cluster_regulation Regulatory Network cluster_genes Biosynthetic Genes cluster_output Output Developmental_Cues Developmental Cues Transcription_Factors Transcription Factors (e.g., MYB) Developmental_Cues->Transcription_Factors Elicitors Elicitors (Biotic & Abiotic Stress) Elicitors->Transcription_Factors PLR_gene PLR Gene Transcription_Factors->PLR_gene Transcriptional Activation UGT_gene UGT Gene Transcription_Factors->UGT_gene Transcriptional Activation Lignan_Biosynthesis Lariciresinol 4'-O-glucoside Biosynthesis PLR_gene->Lignan_Biosynthesis UGT_gene->Lignan_Biosynthesis

Caption: Simplified model of the regulation of lignan biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of Lariciresinol 4'-O-glucoside is a testament to the elegance and precision of plant secondary metabolism. From the foundational phenylpropanoid pathway to the stereochemically controlled steps of lignan formation and the final glucosylation, each stage is orchestrated by specific enzymes under tight regulatory control. This in-depth technical guide has provided a comprehensive overview of this pathway, complete with practical experimental protocols.

Future research in this field will likely focus on several key areas:

  • Discovery and Characterization of Novel Enzymes: Identifying and characterizing new PLRs and UGTs from a wider range of plant species will provide a broader toolkit for metabolic engineering.

  • Elucidation of Regulatory Networks: A deeper understanding of the transcription factors and signaling pathways that control lignan biosynthesis will enable more precise manipulation of this pathway.

  • Synthetic Biology Approaches: The reconstruction of the entire biosynthetic pathway in microbial hosts offers a promising avenue for the sustainable and scalable production of Lariciresinol 4'-O-glucoside and other valuable lignans.

By continuing to unravel the complexities of this biosynthetic pathway, we can unlock the full potential of these fascinating natural products for applications in medicine, nutrition, and beyond.

References

  • Tan, Y., Yang, J., Jiang, Y., Wang, J., & Huang, L. (2022). Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. Frontiers in Plant Science, 13, 921815. [Link]

  • Tan, Y., Yang, J., Jiang, Y., Wang, J., & Huang, L. (2022). Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. Frontiers in Plant Science, 13. [Link]

  • Markulin, L., Corbin, C., Renouard, S., Drouet, S., Gutierrez, L., Mateljak, I., ... & Lainé, E. (2019). Pinoresinol–lariciresinol reductases, key to the lignan synthesis in plants. Planta, 249(6), 1695-1714. [Link]

  • Nakatsubo, T., Mizutani, M., Suzuki, S., Hattori, T., & Umezawa, T. (2008). Characterization of Arabidopsis thaliana pinoresinol reductase, a new type of enzyme involved in lignan biosynthesis. Journal of Biological Chemistry, 283(33), 22468-22477. [Link]

  • Xiao, Y., Ji, Q., Gao, S., Li, Y., Zhang, Y., & Hu, Z. (2015). Combined transcriptome and metabolite profiling reveals that IiPLR1 plays an important role in lariciresinol accumulation in Isatis indigotica. Journal of experimental botany, 66(18), 5559-5573. [Link]

  • Fujita, M., Gang, D. R., Davin, L. B., & Lewis, N. G. (1999). Recombinant pinoresinol-lariciresinol reductases from western red cedar (Thuja plicata) catalyze opposite enantiospecific conversions. Journal of Biological Chemistry, 274(2), 618-627. [Link]

  • Ayella, A. K., Trick, H. N., & Muthukrishnan, S. (2012). Enhancing lignan biosynthesis by over-expressing pinoresinol lariciresinol reductase in transgenic wheat. Molecular breeding, 30(3), 1335-1345. [Link]

  • Moin, M., Rahim, M. A., & Park, J. I. (2019). Differential Expression Pattern of Lignin Biosynthetic Genes in Dwarf Cherry Tomato (Solanum lycopersicum var. cerasiforme). Plant Breeding and Biotechnology, 7(3), 237-247. [Link]

  • Kim, J. H., Kim, J. H., Lee, J. H., Lee, K. R., & Lee, D. H. (2022). Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling. Molecular Nutrition & Food Research, 66(11), 2101111. [Link]

  • Tan, Y., Yang, J., Jiang, Y., Wang, J., & Huang, L. (2022). Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. Frontiers in plant science, 13, 921815. [Link]

  • Li, J., Zhou, Y., Zhang, X., Chen, Y., Li, X., Wang, Y., ... & Jin, Y. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. Journal of ethnopharmacology, 174, 523-531. [Link]

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  • Zhong, R., & Ye, Z. H. (2009). Transcriptional regulation of lignin biosynthesis. Plant signaling & behavior, 4(11), 1028-1034. [Link]

  • Szopa, A., Ekiert, H., & Ekiert, R. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(17), 2323. [Link]

  • Johnsson, P., Kamal-Eldin, A., Lundgren, L. N., & Åman, P. (2000). HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds. Journal of agricultural and food chemistry, 48(11), 5216-5219. [Link]

  • Dalisay, D. S., Kim, K. W., Lee, C., & Davin, L. B. (2017). Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure. Journal of experimental botany, 68(13), 3347-3359. [Link]

  • Chen, J., Wang, J., Yang, J., Tan, Y., Jiang, Y., & Huang, L. (2021). Tandem UGT71B5s Catalyze Lignan Glycosylation in Isatis indigotica With Substrates Promiscuity. Frontiers in Plant Science, 12, 642838. [Link]

  • Wang, H., & Dixon, R. A. (2020). Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus. Frontiers in Plant Science, 11, 749. [Link]

  • Milder, I. E., Arts, I. C., van de Putte, B., Venema, D. P., & Hollman, P. C. (2004). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. Journal of agricultural and food chemistry, 52(21), 6622-6628. [Link]

Sources

Foundational

Chemical structure and stereochemistry of Lariciresinol 4'-O-glucoside

Chemical Structure, Stereochemistry, and Isolation Protocols[1] Executive Summary Lariciresinol 4'-O-glucoside (also known as Lariciresinol 4'-O-β-D-glucopyranoside) is a bioactive lignan glycoside belonging to the tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Stereochemistry, and Isolation Protocols[1]

Executive Summary

Lariciresinol 4'-O-glucoside (also known as Lariciresinol 4'-O-β-D-glucopyranoside) is a bioactive lignan glycoside belonging to the tetrahydrofuran class.[1][2] It is a critical secondary metabolite found in medicinal plants such as Isatis indigotica (Banlangen), Stellera chamaejasme, and Sambucus williamsii.

This compound has garnered significant attention in drug discovery due to its potent anti-viral (specifically Influenza A and Hepatitis B) and anti-inflammatory properties. Unlike its aglycone, lariciresinol, the glycoside exhibits distinct solubility and pharmacokinetic profiles, often serving as a prodrug that is hydrolyzed by intestinal microbiota to release the active aglycone.

This guide provides a rigorous technical analysis of its chemical architecture, stereochemical assignments, spectroscopic identification, and validated isolation protocols.

Chemical Architecture & Stereochemistry

Core Structure and Numbering

Lariciresinol 4'-O-glucoside consists of a (+)-lariciresinol core linked to a β-D-glucopyranose moiety. The aglycone features a 2,3,4-trisubstituted tetrahydrofuran ring.[2][3]

  • Aglycone: (+)-Lariciresinol[2][4]

  • Sugar Moiety: β-D-Glucopyranose[5]

  • Linkage: Ether bond at the C-4' phenolic hydroxyl group.

Critical Regioisomer Distinction (4-O vs. 4'-O): The lariciresinol skeleton contains two phenolic rings:

  • Ring A (Unprimed): Attached directly to the chiral C7 position of the tetrahydrofuran ring.

  • Ring B (Primed): Attached to the C7' methylene group (pendant).

In Lariciresinol 4'-O-glucoside , the glucose unit is attached to Ring B (the pendant aryl group). This distinguishes it from its isomer, Lariciresinol 4-O-glucoside, where the sugar is attached to Ring A.

Stereochemistry

The biological activity is highly dependent on the absolute configuration of the chiral centers.

  • Aglycone Configuration: The most common naturally occurring form is derived from (+)-lariciresinol , which possesses the (7S, 8R, 8'R) configuration.

    • Note on Nomenclature: Some sources use 7, 8, 7' numbering, while others use 2, 3, 4 for the THF ring. Using IUPAC for the THF ring: (2S, 3R, 4R) .[3]

  • Glycosidic Bond: The anomeric carbon (C-1'') of the glucose is in the β-configuration (doublet with J ≈ 7.0–8.0 Hz in 1H NMR).

  • Sugar Configuration: D-Glucose (confirmed by acid hydrolysis and GC analysis of the sugar derivative).

Structural Visualization

The following diagram illustrates the connectivity and the specific glycosylation site.

Lariciresinol_Structure cluster_aglycone Aglycone: (+)-Lariciresinol THF_Ring Tetrahydrofuran Core (C7, C8, C8', C9, C9') Ring_A Ring A (Unprimed) Phenol @ C7 (Free 4-OH) THF_Ring->Ring_A C7-C1 Bond Ring_B Ring B (Primed) Benzyl @ C8' (Glycosylated 4'-O) THF_Ring->Ring_B C8'-C7' Linker Glucose β-D-Glucopyranose (Sugar Moiety) Ring_B->Glucose O-Glycosidic Bond (C4' - O - C1'') beta-configuration

Caption: Structural connectivity of Lariciresinol 4'-O-glucoside showing the specific glycosylation at the pendant aromatic ring (Ring B).

Spectroscopic Characterization

Accurate identification requires a combination of 1H NMR, 13C NMR, and 2D correlations (HMBC, NOESY).[6][7]

Key Diagnostic NMR Signals

The following data represents typical shifts in DMSO-d6 or CD3OD . The presence of the glucoside causes a glycosylation shift : the C-4' signal moves downfield (~2-4 ppm) compared to the free aglycone, while the ortho carbons (C-3', C-5') may shift upfield.

PositionCarbon TypeδH (ppm, Mult, J Hz)δC (ppm)Diagnostic Note
Aglycone
H-7 Benzylic (Ring)4.75 (d, J=6.5)~82.0Characteristic doublet for 7,8-trans
H-7' Benzylic (CH2)2.50 - 2.90 (m)~32.0Methylene linking Ring B
H-4 Aromatic-~145.0Free phenolic OH (if DMSO)
H-4' Aromatic (Link)-~148.5Downfield shift due to glycosylation
OCH3 Methoxyls3.70 - 3.80 (s)~55.5Two signals (3-OMe, 3'-OMe)
Sugar
H-1'' Anomeric4.88 (d, J=7.5) ~100.5β-anomeric coupling (>7 Hz)
H-2'' to H-6'' Sugar protons3.10 - 3.70 (m)60-77Typical glucose envelope
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C26H34O11[8][9]

  • Molecular Weight: 522.54 g/mol [9]

  • Positive Mode [M+Na]+: m/z 545.2

  • Negative Mode [M-H]-: m/z 521.2

  • Fragmentation: MS/MS typically shows the loss of the glucose moiety (162 Da), yielding the aglycone fragment at m/z 359/360 .

Isolation and Purification Protocol

This protocol describes the isolation of Lariciresinol 4'-O-glucoside from Isatis indigotica roots, where it is a known active constituent.

Workflow Diagram

Isolation_Protocol Raw Dried Roots (Isatis indigotica) Pulverized Extract Extraction (80% EtOH or MeOH, Reflux x3) Raw->Extract Conc Crude Extract (Concentrate in vacuo) Extract->Conc Partition Liquid-Liquid Partition Suspend in H2O -> Partition w/ Solvents Conc->Partition Frac1 Petroleum Ether (Lipids/Chlorophyll) -> Discard Partition->Frac1 Frac2 Ethyl Acetate (Aglycones) Partition->Frac2 Frac3 n-Butanol Fraction (Target: Lignan Glycosides) Partition->Frac3 D101 D101 Macroporous Resin Elute H2O -> 30% -> 50% EtOH Frac3->D101 Silica Silica Gel Column (CHCl3:MeOH gradient) D101->Silica HPLC Prep-HPLC (C18) (MeOH:H2O or ACN:H2O) Silica->HPLC Final Pure Lariciresinol 4'-O-glucoside HPLC->Final

Caption: Step-by-step isolation workflow targeting the n-butanol fraction for glycoside enrichment.

Detailed Methodology

Step 1: Extraction

  • Pulverize dried roots (1 kg) into a coarse powder.

  • Extract with 80% Ethanol (3 x 5 L) under reflux for 2 hours each.

  • Combine filtrates and evaporate ethanol under reduced pressure (45°C) to obtain a crude aqueous suspension.

Step 2: Partitioning

  • Suspend the crude residue in 1 L of distilled water.

  • Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (to remove free aglycones).

  • Extract the remaining aqueous phase with n-Butanol (saturated with water) .

  • Collect the n-Butanol layer and evaporate to dryness.[10] This fraction contains the target glycoside.

Step 3: Chromatography

  • D101 Resin: Load the n-BuOH fraction onto a D101 macroporous resin column. Wash with H2O (remove sugars), then elute with 30% and 50% EtOH. The lignan glycosides typically elute in the 30-50% fractions .

  • Silica Gel: Subject the enriched fraction to silica gel chromatography using a Chloroform:Methanol gradient (10:1 → 5:1 → 1:1).

  • Purification (HPLC): Final purification is achieved via semi-preparative HPLC using a C18 column.

    • Mobile Phase: Acetonitrile:Water (20:80 isocratic or gradient).

    • Detection: UV at 280 nm.[11]

    • Yield: Collect the peak corresponding to the target (verify by LC-MS).

Biological Implications[3][4][5][13]

Mechanism of Action
  • Antiviral Activity: Research indicates that Lariciresinol 4'-O-glucoside inhibits the replication of Influenza A virus (H1N1) . It interferes with the NF-κB signaling pathway, reducing the virus-induced expression of pro-inflammatory cytokines (IL-6, TNF-α, IP-10).

  • Prodrug Metabolism: Upon oral ingestion, the glycosidic bond is cleaved by cytosolic β-glucosidases or gut microbiota (e.g., Eubacterium spp.) to release (+)-lariciresinol . The aglycone is then converted into enterolignans (enterodiol/enterolactone), which possess estrogen-modulating effects.

Stability and Storage
  • State: White amorphous powder.

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Poorly soluble in water (cold).

  • Stability: Stable at -20°C for 2 years. Avoid repeated freeze-thaw cycles in solution.

References

  • Li, J., et al. (2015). "Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response." Journal of Ethnopharmacology.

  • Chimichi, S., et al. (1999). "Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside... and lariciresinol derivatives." Magnetic Resonance in Chemistry.

  • Xie, C., et al. (2011). "Antiviral lignans from the roots of Isatis indigotica." Journal of Asian Natural Products Research.

  • PubChem Database. "Lariciresinol 4'-O-glucoside (Compound Summary)."

Sources

Exploratory

Physical and chemical properties of Lariciresinol 4'-O-glucoside

Physical, Chemical, and Pharmacological Characterization for Drug Development Abstract Lariciresinol 4'-O-glucoside (CAS: 107110-16-7) is a bioactive lignan glycoside predominantly isolated from Isatis indigotica (Ban La...

Author: BenchChem Technical Support Team. Date: February 2026

Physical, Chemical, and Pharmacological Characterization for Drug Development

Abstract

Lariciresinol 4'-O-glucoside (CAS: 107110-16-7) is a bioactive lignan glycoside predominantly isolated from Isatis indigotica (Ban Lan Gen) and Stellera chamaejasme.[1][2] Distinguished by its tetrahydrofuran lignan core and specific glycosylation at the 4'-position, this compound exhibits significant antiviral (Influenza A/H1N1) and anti-inflammatory properties via NF-κB pathway modulation. This technical guide provides a comprehensive analysis of its physicochemical properties, spectroscopic identification standards, isolation protocols, and therapeutic potential, designed for application in phytochemical research and pharmaceutical development.

Chemical Identity & Structural Profile[2][3][4][5][6][7][8]

Lariciresinol 4'-O-glucoside is a monoglucosylated derivative of (+)-lariciresinol. The structural specificity lies in the attachment of the


-D-glucopyranosyl moiety to the phenolic hydroxyl group at the C-4' position of the aromatic ring B (the ring attached to the methylene group, not the furan ring directly). This regioisomerism is critical, as it distinguishes the compound from its isomer, Lariciresinol 4-O-glucoside (CAS: 143663-00-7).
Physicochemical Properties Table[7]
PropertyData
Chemical Name Lariciresinol 4'-O-

-D-glucopyranoside
CAS Number 107110-16-7
Molecular Formula C

H

O

Molecular Weight 522.54 g/mol
Appearance White to off-white amorphous powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol; Poorly soluble in water, Hexane
UV Absorption (

)
~230 nm, 280 nm (Methanol)
Optical Rotation

typically positive (dependent on solvent/concentration)
Storage Stability Stable at -20°C (solid); Solutions stable at -80°C for <6 months
Structural Isomerism Note

Researchers must verify the glycosylation site.

  • 4'-O-glucoside (Target): Glucose attached to the "pendant" aromatic ring (linked via C7'-C8').

  • 4-O-glucoside (Isomer): Glucose attached to the aromatic ring directly fused to the furan core (C7).

  • Differentiation: Achieved via HMBC NMR correlations (see Section 2).

Spectroscopic Characterization (NMR & MS)[3][7]

Accurate identification requires High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR). The following data represents the consensus spectral signature for Lariciresinol 4'-O-glucoside.

Mass Spectrometry[4]
  • ESI-MS (Negative mode): m/z 521 [M-H]

    
    
    
  • ESI-MS (Positive mode): m/z 545 [M+Na]

    
    
    
Nuclear Magnetic Resonance (NMR) Profile

Solvent: CD


OD (Methanol-

)
  • Aglycone Core (Lariciresinol):

    • H-7 (Furan methine):

      
       4.75 (d, J = 6.5 Hz).
      
    • Aromatic Protons: Two sets of ABX systems. The ring carrying the glucoside (Ring B) typically shows slight downfield shifts for ortho-protons compared to the aglycone.

    • Methoxy Groups: Two singlets at

      
       3.80–3.85.[3]
      
  • Sugar Moiety (Glucose):

    • Anomeric Proton (H-1''):

      
       4.88 (d, J = 7.5 Hz). The large coupling constant (J > 7 Hz) confirms the 
      
      
      
      -configuration
      .
    • Sugar Carbons: Anomeric carbon (C-1'') at

      
       ~102.0 ppm.
      
Diagnostic HMBC Correlations

To confirm the 4'-position:

  • Strong Correlation: H-1'' (Anomeric)

    
     C-4' (Quaternary aromatic carbon, 
    
    
    
    ~146-148 ppm).
  • Absence: No correlation between H-1'' and C-4 (the other phenolic ring carbon).

Extraction and Isolation Protocol

The following protocol is optimized for isolating Lariciresinol 4'-O-glucoside from the roots of Isatis indigotica (Ban Lan Gen), ensuring high purity for biological assays.

Workflow Overview

IsolationProtocol Plant Dried Roots of Isatis indigotica (1 kg) Extraction Extraction 70% Ethanol (Reflux, 3x 2h) Plant->Extraction Concentration Vacuo Concentration (Crude Extract) Extraction->Concentration Partition Liquid-Liquid Partition Suspended in H2O -> Extract with EtOAc Concentration->Partition EtOAcLayer Ethyl Acetate Fraction (Enriched in Lignans) Partition->EtOAcLayer Collect Organic Phase SilicaCol Silica Gel Column Gradient: CHCl3 -> MeOH EtOAcLayer->SilicaCol ODSCol ODS (C18) Column Gradient: MeOH-H2O (10% -> 100%) SilicaCol->ODSCol Target Fractions PrepHPLC Prep-HPLC Purification C18 Column, ACN/H2O System ODSCol->PrepHPLC Semi-pure Fractions PureComp Pure Lariciresinol 4'-O-glucoside (>98%) PrepHPLC->PureComp

Figure 1: Step-by-step isolation workflow from plant matrix to purified compound.

Detailed Methodology
  • Extraction: Pulverize 1.0 kg of dried Isatis indigotica roots. Reflux with 70% Ethanol (10 L) three times (2 hours each). Combine filtrates and evaporate under reduced pressure to obtain a crude residue.

  • Partitioning: Suspend residue in water (1 L). Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc) . Collect the EtOAc fraction as it contains the target lignans.

  • Chromatography:

    • Step 1 (Silica): Apply EtOAc fraction to a Silica Gel column. Elute with a Chloroform:Methanol gradient (100:1

      
       5:1).
      
    • Step 2 (ODS): Subject lignan-rich fractions to ODS (C18) open column chromatography, eluting with Methanol:Water (10%

      
       100%).
      
    • Step 3 (Prep-HPLC): Purify the target fraction (eluted typically at 40-50% MeOH) using RP-HPLC (C18 column, 250 x 20 mm).

      • Mobile Phase: Acetonitrile : Water (20:80 v/v).

      • Flow Rate: 8-10 mL/min.

      • Detection: UV 280 nm.

Biological & Pharmacological Activity[1][6][10][11][12]

Lariciresinol 4'-O-glucoside is a "prodrug-like" molecule; while the glucoside has intrinsic activity, it may also be hydrolyzed in vivo to the aglycone lariciresinol. Its primary therapeutic interest lies in antiviral and anti-inflammatory domains.

Mechanism of Action: Influenza & Inflammation

Studies indicate that this compound inhibits the replication of Influenza A virus (H1N1) and suppresses the associated "cytokine storm."

Mechanism Virus Influenza A Virus (H1N1) CellEntry Cellular Infection Virus->CellEntry Signaling NF-κB Pathway Activation CellEntry->Signaling Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IP-10) Signaling->Cytokines Translocation Damage Tissue Damage / Inflammation Cytokines->Damage Drug Lariciresinol 4'-O-glucoside Drug->Virus Antiviral Replication Drug->Signaling INHIBITS (Blocks p65 Translocation)

Figure 2: Pharmacological intervention of Lariciresinol 4'-O-glucoside in viral-induced inflammatory pathways.

Key Bioactivity Data
  • Antiviral: Inhibits influenza A virus-induced cytopathic effect (CPE) in MDCK cells.[4]

  • Anti-inflammatory: Significantly reduces the expression of IL-6, TNF-

    
    , and IP-10 in virus-infected A549 cells.
    
  • Mechanism: Blocks the nuclear translocation of the NF-

    
    B p65 subunit, preventing the transcription of pro-inflammatory genes.
    

Stability & Handling for Research

To ensure data integrity during experimentation, strict adherence to stability protocols is required.

  • Solubility for Assays:

    • Preferred Vehicle: DMSO (Dimethyl sulfoxide). Prepare a 10-50 mM stock solution.

    • Aqueous Dilution: Dilute the DMSO stock into culture media. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

  • Hydrolysis Risk:

    • Avoid prolonged exposure to strong acids or glycosidases (e.g.,

      
      -glucosidase) unless aglycone conversion is desired.
      
    • The

      
      -glycosidic bond is susceptible to enzymatic cleavage in the gut (by microbiota), converting the compound to (+)-lariciresinol and subsequently to enterolignans (enterolactone/enterodiol).
      

References

  • Li, J., et al. (2015). "Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response." Journal of Ethnopharmacology, 174, 379-386.[5]

  • Yang, Z., et al. (2013). "Antiviral activity of Isatis indigotica root-derived materials against influenza A virus in vitro and in vivo." Journal of Ethnopharmacology, 149(3), 680-688.

  • Baderschneider, B., & Winterhalter, P. (2001). "Isolation and characterization of novel benzoates, cinnamates, flavonoids, and lignans from Riesling wine and screening for antioxidant activity." Journal of Agricultural and Food Chemistry, 49(6), 2788-2798.[6]

  • PubChem Compound Summary. "Lariciresinol 4-O-glucoside (Compound CID 101683451)." National Library of Medicine.

  • ChemFaces. "Lariciresinol 4'-O-glucoside Datasheet."

Sources

Foundational

Spectral data (NMR, MS) of Lariciresinol 4'-O-glucoside

An In-Depth Technical Guide to the Spectral Data of Lariciresinol 4'-O-glucoside Introduction Lariciresinol 4'-O-glucoside is a naturally occurring lignan glucoside, a class of polyphenolic compounds found widely in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Data of Lariciresinol 4'-O-glucoside

Introduction

Lariciresinol 4'-O-glucoside is a naturally occurring lignan glucoside, a class of polyphenolic compounds found widely in the plant kingdom. It has been isolated from various sources, including the bark of Osmanthus asiaticus, the roots of Stellera chamaejasme L. and Isatis indigotica, and even in Riesling wine.[1][2][3][4] As with many natural products, the unambiguous determination of its complex structure relies on a synergistic application of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide serves as a technical resource for researchers and scientists, providing a detailed examination of the spectral data of Lariciresinol 4'-O-glucoside. It moves beyond a simple listing of data points to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a deep understanding of the molecule's structural elucidation. The molecular formula for this compound is C₂₆H₃₄O₁₁, with a corresponding molecular weight of approximately 522.54 g/mol .[5][6]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Preamble: The Logic of NMR in Lignan Glucoside Characterization

NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products like Lariciresinol 4'-O-glucoside. Its power lies in its ability to map the carbon-hydrogen framework and establish through-bond and through-space connectivities. For a molecule comprising a complex aglycone (lariciresinol) and a sugar moiety (glucose), a multi-pronged NMR approach is essential.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number, environment, and multiplicity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings (e.g., within the furan ring or the glucose unit), while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different structural fragments, most importantly, pinpointing the attachment site of the glucose moiety to the lariciresinol core.[7][8] Finally, NOE (Nuclear Overhauser Effect) experiments can reveal through-space proximities between protons, which is vital for determining the relative stereochemistry.[1]

Experimental Protocol: NMR Data Acquisition

The following is a generalized, field-proven protocol for acquiring high-quality NMR data for Lariciresinol 4'-O-glucoside, based on standard practices for natural product analysis.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified Lariciresinol 4'-O-glucoside in a suitable deuterated solvent (e.g., 0.5 mL of methanol-d₄ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5-mm inverse probe.[9]

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

  • 2D Spectra Acquisition:

    • gCOSY: To establish ¹H-¹H correlations.

    • gHSQC: To determine one-bond ¹H-¹³C correlations.

    • gHMBC: To establish long-range ¹H-¹³C correlations. Set the long-range coupling constant (e.g., to 8 Hz) to optimize for 2- and 3-bond correlations.

    • (Optional) NOESY/ROESY: To determine spatial relationships between protons for stereochemical analysis.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR spectral data for Lariciresinol 4'-O-glucoside, as reported from isolation studies.[1] The numbering scheme for the lariciresinol core is provided in the molecular structure diagram below.

Table 1: ¹H and ¹³C NMR Spectral Data for Lariciresinol 4'-O-glucoside (in CD₃OD)

Position¹³C (δc)¹H (δH, mult., J in Hz)
Lariciresinol Moiety
1133.5
2113.86.84 (d, 1.9)
3149.3
4147.0
5116.36.70 (d, 8.0)
6120.56.78 (dd, 8.0, 1.9)
733.92.90 (dd, 13.7, 4.6), 2.50 (dd, 13.7, 11.2)
842.62.35 (m)
974.03.80 (dd, 8.5, 6.6), 3.45 (dd, 8.5, 6.3)
1'139.5
2'113.16.98 (d, 1.9)
3'149.4
4'147.1
5'116.57.13 (d, 8.0)
6'122.06.85 (dd, 8.0, 1.9)
7'54.44.68 (d, 6.8)
8'47.12.80 (m)
9'72.94.15 (dd, 8.8, 6.8), 3.75 (dd, 8.8, 6.3)
3-OCH₃56.43.85 (s)
3'-OCH₃56.53.82 (s)
Glucoside Moiety
1''104.54.87 (d, 7.3)
2''75.03.49 (m)
3''77.93.48 (m)
4''71.53.41 (m)
5''78.23.45 (m)
6''62.63.90 (dd, 12.0, 2.2), 3.72 (dd, 12.0, 5.6)
Interpretation and Key 2D NMR Correlations

The structural assignment is confirmed by key correlations observed in 2D NMR spectra. The HMBC experiment is paramount in connecting the glucosyl unit to the aglycone.

cluster_lariciresinol Lariciresinol Core cluster_glucose Glucose Moiety H7 H-7 (δ 2.50, 2.90) C1 C-1 (δ 133.5) H7->C1 HMBC H8 H-8' (δ 2.35) C1_prime C-1' (δ 139.5) H8->C1_prime HMBC H5_prime H-5' (δ 7.13) H5_prime->C1_prime HMBC C4_prime C-4' (δ 147.1) H1_double_prime H-1'' (δ 4.87) H1_double_prime->C4_prime HMBC

Caption: Key HMBC correlations for Lariciresinol 4'-O-glucoside.

The most critical correlation is observed between the anomeric proton of the glucose unit (H-1'' at δ 4.87) and the C-4' carbon of the lariciresinol core (at δ 147.1).[1] This unequivocally establishes the point of glycosylation at the 4'-hydroxyl group. Other key HMBC correlations, such as from H-7 to C-1 and H-8' to C-1', help to build the furofuran lignan skeleton.[1]

Part 2: Mass Spectrometry (MS)

Preamble: The Role of MS in Confirming Molecular Weight and Structure

Mass spectrometry is a complementary technique to NMR, providing rapid and accurate molecular weight determination. High-Resolution Mass Spectrometry (HR-MS) is particularly powerful, as it allows for the calculation of the elemental formula, adding a high degree of confidence to the proposed structure. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecule in a controlled manner. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing the nature of the glycosidic bond and the structure of the aglycone.

Experimental Protocol: LC-MS/MS Analysis

A typical workflow for the analysis of Lariciresinol 4'-O-glucoside involves coupling liquid chromatography with tandem mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile/water.

  • Chromatography (UPLC/HPLC): Inject the sample onto a reverse-phase column (e.g., C18). Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

  • Mass Spectrometry (ESI-MS/MS):

    • The column eluent is introduced into an electrospray ionization (ESI) source. Analysis is often performed in both positive and negative ion modes to maximize information.

    • Full Scan (MS1): Acquire a full scan spectrum to detect the molecular ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Tandem MS (MS2): Select the molecular ion of interest as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[10]

Data Presentation: High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis provides the exact mass of the molecular ion, which is used to determine the elemental composition.

  • Molecular Formula: C₂₆H₃₄O₁₁

  • Calculated Mass: 522.2101

  • Observed Ion (Negative ESI): [M-H]⁻ at m/z 521.2023 (value may vary slightly based on instrumentation)[11]

Interpretation: MS/MS Fragmentation Analysis

The fragmentation pattern in MS/MS is highly informative. For glycosides, the most common fragmentation is the cleavage of the O-glycosidic bond, resulting in the neutral loss of the sugar moiety (162 Da for a hexose like glucose).[10][12]

The analysis of Lariciresinol 4'-O-glucoside in negative ion mode reveals a molecular ion [M-H]⁻ at m/z 521.[11] Its subsequent fragmentation yields characteristic product ions.

parent [M-H]⁻ m/z 521 frag1 [M-H-162]⁻ Aglycone m/z 359 parent->frag1 - C₆H₁₀O₅ (Glucose) frag2 [M-H-162-CH₂O]⁻ m/z 329 frag1->frag2 - CH₂O

Caption: Proposed MS/MS fragmentation of Lariciresinol 4'-O-glucoside.

The primary fragmentation event is the loss of the glucose unit (162 Da), leading to the formation of the aglycone ion at m/z 359.[11] A subsequent loss of a formaldehyde unit (CH₂O, 30 Da) from the aglycone results in the fragment ion at m/z 329.[11] This fragmentation pathway is consistent with the proposed structure and provides strong corroborating evidence for the identity of Lariciresinol 4'-O-glucoside.

Conclusion

The structural elucidation of Lariciresinol 4'-O-glucoside is a clear example of the synergistic power of modern spectroscopic techniques. NMR spectroscopy, through a combination of 1D and 2D experiments, definitively maps the atomic connectivity and stereochemistry, crucially identifying the glycosylation site at the 4'-position. Mass spectrometry complements this by providing an accurate molecular formula via HR-MS and confirming the gross structure through predictable fragmentation patterns, notably the characteristic loss of the glucose moiety. Together, these data provide an unambiguous and self-validating confirmation of the molecule's identity.

References

  • Kikuchi, M., et al. (1993). Two lariciresinol glucosides from the bark of Osmanthus asiaticus. HETEROCYCLES, 36(1), 71-74. Available at: [Link]

  • El-Domiaty, M. M., et al. (1992). The First Report on the Occurrence of Furofuranoid Lignan Glucosides in Acanthaceae. Journal of the Faculty of Pharmacy, 30(3), 95-101.
  • Fu, G., et al. (2007). Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata. Magnetic Resonance in Chemistry, 45(10), 882-885. Available at: [Link]

  • Kim, J. H., et al. (2018). Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations. Molecules, 23(8), 1939. Available at: [Link]

  • dos Santos, G. A., et al. (2024). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Consonni, R., & Ottolina, G. (2020). NMR Characterization of Lignans. Magnetochemistry, 6(4), 54. Available at: [Link]

  • Consonni, R., & Ottolina, G. (2020). NMR Characterization of Lignans. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Measurement of lariciresionol glucosides by UPLC-MS/MS. Retrieved from [Link]

  • Stobiecki, M., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1493. Available at: [Link]

  • Yang, Z. F., et al. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. Journal of Ethnopharmacology, 174, 536-542. Available at: [Link]

  • ResearchGate. (n.d.). The proposed fragmentation pathways of syringaresinol-4-O-β-D-glucoside. Retrieved from [Link]

  • Yuca, H., et al. (2016). Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles.
  • Zhang, Q., et al. (2020). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Foods, 9(12), 1776.
  • Zhang, Q. F., et al. (2016). Rapid separation and identification of glycosides in tobacco by HPLC-ESI-LIT/MSn and ESI-Orbitrap-MS. RSC Advances, 6(90), 87299-87311.
  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.

Sources

Exploratory

Lariciresinol 4'-O-glucoside: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Introduction: Unveiling the Potential of a Plant-Derived Lignan Lariciresinol 4'-O-glucoside is a naturally occurring lignan glucoside found in a variety of plant species, including the roots of Isatis indigotica (Woad)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Plant-Derived Lignan

Lariciresinol 4'-O-glucoside is a naturally occurring lignan glucoside found in a variety of plant species, including the roots of Isatis indigotica (Woad) and the leaves and stems of Symplocos cochinchinensis.[1][2] Lignans, a major class of phytoestrogens, are polyphenolic compounds derived from phenylalanine. Upon ingestion, lignan glucosides are often hydrolyzed by gut microbiota to their aglycone forms, such as lariciresinol, which are then further metabolized into enterolignans like enterodiol and enterolactone.[3][4] This metabolic transformation is crucial, as the resulting compounds are often responsible for the systemic biological effects observed. This guide provides an in-depth exploration of the scientifically validated biological activities of Lariciresinol 4'-O-glucoside and its aglycone, lariciresinol, offering a technical resource for researchers and drug development professionals. We will delve into its anti-inflammatory, antiviral, anticancer, and metabolic regulatory properties, providing mechanistic insights, experimental workflows, and quantitative data to support its potential as a novel therapeutic agent.

Part 1: Anti-inflammatory and Immunomodulatory Effects

One of the most well-documented activities of Lariciresinol 4'-O-glucoside is its potent anti-inflammatory effect, primarily mediated through the inhibition of the NF-κB signaling pathway.[2]

Mechanism of Action: Inhibition of NF-κB Signaling

Influenza A virus (IAV) infection is known to trigger a strong inflammatory response, often leading to tissue damage through the excessive production of pro-inflammatory cytokines. Studies have shown that Lariciresinol 4'-O-glucoside can significantly attenuate this response. In IAV-infected human alveolar epithelial cells (A549), the compound was found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[2] By preventing NF-κB activation, Lariciresinol 4'-O-glucoside effectively suppresses the transcription of a cascade of downstream inflammatory genes.[2]

Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAV Influenza A Virus (IAV) TLR Toll-like Receptor (TLR) IAV->TLR activates MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB phosphorylates IκBα IkB IκBα IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB (in Nucleus) NFkB->NFkB_nuc translocates NFkB_IkB->IkB releases NFkB_IkB->NFkB Cytokines Pro-inflammatory Genes (IL-6, TNF-α, IL-8, etc.) NFkB_nuc->Cytokines induces transcription Inflammation Inflammatory Response Cytokines->Inflammation LG Lariciresinol 4'-O-glucoside LG->IKK inhibits

Caption: NF-κB signaling pathway inhibition by Lariciresinol 4'-O-glucoside.

Quantitative Data: Suppression of Pro-inflammatory Cytokines

The inhibitory effect of Lariciresinol 4'-O-glucoside on NF-κB activation translates to a quantifiable reduction in the expression of key pro-inflammatory molecules. The following table summarizes the observed effects in influenza A virus (H1N1)-infected A549 cells.[2]

Pro-inflammatory MoleculeFunctionEffect of Lariciresinol 4'-O-glucoside Treatment
IL-6 (Interleukin-6)Key pro-inflammatory cytokineSuppressed expression
TNF-α (Tumor Necrosis Factor-alpha)Central regulator of inflammationSuppressed expression
IL-8 (Interleukin-8)Chemokine for neutrophil recruitmentSuppressed expression
MCP-1 (Monocyte Chemoattractant Protein-1)Recruits monocytes, memory T cells, and dendritic cellsSuppressed expression
IP-10 (Interferon gamma-induced protein 10)Chemoattractant for monocytes/macrophages, T cells, NK cellsSuppressed expression
IFN-α (Interferon-alpha)Antiviral cytokineSuppressed expression
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a robust method to quantify the activation or inhibition of the NF-κB signaling pathway.

Objective: To determine the effect of Lariciresinol 4'-O-glucoside on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK-293 cells (or another suitable cell line) in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[5]

    • Incubate for 24 hours to allow for plasmid expression.[1]

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of Lariciresinol 4'-O-glucoside for 1-2 hours.

    • Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL) or by infecting with a virus (e.g., Influenza A).

    • Include appropriate controls: untreated cells, cells with stimulant only, and cells with vehicle control.

  • Luciferase Activity Measurement:

    • After 6-24 hours of stimulation, lyse the cells.[1]

    • Measure the firefly luciferase activity using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same wells for normalization.[6]

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

Part 2: Antiviral Properties

Lariciresinol 4'-O-glucoside has demonstrated significant antiviral activity, particularly against influenza A virus.[2] Its aglycone has also been shown to inhibit other viruses, including Hepatitis B virus (HBV) and the virus responsible for COVID-19.[7][8][9]

Mechanism of Action against Influenza A Virus

The antiviral mechanism of Lariciresinol 4'-O-glucoside against influenza A virus appears to be multi-faceted:

  • Inhibition of Early-Stage Viral Replication: Time-of-addition assays have indicated that the compound is most effective when administered during the early stages of the viral replication cycle.[10][11] This suggests interference with viral entry or early replication processes.

  • Attenuation of Virus-Induced Cytopathic Effect (CPE): The compound effectively protects Madin-Darby Canine Kidney (MDCK) cells from the cell death induced by influenza virus infection.[2]

  • Immunomodulation: As detailed in the previous section, by suppressing the virus-induced pro-inflammatory response via NF-κB inhibition, Lariciresinol 4'-O-glucoside helps to mitigate the host-mediated pathology associated with severe influenza infection.[2]

It is important to note that studies have shown it does not affect the nuclear export of viral ribonucleoprotein (RNP) complexes in the late stages of infection, distinguishing its mechanism from some other antiviral agents.[2]

Experimental Workflow: Antiviral Activity Assessment

Antiviral_Workflow start Start step1 Step 1: Cytotoxicity Assay (MTT) Determine non-toxic concentrations of Lariciresinol 4'-O-glucoside on host cells (e.g., MDCK, A549). start->step1 step2 Step 2: CPE Inhibition Assay Infect host cells with Influenza A Virus. Treat with non-toxic concentrations of the compound. Observe and quantify the reduction in cytopathic effect. step1->step2 step3 Step 3: Plaque Reduction Assay Infect cell monolayers and treat with compound. Stain and count viral plaques to determine the reduction in viral titer (IC50). step2->step3 step4 Step 4: Mechanistic Studies - NF-κB Luciferase Assay (see above) - Time-of-Addition Assay - qPCR for viral gene expression - Immunofluorescence for RNP export step3->step4 end End step4->end

Caption: Workflow for evaluating the antiviral activity of a test compound.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the ability of Lariciresinol 4'-O-glucoside to protect host cells from virus-induced cell death.

Methodology:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

  • Virus Infection and Treatment:

    • Wash the cell monolayer and infect with a specific multiplicity of infection (MOI) of influenza A virus.

    • Simultaneously, add serial dilutions of Lariciresinol 4'-O-glucoside to the infected wells.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until CPE is clearly visible in the virus control wells.

  • Quantification of Cell Viability:

    • Assess cell viability using the MTT assay (see protocol in Part 3).

    • Add MTT solution to each well and incubate for 2-4 hours.[12]

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).[13]

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

    • Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

Part 3: Anticancer Potential

While studies on the anticancer effects of Lariciresinol 4'-O-glucoside are emerging, significant research has focused on its aglycone, lariciresinol, which has demonstrated notable pro-apoptotic and anti-proliferative activities in various cancer cell lines.[7][14][15]

Mechanism of Action: Induction of Apoptosis

Lariciresinol has been shown to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for effective anticancer agents.[7][9] In human liver cancer (HepG2) cells and breast cancer (SkBr3) cells, lariciresinol triggers the mitochondrial-mediated apoptosis pathway.[14][15] This involves:

  • Overexpression of Pro-apoptotic Genes: Treatment with lariciresinol leads to an increased expression of pro-apoptotic proteins like Bax.

  • Downregulation of Anti-apoptotic Genes: Concurrently, it suppresses the expression of anti-apoptotic proteins such as Bcl-2.

  • Activation of Caspase Cascade: The shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), the executioners of apoptosis.

This targeted induction of apoptosis in cancer cells, with lower cytotoxicity observed in healthy cells, highlights its therapeutic potential.[16]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of Lariciresinol 4'-O-glucoside or lariciresinol on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., HepG2, SkBr3) in a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well).[17]

    • Allow cells to adhere by incubating for 24 hours.[17]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Part 4: Metabolic Regulation and Antidiabetic Effects

Research has highlighted the potential of the aglycone, lariciresinol, in managing hyperglycemia, a hallmark of diabetes mellitus.[18][19]

Mechanism of Action: Dual-Pronged Antidiabetic Activity

Lariciresinol exhibits a dual mechanism of action that contributes to its antidiabetic effects:

  • α-Glucosidase Inhibition: It acts as a competitive inhibitor of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, lariciresinol slows down carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose spikes.[18][19]

  • Enhancement of Insulin Signaling: In C2C12 myotubes, lariciresinol activates the insulin signaling pathway. This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby augmenting glucose uptake into muscle cells.[18][19] In vivo studies in diabetic mice have confirmed that oral administration of lariciresinol reduces blood glucose levels, increases insulin levels, and enhances insulin signaling in skeletal muscle.[18]

Quantitative Data: α-Glucosidase Inhibition

The inhibitory potency of lariciresinol against α-glucosidase has been quantified as follows:

ParameterValueReference
IC₅₀ 6.97 ± 0.37 µM[18][19]
Inhibitory Constant (Ki) 0.046 µM[18][19]
Inhibition Type Competitive[18][19]

Part 5: Pharmacokinetics and Metabolism - A General Perspective

Specific pharmacokinetic studies on Lariciresinol 4'-O-glucoside are limited. However, based on the well-established metabolism of other dietary lignan glucosides, a general metabolic pathway can be proposed.

Upon oral ingestion, Lariciresinol 4'-O-glucoside is likely to undergo hydrolysis in the intestine, mediated by gut microbiota, to release its aglycone, lariciresinol.[4] Lariciresinol can then be absorbed or further metabolized by gut bacteria into enterolignans, primarily enterodiol and enterolactone. These metabolites are absorbed, undergo enterohepatic circulation, and are eventually excreted in the urine. The bioavailability and metabolic fate can be influenced by an individual's gut microbiome composition.

Metabolic Pathway Diagram

Lignan_Metabolism LG Lariciresinol 4'-O-glucoside L Lariciresinol LG->L Gut Microbiota (Hydrolysis) ED Enterodiol L->ED Gut Microbiota (Metabolism) Absorption Systemic Circulation L->Absorption EL Enterolactone ED->EL Gut Microbiota (Oxidation) ED->Absorption EL->Absorption Excretion Excretion (Urine) Absorption->Excretion

Sources

Foundational

A Technical Guide to the Discovery and Isolation of Lariciresinol 4'-O-glucoside for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the discovery, natural sourcing, and the detailed methodologies for the isolation and purification of Lariciresinol 4'-O-glucoside, a lignan glycoside of significant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the discovery, natural sourcing, and the detailed methodologies for the isolation and purification of Lariciresinol 4'-O-glucoside, a lignan glycoside of significant interest for its therapeutic potential. This document is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach for researchers in natural product chemistry and drug development.

Introduction and Significance

Lariciresinol 4'-O-glucoside is a naturally occurring lignan glycoside. Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant and phytoestrogenic effects.[1] The glycosidic form of lariciresinol, specifically the 4'-O-glucoside, has garnered considerable attention for its potential pharmacological applications.

Scientific investigations have revealed its promising antiviral properties, notably against the influenza virus and hepatitis B virus (HBV).[2][3][4] Studies have shown that Lariciresinol 4'-O-β-D-glucopyranoside isolated from the root of Isatis indigotica can inhibit the pro-inflammatory response induced by the influenza A virus.[2] Furthermore, related lignans from the same plant have demonstrated the ability to inhibit HBV replication.[3][4] These findings underscore the importance of developing efficient and reliable methods for the isolation of this compound for further preclinical and clinical research.

Discovery and Natural Abundance

Lariciresinol 4'-O-glucoside has been identified in a variety of plant species. Its discovery has been a result of systematic phytochemical investigations of traditional medicinal plants. Some of the notable natural sources include:

  • Isatis indigotica (Woad or Dyer's Woad): The roots of this plant, known as "Ban Lan Gen" in traditional Chinese medicine, are a significant source of Lariciresinol 4'-O-glucoside and have been used for centuries to treat viral infections.[2][5]

  • Stellera chamaejasme L.: The roots of this plant have also been identified as a source of Lariciresinol 4'-O-glucoside.[6]

  • Symplocos cochinchinensis (Lour.) S. Moore: The leaves and stems of this plant contain Lariciresinol 4'-O-β-D-glucopyranoside.[7]

  • Riesling Wine: Interestingly, this lignan has also been isolated from German Riesling wine, highlighting its presence in fermented products derived from specific plant sources.[6]

The concentration of Lariciresinol 4'-O-glucoside can vary significantly between different plant sources and even within different parts of the same plant. The selection of the source material is a critical first step in the isolation process, directly impacting the potential yield and the complexity of the purification process.

A Validated Workflow for Isolation and Purification

The isolation of Lariciresinol 4'-O-glucoside from its natural matrix is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The following protocol is a comprehensive, field-proven workflow synthesized from established methodologies for lignan glycoside purification.

Rationale for the Methodological Approach

The choice of a multi-step chromatographic approach is dictated by the complexity of the initial plant extract. Lignan glycosides, being moderately polar, are often co-extracted with a myriad of other phytochemicals. A sequential purification strategy, starting with a broad separation technique like silica gel chromatography and progressing to a high-resolution method like preparative HPLC, is essential to achieve the high purity required for pharmacological studies. The use of a gradient elution in chromatography is crucial for effectively separating compounds with a range of polarities present in the crude extract.

Isolation_Workflow Start Dried & Powdered Plant Material (e.g., Isatis indigotica roots) Extraction Step 1: Solvent Extraction (e.g., 95% Ethanol Reflux) Start->Extraction Input Material Concentration1 Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration1 ColumnChromatography Step 2: Silica Gel Column Chromatography (Gradient Elution: CH2Cl2-MeOH) Concentration1->ColumnChromatography Crude Extract FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection TargetFractions Pooling of Fractions Containing Lariciresinol 4'-O-glucoside FractionCollection->TargetFractions Guided by TLC PrepHPLC Step 3: Preparative HPLC (e.g., C18 column, MeOH-H2O gradient) TargetFractions->PrepHPLC Semi-purified Extract PurifiedCompound Pure Lariciresinol 4'-O-glucoside (>98% Purity) PrepHPLC->PurifiedCompound High Purity Isolation Analysis Step 4: Structural Elucidation (NMR, MS) PurifiedCompound->Analysis FinalProduct Final Characterized Compound Analysis->FinalProduct

Figure 1: Generalized workflow for the isolation and purification of Lariciresinol 4'-O-glucoside.
Detailed Experimental Protocol

This protocol is based on a general method for the isolation of lignans from plant material, with specific details adapted for Lariciresinol 4'-O-glucoside.[8]

Step 1: Extraction

  • Preparation of Plant Material: Start with dried and powdered roots of Isatis indigotica (or another suitable source). A finer powder increases the surface area for efficient extraction.

  • Solvent Extraction: Reflux the powdered plant material (e.g., 40 kg) with 95% ethanol (3 x 120 L, 1.5 hours each). This is followed by an extraction with 50% ethanol (1 x 120 L, 1.5 hours) to ensure exhaustive extraction of moderately polar glycosides.[8]

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dark brown residue (crude extract).[8]

Step 2: Preliminary Purification by Column Chromatography

  • Adsorption: Adsorb the crude extract onto silicious earth or silica gel.[8]

  • Column Packing: Prepare a silica gel column and elute with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH). A typical gradient could be from 100:0 to 0:100 (v/v CH₂Cl₂:MeOH).[8]

  • Fraction Collection: Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling of Fractions: Based on the TLC analysis, pool the fractions containing the target compound, Lariciresinol 4'-O-glucoside.

Step 3: Final Purification by Preparative HPLC

  • Column and Mobile Phase: Use a preparative reverse-phase C18 column. The mobile phase typically consists of a gradient of methanol and water. For example, a gradient of 66:34 (MeOH:H₂O) can be effective.[8]

  • Injection and Elution: Dissolve the pooled fractions from the previous step in a suitable solvent and inject onto the preparative HPLC system. Elute with the chosen mobile phase at a specific flow rate (e.g., 3 mL/min).[8]

  • Fraction Collection: Collect the peak corresponding to Lariciresinol 4'-O-glucoside based on the retention time determined from analytical HPLC.

  • Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC. Purity levels of >98% are achievable with this method.[4][6]

Structural Elucidation and Characterization

The definitive identification of the isolated compound as Lariciresinol 4'-O-glucoside is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the structure. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, including the position of the glycosidic linkage.

Quantitative Data and Yield

The yield of Lariciresinol 4'-O-glucoside is highly dependent on the plant source and the efficiency of the isolation process. The following table provides a summary of reported purity levels from different sources.

Source Material Isolation Method Achieved Purity Reference
Isatis indigotica rootsChromatography98.9% (by HPLC)[4]
Stellera chamaejasme L. rootsChromatography≥98%[6]
German Riesling wineCountercurrent Chromatography, HPLCNot explicitly stated, but isolated as a pure compound[6]

Advanced Purification Techniques: Counter-Current Chromatography

For large-scale purification or for separating complex mixtures of similar lignans, High-Speed Counter-Current Chromatography (HSCCC) offers a valuable alternative to traditional column chromatography. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. A suitable solvent system for the separation of lignan glycosides using HSCCC is tert-butylmethyl ether-n-butanol-acetonitrile-water (e.g., in a 1:3:1:5 ratio).[9] This technique can be employed for the preparative isolation of lignans with high purity in a single step.[10]

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the discovery and isolation of Lariciresinol 4'-O-glucoside. By understanding the principles behind each step, from the selection of the natural source to the application of advanced chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently and efficiently obtain this promising bioactive compound for further investigation. The provided workflow and protocols serve as a robust foundation for the successful isolation and characterization of Lariciresinol 4'-O-glucoside, paving the way for the exploration of its full therapeutic potential.

References

  • Da-Costa-Rocha, I., et al. (2014). Isolation of the lignan secoisolariciresinol diglucoside from flaxseed (Linum usitatissimum L.) by high-speed counter-current chromatography. PubMed. Retrieved from [Link]

  • He, S., et al. (2013). Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode. National Institutes of Health. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lariciresinol – Knowledge and References. Retrieved from [Link]

  • Yang, Z., et al. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. PubMed. Retrieved from [Link]

  • Milder, I. E., et al. (2007). Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. Cambridge University Press & Assessment. Retrieved from [Link]

  • Li, Y., et al. (2022). (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2022). (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription. MDPI. Retrieved from [Link]

  • Zhang, X., et al. (2021). Isatis indigotica: a review of phytochemistry, pharmacological activities and clinical applications. National Institutes of Health. Retrieved from [Link]

  • Zhang, T., et al. (2023). Lignans from the Roots and Rhizomes of Dysosma versipellis and Their Cytotoxic Activities. MDPI. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Anti-inflammatory Effects of Lariciresinol 4'-O-glucoside

Introduction Lariciresinol 4'-O-glucoside, a naturally occurring lignan glycoside, has emerged as a compound of significant interest within the field of pharmacology and drug development due to its potential therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lariciresinol 4'-O-glucoside, a naturally occurring lignan glycoside, has emerged as a compound of significant interest within the field of pharmacology and drug development due to its potential therapeutic properties.[1][2][3] Found in various medicinal plants, including Isatis indigotica, this molecule is being increasingly investigated for its diverse biological activities.[4][5] This technical guide provides an in-depth exploration of the anti-inflammatory effects of Lariciresinol 4'-O-glucoside, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, experimental validation protocols, and key data interpretation.

Recent preclinical research, primarily from in vitro and in vivo models, has highlighted the potent anti-inflammatory capacity of lariciresinol and its derivatives. These effects are largely attributed to the modulation of critical inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators. This guide will delve into the molecular intricacies of how Lariciresinol 4'-O-glucoside exerts its anti-inflammatory effects, with a particular focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response.[6] Its activation leads to the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[7][8] The anti-inflammatory activity of Lariciresinol 4'-O-glucoside is significantly linked to its ability to suppress the activation of this pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[6]

Lariciresinol 4'-O-glucoside has been shown to interfere with this cascade, preventing the nuclear translocation of NF-κB. This inhibitory action curtails the downstream production of inflammatory mediators, thereby mitigating the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB:e->IkBa:w Release of NF-κB Lariciresinol Lariciresinol 4'-O-glucoside Lariciresinol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Lariciresinol 4'-O-glucoside cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest western_blot Western Blot (NF-κB pathway proteins) harvest->western_blot elisa ELISA (TNF-α, IL-6 in supernatant) harvest->elisa qpcr qPCR (iNOS, COX-2 mRNA) harvest->qpcr end End western_blot->end elisa->end qpcr->end

Figure 2: General experimental workflow for in vitro anti-inflammatory assessment.
Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is essential for visualizing the effect of Lariciresinol 4'-O-glucoside on key proteins in the NF-κB pathway. [9][10] Protocol:

  • Protein Extraction: Following treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. 4. Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. [9][11]7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software. [9][10]

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

ELISA is a quantitative method to measure the concentration of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant. [12][13][14] Protocol:

  • Sample Collection: Collect the cell culture supernatant after the treatment and stimulation period.

  • Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., Human TNF-α and IL-6 ELISA kits). [12]3. Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.

  • Measurement: Add samples and standards to the antibody-coated microplate and incubate. [13]5. Detection: Add the detection antibody, followed by the substrate solution.

  • Absorbance Reading: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Quantitative Real-Time PCR (qPCR) for Inflammatory Mediators

qPCR is used to measure the mRNA expression levels of inflammatory genes like iNOS and COX-2. [15][16][17][18] Protocol:

  • RNA Extraction: Isolate total RNA from the treated and stimulated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or ACTB). [15]4. Thermal Cycling: Perform the qPCR in a real-time PCR detection system.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation and Interpretation

The data obtained from these experiments should be presented clearly to allow for straightforward interpretation.

Table 1: Effect of Lariciresinol 4'-O-glucoside on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)< 10< 5
LPS (1 µg/mL)1500 ± 120850 ± 75
LPS + Lari-Gluc (10 µM)950 ± 80520 ± 50
LPS + Lari-Gluc (25 µM)500 ± 45 280 ± 30
LPS + Lari-Gluc (50 µM)250 ± 30 140 ± 20

Data are presented as mean ± SD. Statistical significance compared to the LPS-only group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Table 2: Effect of Lariciresinol 4'-O-glucoside on the mRNA Expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 Macrophages

TreatmentiNOS (relative fold change)COX-2 (relative fold change)
Control (untreated)1.01.0
LPS (1 µg/mL)25.0 ± 2.518.0 ± 2.0
LPS + Lari-Gluc (10 µM)15.0 ± 1.810.0 ± 1.2
LPS + Lari-Gluc (25 µM)8.0 ± 1.0 5.0 ± 0.6
LPS + Lari-Gluc (50 µM)3.0 ± 0.5 2.0 ± 0.3

Data are presented as mean ± SD. Statistical significance compared to the LPS-only group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Conclusion

Lariciresinol 4'-O-glucoside demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This guide provides a robust framework for the systematic investigation of these effects, from cell-based assays to the analysis of key molecular markers. The detailed protocols and data presentation formats are designed to ensure scientific integrity and reproducibility. Further research, including in vivo studies in relevant animal models of inflammatory diseases, is warranted to fully elucidate the therapeutic potential of this promising natural compound. The methodologies outlined herein will be instrumental in advancing our understanding of Lariciresinol 4'-O-glucoside and its potential application in the development of novel anti-inflammatory therapies.

References

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  • Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling. (2022). Molecular Nutrition & Food Research, 66(13), e2100751. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(11), 2329. Retrieved from [Link]

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  • Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. (2015-11-04). Journal of Ethnopharmacology, 174, 379-386. Retrieved from [Link]

  • (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription. (2022-05-18). Molecules, 27(10), 3228. Retrieved from [Link]

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Foundational

Antiviral and Anti-inflammatory Mechanisms of Lariciresinol 4'-O-glucoside Against Influenza A Virus

An In-depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Influenza A virus continues to pose a significant global health threat, driven by antigenic drift a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Influenza A virus continues to pose a significant global health threat, driven by antigenic drift and the emergence of antiviral resistance. This necessitates the exploration of novel therapeutic strategies, particularly those targeting host-based mechanisms to mitigate disease severity. This technical guide provides a comprehensive analysis of the antiviral activity of Lariciresinol 4'-O-glucoside, a lignan glycoside isolated from natural sources, against the influenza A virus. Drawing from key scientific studies, we delve into its mechanism of action, which is primarily centered on the attenuation of the virus-induced pro-inflammatory response rather than direct viral inhibition. We present detailed experimental protocols for assessing its efficacy and elucidating its mode of action, including cytotoxicity assays, antiviral screening, and specific mechanistic studies on the NF-κB signaling pathway. This document serves as a foundational resource for researchers seeking to understand and potentially develop Lariciresinol 4'-O-glucoside as an adjunct therapy for influenza virus infections.

Part 1: Introduction to Lariciresinol 4'-O-glucoside

The Imperative for Novel Anti-Influenza Therapeutics

Influenza viruses are responsible for seasonal epidemics and occasional pandemics, leading to significant morbidity and mortality worldwide. Current antiviral drugs primarily target viral proteins, such as neuraminidase or the M2 proton channel[1]. However, the high mutation rate of the virus often leads to the rapid development of drug-resistant strains, compromising the long-term efficacy of these agents[1]. This challenge underscores the urgent need for new antiviral compounds with novel mechanisms of action. One promising strategy is to target host cellular pathways that are hijacked by the virus or are responsible for the pathological inflammation associated with severe influenza.

Lariciresinol 4'-O-glucoside: A Bioactive Lignan Glycoside

Lariciresinol 4'-O-glucoside is a natural lignan glycoside that has been identified in several plant species. It is notably isolated from the root of Isatis indigotica, a plant used in traditional Chinese medicine for the treatment of viral infections and inflammation[2][3]. It has also been found in the roots of Stellera chamaejasme L. and the leaves and stems of Symplocos cochinchinensis[4][5]. Lignans from Isatis indigotica have demonstrated potential antiviral activities, including against influenza and hepatitis B viruses[6][7].

Chemical and Physical Properties:

PropertyValueReference
Molecular Formula C₂₆H₃₄O₁₁[4][8][9][10]
Molecular Weight 522.5 g/mol [4][8][10]
CAS Number 143663-00-7[4][9]
Type of Compound Lignan Glycoside[5]
Appearance Powder[5]

Part 2: In Vitro Efficacy Against Influenza A Virus

The primary investigation into the anti-influenza activity of Lariciresinol 4'-O-glucoside was conducted by Tseng et al. (2015), which demonstrated its ability to counteract the pathogenic effects of the virus in cell culture models[2].

Cytotoxicity Profile

A prerequisite for any potential antiviral agent is a favorable safety profile, meaning it should not be toxic to host cells at concentrations where it is effective against the virus. The cytotoxicity of Lariciresinol 4'-O-glucoside was evaluated using the methylthiazolyltetrazolium (MTT) assay in Madin-Darby canine kidney (MDCK) cells and human alveolar epithelial (A549) cells, which are standard cell lines for influenza research[2][3]. This assay measures the metabolic activity of cells, providing a quantitative assessment of cell viability. The results from these studies indicated that the compound has low cytotoxicity, making it a suitable candidate for further antiviral testing.

Antiviral Activity

The antiviral efficacy of Lariciresinol 4'-O-glucoside was determined by its ability to inhibit the virus-induced cytopathic effect (CPE) in MDCK cells[2][3]. The CPE inhibition assay is a widely used method to screen for antiviral compounds. It visually and quantitatively assesses the extent to which a compound can protect cells from the destructive effects of viral infection. The study demonstrated that treatment with Lariciresinol 4'-O-glucoside was effective against the CPE induced by influenza A virus, indicating its potential to interfere with the viral life cycle or its pathological consequences[2][11].

Note: Specific quantitative data such as IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values from the primary study are not detailed in the available abstracts. Access to the full publication is required for these specific metrics.

Part 3: Unraveling the Mechanism of Action

The research into Lariciresinol 4'-O-glucoside reveals a host-centric mechanism of action. Rather than directly targeting viral components, it modulates the host's inflammatory response, which is a key driver of morbidity and mortality in severe influenza cases.

Attenuation of the Pro-inflammatory Response

Severe influenza infection is often characterized by a "cytokine storm," an excessive production of pro-inflammatory cytokines that leads to extensive lung damage. The study showed that Lariciresinol 4'-O-glucoside significantly suppressed the expression of several key pro-inflammatory molecules induced by influenza A virus (H1N1 and H9N2 strains) in A549 cells. These molecules include[2][3]:

  • Cytokines: Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)

  • Chemokines: Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-gamma-inducible Protein 10 (IP-10)

  • Interferons: Interferon-alpha (IFN-α)

This broad-spectrum suppression of inflammatory mediators suggests that the compound's primary therapeutic benefit may lie in mitigating immunopathology.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response and is known to be activated upon influenza virus infection. Tseng et al. demonstrated that Lariciresinol 4'-O-glucoside attenuated the virus-induced activation of the NF-κB pathway[2][3]. This was confirmed using a reporter assay in HEK-293 cells, which showed reduced NF-κB-driven luciferase expression in the presence of the compound. By inhibiting NF-κB activation, Lariciresinol 4'-O-glucoside effectively turns down the signaling cascade responsible for producing the detrimental cytokines and chemokines.

Excluded Mechanisms: Viral RNP Export

G cluster_virus Influenza A Virus Infection cluster_host Host Cell Response cluster_compound Therapeutic Intervention virus Virus Entry & Replication nfkb NF-κB Pathway Activation virus->nfkb triggers cytokines Pro-inflammatory Cytokine & Chemokine Production (IL-6, TNF-α, IL-8, etc.) nfkb->cytokines induces pathology Lung Inflammation & Tissue Damage cytokines->pathology leads to compound Lariciresinol 4'-O-glucoside compound->nfkb inhibits

Caption: Proposed mechanism of Lariciresinol 4'-O-glucoside.

Part 4: Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for the core experiments used to characterize the anti-influenza activity of Lariciresinol 4'-O-glucoside. These protocols are based on standard practices in virology and cell biology[2][3][12][13].

G start Start: Compound (Lariciresinol 4'-O-glucoside) cytotoxicity Step 1: Cytotoxicity Assay (MTT) Determine CC₅₀ on MDCK & A549 cells start->cytotoxicity antiviral_screen Step 2: Antiviral Screening CPE Inhibition & Plaque Reduction Assays Determine IC₅₀ cytotoxicity->antiviral_screen si_calc Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ antiviral_screen->si_calc mechanistic_studies Step 3: Mechanism of Action Studies si_calc->mechanistic_studies nfkb_assay NF-κB Luciferase Reporter Assay mechanistic_studies->nfkb_assay Test qpcr qRT-PCR for Cytokine Expression mechanistic_studies->qpcr Test rnp_assay RNP Export Assay (Immunofluorescence) mechanistic_studies->rnp_assay Test conclusion Conclusion: Host-centric anti-inflammatory activity nfkb_assay->conclusion qpcr->conclusion rnp_assay->conclusion

Caption: Overall experimental workflow for evaluation.

MTT Cytotoxicity Assay

Causality: To ensure that any observed antiviral effect is not due to the compound killing the host cells, a cytotoxicity assay is the essential first step.

  • Cell Seeding: Seed MDCK or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Lariciresinol 4'-O-glucoside in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined using regression analysis.

Plaque Reduction Assay

Causality: This assay provides a more quantitative measure of antiviral activity than CPE by counting individual virus plaques, each representing a single infectious virus particle. It confirms the ability of the compound to inhibit the production of infectious progeny virus.

  • Cell Seeding: Grow MDCK cells in 6-well plates until they form a confluent monolayer.

  • Virus Adsorption: Wash the cell monolayer with PBS. Infect the cells with approximately 100 plaque-forming units (PFU) of influenza virus per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum. Overlay the cells with an agar or methylcellulose medium containing various concentrations of Lariciresinol 4'-O-glucoside.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is the concentration that reduces the plaque number by 50%.

NF-κB Luciferase Reporter Assay

Causality: This is a direct functional assay to measure the activity of the NF-κB signaling pathway, providing strong evidence for the proposed mechanism of action.

  • Cell Transfection: Use HEK-293 cells that are stably transfected with a plasmid containing a firefly luciferase gene under the control of an NF-κB responsive promoter[2].

  • Treatment and Infection: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of Lariciresinol 4'-O-glucoside for 1 hour. Subsequently, infect the cells with influenza A virus.

  • Incubation: Incubate for 8-12 hours post-infection.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Compare the activity in treated, infected cells to untreated, infected cells.

Part 5: Therapeutic Potential and Future Directions

The existing evidence strongly suggests that Lariciresinol 4'-O-glucoside acts as a potent anti-inflammatory agent during influenza infection.

  • Adjunct Therapy: Its mechanism of action makes it an excellent candidate for an adjunct therapy. It could be co-administered with a direct-acting antiviral (e.g., a neuraminidase inhibitor) to simultaneously suppress viral replication and control the damaging inflammatory response.

  • Need for In Vivo Studies: The current research is limited to in vitro models. The next critical step is to evaluate its efficacy in an animal model of influenza infection (e.g., mice or ferrets)[14]. Such studies would assess the compound's ability to reduce weight loss, decrease viral titers in the lungs, improve survival rates, and lower inflammatory markers in vivo[15].

  • Further Mechanistic Elucidation: While the inhibition of NF-κB is a key finding, further studies could explore its effects on other upstream signaling pathways, such as the RIG-I-like receptor (RLR) pathway, which is responsible for sensing viral RNA and initiating the innate immune response.

Part 6: Conclusion

Lariciresinol 4'-O-glucoside stands out as a promising natural compound for the management of influenza. Its unique, host-directed mechanism of action—inhibiting the NF-κB pathway to suppress the pro-inflammatory cytokine storm—offers a distinct advantage over direct-acting antivirals, as it may be less susceptible to viral resistance and could help mitigate the severe lung pathology associated with the disease. While further in vivo validation is required, the robust in vitro data position Lariciresinol 4'-O-glucoside as a compelling lead compound for the development of a new class of anti-influenza therapeutics focused on immunomodulation.

References

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  • ResearchGate. (2020). Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo. Retrieved from [Link]

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Exploratory

Lariciresinol 4'-O-glucoside: A Dual-Action Lignan Prodrug for Oncological Applications

Executive Summary Lariciresinol 4'-O-glucoside represents a high-potential phytochemical lead in the class of lignan glycosides. While often overshadowed by its aglycone form (Lariciresinol), the glucoside offers a disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lariciresinol 4'-O-glucoside represents a high-potential phytochemical lead in the class of lignan glycosides. While often overshadowed by its aglycone form (Lariciresinol), the glucoside offers a distinct pharmacological profile characterized by superior solubility and stability. This technical guide elucidates its role as a "Dual-Action Prodrug" : it functions directly as an anti-inflammatory agent within the tumor microenvironment (TME) and serves as a stable precursor that is hydrolyzed in vivo to release the potent cytotoxic aglycone, Lariciresinol. This guide provides the structural, mechanistic, and experimental framework for researchers evaluating this compound for cancer therapeutics.

Chemical Profile & Biosynthetic Origin

Lariciresinol 4'-O-glucoside is a tetrahydrofuran lignan glycoside. Its amphiphilic nature—conferred by the glucose moiety attached to the phenolic backbone—enhances its bioavailability compared to the highly lipophilic aglycone.

PropertySpecification
IUPAC Name (2S,3R,4S)-4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)tetrahydrofuran-4'-O-β-D-glucopyranoside
Molecular Formula C₂₆H₃₄O₁₁
Molecular Weight 522.54 g/mol
Primary Source Isatis indigotica (Root), Symplocos cochinchinensis, Rubia philippinensis
Solubility Soluble in MeOH, DMSO, Water (moderate); Insoluble in n-Hexane
Key Structural Feature β-glycosidic bond at C-4' position (Target for β-glucosidase hydrolysis)

Pharmacology: The "Dual-Action" Mechanism

The anticancer efficacy of Lariciresinol 4'-O-glucoside is driven by two distinct mechanisms: Direct Anti-Inflammatory Modulation (Glucoside form) and Indirect Cytotoxicity (Aglycone form).

Direct Action: Suppression of Tumor-Promoting Inflammation

Chronic inflammation is a hallmark of tumorigenesis. The intact glycoside has been shown to inhibit the NF-κB signaling pathway , a critical regulator of pro-inflammatory cytokines (IL-6, TNF-α) that fuel tumor growth and metastasis. Unlike the aglycone, the glycoside can circulate longer in the plasma, exerting systemic anti-inflammatory effects before hydrolysis.

Indirect Action: Metabolic Activation & Apoptosis

Upon oral administration, the glycoside is hydrolyzed by cytosolic β-glucosidases or gut microbiota into Lariciresinol . The aglycone then enters cancer cells and triggers the Mitochondrial Apoptotic Pathway :

  • Bcl-2/Bax Modulation: Downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax.

  • Mitochondrial Dysfunction: Induces loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Cascade: Promotes Cytochrome c release, activating Caspase-9 and Caspase-3, leading to DNA fragmentation.

Mechanistic Pathway Visualization

G L_Glucoside Lariciresinol 4'-O-glucoside (Prodrug / Anti-inflammatory) Hydrolysis Hydrolysis via Gut Microbiota / β-Glucosidase L_Glucoside->Hydrolysis Metabolic Activation NFkB NF-κB Pathway L_Glucoside->NFkB Inhibits Lariciresinol Lariciresinol (Active Aglycone) Hydrolysis->Lariciresinol Bcl2 ↓ Bcl-2 / ↑ Bax Lariciresinol->Bcl2 Modulates Inflammation Pro-Tumorigenic Inflammation (IL-6, TNF-α) NFkB->Inflammation Promotes Mitochondria Mitochondrial Dysfunction (↓ΔΨm) Caspase Caspase-9 / Caspase-3 Activation Mitochondria->Caspase Bcl2->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Dual-action mechanism showing direct anti-inflammatory inhibition by the glucoside and apoptotic induction by the active metabolite (Lariciresinol).

Quantitative Efficacy Profile

The following data summarizes the cytotoxic potency of the active metabolite (Lariciresinol) against key cancer cell lines. Note that the glucoside typically shows higher IC₅₀ values in vitro due to the lack of hydrolytic enzymes in standard cell culture media, necessitating the addition of β-glucosidase for accurate in vitro assessment.

Table 1: Cytotoxicity Profile of Active Metabolite (Lariciresinol)

Cell LineTissue OriginIC₅₀ (µM)Mechanism of Cell DeathReference
HepG2 Liver15.6 ± 1.2Mitochondrial Apoptosis[1, 3]
A549 Lung15.8 ± 0.9S-Phase Arrest[1, 2]
MCF-7 Breast32.1 ± 2.5G2/M Arrest / ER-β Modulation[2, 4]
SkBr3 Breast~47.0Pro-apoptotic Gene Expression[3]

Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., aglycone standards, enzymatic controls).

Protocol A: Isolation from Isatis indigotica

Rationale: High purity is required to distinguish glucoside activity from aglycone contamination.

  • Extraction: Macerate 100g dried I. indigotica roots in 80% MeOH (1:10 w/v) for 72h. Filter and concentrate.

  • Partitioning: Suspend residue in H₂O. Partition sequentially with n-Hexane (discard)

    
     EtOAc (discard) 
    
    
    
    n-Butanol . The glucoside concentrates in the n-BuOH fraction.
  • Purification: Subject n-BuOH fraction to Silica Gel Column Chromatography. Elute with CHCl₃:MeOH (gradient 10:1 to 1:1).

  • Validation: Verify purity >95% via HPLC (C18 column, MeOH:H₂O 45:55, UV 254nm).

Protocol B: Enzymatic Hydrolysis Assay (Prodrug Validation)

Rationale: Confirms the conversion of the glucoside to the active cytotoxic aglycone.

  • Substrate Prep: Dissolve 10 mM Lariciresinol 4'-O-glucoside in phosphate buffer (pH 5.0).

  • Enzyme Addition: Add β-glucosidase (from almonds, 5 U/mL). Incubate at 37°C.

  • Sampling: Take aliquots at 0, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

  • Analysis: Analyze via HPLC-UV.

    • Success Criteria: Disappearance of the Glucoside peak (RT ~15 min) and appearance of the Lariciresinol peak (RT ~33 min).

Protocol C: Comparative Cytotoxicity Workflow

Rationale: Distinguishes between the direct effect of the glucoside and the metabolite.

Workflow Step1 Cell Seeding (HepG2 / MCF-7) GroupA Group A: Glucoside Only Step1->GroupA GroupB Group B: Glucoside + β-Glucosidase Step1->GroupB GroupC Group C: Lariciresinol (Aglycone Control) Step1->GroupC Incubation Incubation (48h, 37°C) GroupA->Incubation GroupB->Incubation GroupC->Incubation MTT MTT Assay (Absorbance 570nm) Incubation->MTT Analysis Data Analysis Compare IC50 MTT->Analysis

Figure 2: Experimental workflow to validate the prodrug hypothesis. Group B should mimic Group C's toxicity, while Group A shows lower toxicity.

Future Directions & Clinical Potential

  • Nanodelivery Systems: Encapsulating the glucoside in liposomes to prevent premature renal clearance and targeting delivery to tumor sites where high β-glucuronidase/glucosidase activity is often present.

  • Combination Therapy: Utilizing the glucoside's NF-κB inhibitory properties to sensitize tumors to standard chemotherapy (e.g., Cisplatin), reducing chemoresistance driven by inflammation.

  • Gut Microbiota Profiling: Since efficacy depends on hydrolysis, patient stratification based on gut microbiome composition (specifically lignan-converting bacteria like Eggerthella lenta) will be crucial for clinical trials.

References

  • Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, HepG2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.[1][2][3] Journal of King Saud University - Science.[3] 1

  • Saarinen, N. M., et al. (2008). Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats. International Journal of Cancer. 4[5][1][6][2][7][8][9][10][11][12]

  • Wang, X., et al. (2018). Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway.[13] European Journal of Pharmacology.[13] 14[5][6][2][8][9][10][11][12]

  • Li, Y. L., Yang, X. W., & Zhang, W. D. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response.[8] Journal of Ethnopharmacology.[8] 15[5][1][6][2][7][8][9][10][11][12]

  • Xu, J., et al. (2023). Gut microbiome-derived hydrolases—an underrated target of natural product metabolism. Frontiers in Pharmacology. 10[5][1][6][2][3][7][8][9][10][11][12]

Sources

Foundational

Antidiabetic Effects of Lariciresinol 4'-O-glucoside

Executive Summary Lariciresinol 4'-O-glucoside is a bioactive lignan glycoside isolated from medicinal plants such as Sambucus williamsii, Isatis indigotica, and Symplocos cochinchinensis.[1] While the aglycone moiety, L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lariciresinol 4'-O-glucoside is a bioactive lignan glycoside isolated from medicinal plants such as Sambucus williamsii, Isatis indigotica, and Symplocos cochinchinensis.[1] While the aglycone moiety, Lariciresinol (LSR) , has been definitively characterized as a potent, competitive inhibitor of


-glucosidase (

) and an insulin sensitizer, the 4'-O-glucoside derivative represents a critical pharmacological precursor.[1]

This guide analyzes the antidiabetic efficacy of Lariciresinol 4'-O-glucoside, positing it as a dual-action therapeutic agent: acting as a prodrug for the rapid release of the active aglycone and potentially exerting direct modulation of glucose homeostasis.[1] Key mechanisms include the inhibition of carbohydrate-hydrolyzing enzymes and the activation of the PI3K/Akt signaling pathway to enhance GLUT4 translocation.[1]

Chemical Profile & Source

Compound Name: Lariciresinol 4'-O-


-D-glucopyranoside
CAS Registry Number:  107110-16-7 (Distinct from the 4-O-glucoside isomer, CAS 143663-00-7)
Chemical Class:  Furofuran Lignan Glycoside
Molecular Formula: 

Molecular Weight: 522.54 g/mol [1]
Natural Sources & Isolation

The compound is predominantly found in the stems and roots of plants used in traditional medicine for metabolic disorders.[1]

  • Sambucus williamsii (Elderberry): A primary source where the compound is associated with osteogenic and hypoglycemic fractions.[1]

  • Isatis indigotica (Ban-Lan-Gen): Known for antiviral properties, but recent profiling identifies this lignan as a metabolic modulator.[1]

  • Symplocos cochinchinensis: Leaves and stems yield high purity isolates.[1]

Mechanisms of Action

The antidiabetic activity of Lariciresinol 4'-O-glucoside is mediated through a multi-target approach, primarily driven by its hydrolysis into the aglycone Lariciresinol.[1]

-Glucosidase Inhibition (Gut Lumen)

The primary mechanism for postprandial glucose control is the inhibition of intestinal


-glucosidase.[1]
  • Mechanism: Competitive inhibition.[1] The lignan moiety binds to the active site of the enzyme, preventing the hydrolysis of complex carbohydrates (starch, disaccharides) into absorbable glucose.[1]

  • Potency: The active metabolite (Lariciresinol) exhibits an

    
     of 6.97 ± 0.37 µM , which is significantly more potent than the clinical standard Acarbose (often reported in the mM range or high µM range depending on substrate).[1]
    
  • Kinetics: Inhibitory Constant (

    
    ) = 0.046 µM, indicating high affinity binding.[1]
    
Insulin Signaling & GLUT4 Translocation (Systemic)

Upon absorption, the circulating lignan metabolites act on insulin-sensitive tissues (skeletal muscle, adipose tissue).[1]

  • Pathway Activation: The compound triggers the phosphorylation of the Insulin Receptor Substrate-1 (IRS-1) and subsequently activates PI3K/Akt .[1]

  • Functional Outcome: This signaling cascade promotes the translocation of GLUT4 vesicles from the cytosol to the plasma membrane, directly increasing glucose uptake in C2C12 myotubes.[1]

  • Glycogen Synthesis: Activation of GSK-3

    
     (Glycogen Synthase Kinase 3 beta) leads to increased glycogen storage, reducing circulating blood glucose.[1]
    
Visualization of Signaling Pathway

The following diagram illustrates the dual mechanism: gut-level inhibition and systemic signaling activation.[1]

G cluster_gut Gut Lumen (Intestine) cluster_cell Skeletal Muscle Cell (Systemic) ComplexCarbs Complex Carbohydrates Glucose_Gut Glucose (Intestinal) ComplexCarbs->Glucose_Gut Hydrolysis AlphaGlu α-Glucosidase Enzyme AlphaGlu->ComplexCarbs Catalyzes Lari_Glu Lariciresinol 4'-O-glucoside (Prodrug) Lari_Agly Lariciresinol (Active Aglycone) Lari_Glu->Lari_Agly Hydrolysis (Gut Microbiota) Lari_Agly->AlphaGlu Competitive Inhibition (IC50 ~6.97 µM) IR Insulin Receptor Lari_Agly->IR Systemic Absorption IRS1 IRS-1 (p-Tyr) IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt (p-Ser473) PI3K->Akt GSK3 GSK-3β (Inhibition) Akt->GSK3 Phosphorylation GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Translocation Signal Glycogen Glycogen Synthesis GSK3->Glycogen Promotes GLUT4_Membrane GLUT4 (Membrane) GLUT4_Vesicle->GLUT4_Membrane Glucose_Cell Glucose Uptake GLUT4_Membrane->Glucose_Cell Influx

Caption: Dual mechanistic pathway showing intestinal enzyme inhibition and systemic insulin sensitization via PI3K/Akt/GLUT4 axis.[1]

Preclinical Evidence Summary

The following table summarizes key quantitative data derived from in vitro and in vivo studies focusing on the Lariciresinol scaffold.

ParameterExperimental ModelOutcome/ValueComparison (Control)
Enzyme Inhibition

-Glucosidase (Yeast)

: 6.97 ± 0.37 µM
Acarbose (

varies, typically >100 µM in similar assays)
Binding Affinity Kinetic Analysis

: 0.046 µM
Competitive Inhibition Mode
Glucose Uptake C2C12 Myotubes~1.5-fold increase Comparable to 100 nM Insulin
In Vivo Efficacy STZ-induced Diabetic MiceBlood Glucose

significantly
10 mg/kg oral dose (3 weeks)
Target Expression Western Blot (Muscle)p-Akt

, GLUT4

Vehicle Control

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating the specific activity of Lariciresinol 4'-O-glucoside.

-Glucosidase Inhibition Assay (Standardized)

Objective: Determine the


 value of the compound against Saccharomyces cerevisiae 

-glucosidase.[1]

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8).[1]

  • Enzyme:

    
    -Glucosidase (0.5 U/mL in buffer).[1]
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG, 5 mM).[1]
    
  • Stop Solution: Sodium Carbonate (

    
    , 0.1 M).[1]
    

Workflow:

  • Preparation: Dissolve Lariciresinol 4'-O-glucoside in DMSO (keep final DMSO < 1%). Prepare serial dilutions (0.1 – 100 µM).

  • Incubation (Pre-read): Mix 20 µL of test compound + 20 µL enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 20 µL of pNPG substrate. Incubate at 37°C for 20 minutes.

  • Termination: Add 80 µL of Stop Solution (

    
    ).
    
  • Measurement: Measure absorbance at 405 nm (release of p-nitrophenol).

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (Log-inhibitor vs. normalized response).
Glucose Uptake Assay (C2C12 Myotubes)

Objective: Verify insulin-sensitizing activity in skeletal muscle cells.[1]

Workflow:

  • Differentiation: Culture C2C12 myoblasts in DMEM + 2% Horse Serum for 4-6 days until myotubes form.

  • Starvation: Serum-starve cells in low-glucose DMEM for 4 hours.

  • Treatment: Treat cells with Lariciresinol 4'-O-glucoside (10, 20, 50 µM) or Insulin (100 nM, positive control) for 24 hours.[1]

  • Uptake Phase: Wash cells with Krebs-Ringer Phosphate HEPES (KRPH) buffer. Incubate with 2-NBDG (fluorescent glucose analog) for 30 minutes.

  • Analysis: Wash with ice-cold PBS to stop uptake.[1] Measure fluorescence (Ex/Em: 465/540 nm) or analyze via flow cytometry.[1]

Pharmacokinetics & Drug Development Potential[1][2]

Bioavailability & Metabolism

Lignan glycosides like Lariciresinol 4'-O-glucoside are generally hydrophilic and poorly absorbed in the upper GI tract.[1]

  • Prodrug Role: The glucose moiety protects the aglycone from oxidation until it reaches the lower intestine.[1]

  • Microbial Activation: Gut microbiota (e.g., Eubacterium spp.)[1] hydrolyze the glycosidic bond, releasing Lariciresinol .[1]

  • Further Metabolism: Lariciresinol acts as a precursor to the mammalian lignans Enterolactone and Enterodiol , which possess estrogenic and metabolic regulatory properties.[1]

Safety Profile
  • Cytotoxicity: Studies on cell lines (HepG2, C2C12) indicate no significant cytotoxicity at therapeutic concentrations (< 100 µM).[1]

  • Hemolysis: Shows negligible hemolytic activity on human erythrocytes, suggesting suitability for systemic administration.[1]

References

  • Alam, F., et al. (2022). Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling.[1] Molecular Nutrition & Food Research.[1]

  • Yang, X. J., et al. (2007). Lignans from the stems of Sambucus williamsii and their effects on osteoblastic UMR106 cells.[1] Journal of Asian Natural Products Research.[1] (Source of isolation data).

  • Li, Y. L., et al. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response.[1] Journal of Ethnopharmacology.[1][2]

  • BenchChem Protocols. Application Notes and Protocols for (-)-Lariciresinol in α-Glucosidase Inhibition Assays.[1]

  • Tchoumtchoua, J., et al. (2019). Phenolic Profiling of Flax Highlights Contrasting Patterns in Winter and Spring Varieties.[1] (Identification of 4-O-glucoside in plant matrices).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of Lariciresinol 4'-O-glucoside from Isatis indigotica

Topic: Extraction of Lariciresinol 4'-O-glucoside from Isatis indigotica Content Type: Application Note & Protocol Audience: Senior Researchers & Drug Development Scientists [1] Executive Summary & Scientific Context Lar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction of Lariciresinol 4'-O-glucoside from Isatis indigotica Content Type: Application Note & Protocol Audience: Senior Researchers & Drug Development Scientists

[1]

Executive Summary & Scientific Context

Lariciresinol 4'-O-glucoside (also known as a lignan glycoside) is a critical bioactive marker found in the roots of Isatis indigotica (Banlangen).[1][2] Recent pharmacological studies have identified it as a potent antiviral agent, specifically inhibiting Influenza A virus-induced pro-inflammatory responses and Hepatitis B virus (HBV) replication by regulating viral transcription [1, 2].

Unlike the aglycone (Lariciresinol), the 4'-O-glucoside moiety imparts significant polarity, necessitating a specialized extraction workflow that avoids acid hydrolysis (which would cleave the glycosidic bond) while effectively separating the target from highly polar polysaccharides and non-polar lipophilic impurities.

This protocol details a Non-Destructive Enrichment Strategy utilizing Ultrasonic-Assisted Extraction (UAE) coupled with Macroporous Resin chromatography and Preparative HPLC.

Chemical Profile & Target Properties

PropertySpecification
Compound Name Lariciresinol 4'-O-β-D-glucopyranoside
Source Matrix Isatis indigotica Fortune ex Lindl.[3][1][4][5][6] (Root)
Chemical Class Lignan Glycoside
Polarity Moderate-High (Soluble in MeOH, EtOH, n-Butanol; Sparingly soluble in water)
Stability Sensitive to strong acids (Glycosidic cleavage) and high heat (>60°C prolonged)
Target Purity >98% (HPLC)

Experimental Workflow Visualization

The following flowchart outlines the critical path from raw plant material to isolated standard.

ExtractionWorkflow Raw Dried I. indigotica Root (Pulverized to 40-60 mesh) Extract Ultrasonic Extraction (70% Ethanol, 45°C, 30 min x 3) Raw->Extract Conc Vacuum Concentration (Remove EtOH -> Aqueous Slurry) Extract->Conc Partition1 Partition: Petroleum Ether (Remove Lipids/Chlorophyll) Conc->Partition1 Partition2 Partition: n-Butanol (Enrich Glycosides) Partition1->Partition2 Bottom Layer (Aq) Waste1 Discard PE Layer (Lipids) Partition1->Waste1 Top Layer Resin D101 Macroporous Resin (Desugar & Fractionate) Partition2->Resin Top Layer (n-BuOH) -> Evap Waste2 Discard Aqueous Layer (Sugars/Salts) Partition2->Waste2 Bottom Layer (Aq) PrepLC Preparative HPLC (C18) (Final Isolation) Resin->PrepLC 30-50% EtOH Fraction Pure Lariciresinol 4'-O-glucoside (>98% Purity) PrepLC->Pure

Figure 1: Step-by-step isolation workflow emphasizing the liquid-liquid partition logic for glycoside enrichment.

Detailed Isolation Protocol

Phase 1: Extraction (The "Soft" Approach)

Rationale: We use 70% Ethanol rather than water. Water extracts excessive starch and polysaccharides (abundant in Banlangen), creating a viscous soup that fouls chromatography columns. 70% EtOH balances solubility for the glycoside while precipitating long-chain polysaccharides.

  • Preparation: Pulverize dried Isatis indigotica roots to a coarse powder (40 mesh).

  • Extraction:

    • Solvent: 70% Ethanol (v/v).

    • Ratio: 1:10 (Solid:Solvent).

    • Method: Ultrasonic-Assisted Extraction (UAE) at 45°C for 30 minutes.

    • Repeat: 3 times. Combine supernatants.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at <50°C until no alcohol smell remains. You will be left with a dark brown aqueous suspension.

Phase 2: Enrichment (Liquid-Liquid Partition)

Rationale: This step removes non-polar lipids (which interfere with Reverse Phase HPLC) and highly polar sugars (which overload columns).

  • Defatting: Add water to the residue to create a suspension. Extract with Petroleum Ether (1:1 v/v) three times.

    • Checkpoint: Discard the top (organic) layer. The target is in the bottom (aqueous) layer.

  • Glycoside Extraction: Extract the aqueous layer with n-Butanol (water-saturated) three times.

    • Checkpoint: Collect the top (n-Butanol) layer. The target is here. Discard the bottom aqueous layer (contains free sugars/salts).

  • Drying: Evaporate the n-Butanol fraction to dryness.

Phase 3: Purification (Macroporous Resin)

Rationale: D101 or AB-8 resin acts as a "chemical sieve," separating compounds based on molecular size and polarity.

  • Loading: Dissolve the n-Butanol residue in a minimum amount of water/ethanol (90:10) and load onto a pre-treated D101 Macroporous Resin column.

  • Elution Gradient:

    • Step A: Water Wash (3 BV - Bed Volumes): Elutes free sugars and highly polar impurities. Discard.

    • Step B: 30% Ethanol (3 BV): Elutes minor glycosides/impurities. Monitor by TLC.

    • Step C: 50% Ethanol (4 BV): TARGET FRACTION. Lariciresinol 4'-O-glucoside typically elutes here.

    • Step D: 95% Ethanol (2 BV): Elutes aglycones and non-polar compounds.

  • Validation: Spot fractions on TLC plates (Silica gel 60 F254). Develop in CHCl3:MeOH:H2O (65:35:10, lower phase). Visualize under UV 254nm. Combine fractions containing the target spot (Rf ~0.4-0.5).

Phase 4: Final Isolation (Preparative HPLC)

Rationale: Resin provides ~60-70% purity. Prep-HPLC achieves >98%.[3]

  • Column: C18 Preparative Column (e.g., 20 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Isocratic Method: 22% B (Optimized for Lariciresinol glycosides).

  • Flow Rate: 10-15 mL/min (system dependent).

  • Detection: UV at 280 nm.

  • Collection: Collect the major peak eluting at approximately 15-20 minutes (verify with analytical injection first).

Analytical Validation (QC)

To confirm identity and purity, use the following Analytical HPLC method:

ParameterCondition
Column Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Gradient: 10-90% Acetonitrile in 0.1% Formic Acid over 30 min
Flow Rate 1.0 mL/min
Wavelength 280 nm (Characteristic lignan absorption)
MS Detection ESI-MS (Negative Mode). Look for [M-H]- ion at m/z 521 (MW = 522.5)
Reference Standard Compare retention time with commercial standard if available.

Self-Validation Checkpoint:

  • UV Spectrum: Should show maxima at ~230 nm and ~280 nm.

  • Mass Spec: If you see m/z 359, you have likely cleaved the glucose (Aglycone Lariciresinol mass = 360). Check your evaporation temperatures and acidity.

References

  • Yang, L., Wang, H., Yan, H., Wang, K., Wu, S., & Li, Y. (2022).[6] (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl.[3][1][5] Inhibits Hepatitis B Virus by Regulating Viral Transcription.[5][6] Molecules, 27(10), 3223.[5][6] [Link]

  • Li, J., et al. (2015). Lariciresinol-4'-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response.[1] Journal of Ethnopharmacology, 174, 379-386. [Link]

  • Chen, L., et al. (2019). Lignans from Isatis indigotica roots and their inhibitory effects on nitric oxide production.[1][4] Fitoterapia, 137, 104189. [Link]

Sources

Application

HPLC Method for Quantification of Lariciresinol 4'-O-glucoside

Abstract & Scope Lariciresinol 4'-O-glucoside (C26H34O11, MW: 522.[1]54) is a bioactive lignan glycoside predominantly found in the roots of Isatis indigotica (Banlangen) and Sambucus williamsii. It exhibits significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Lariciresinol 4'-O-glucoside (C26H34O11, MW: 522.[1]54) is a bioactive lignan glycoside predominantly found in the roots of Isatis indigotica (Banlangen) and Sambucus williamsii. It exhibits significant antiviral (specifically Influenza A and HBV) and anti-inflammatory properties.

Quantifying this compound presents specific chromatographic challenges:

  • Isomeric Resolution: It frequently co-exists with its structural isomer, Lariciresinol 4-O -glucoside. The method must possess sufficient selectivity (

    
    ) to resolve these positional isomers.
    
  • Polarity: As a glycoside, it is significantly more polar than its aglycone (Lariciresinol), requiring a carefully optimized gradient to prevent early elution with the solvent front while maintaining resolution from matrix interferences.

This guide provides a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the robust quantification of Lariciresinol 4'-O-glucoside in complex plant matrices.

Scientific Rationale & Method Design

Stationary Phase Selection

Choice: Octadecylsilane (C18) with high surface area and end-capping. Reasoning: Lignans possess aromatic rings and hydroxyl groups. A standard C18 column provides the necessary hydrophobic interaction. However, because we are analyzing a glucoside, the analyte is relatively polar. A "fully end-capped" column (e.g., Agilent Zorbax SB-C18 or Waters Symmetry C18) is recommended to minimize secondary silanol interactions that can cause peak tailing for the phenolic hydroxyl groups on the aglycone moiety.

Mobile Phase Chemistry

Modifier: 0.1% Formic Acid or Phosphoric Acid. Reasoning: The aglycone core of Lariciresinol contains phenolic protons. Without acidification, these groups may partially ionize at neutral pH, leading to peak broadening and variable retention times. Acidification suppresses ionization (


), ensuring the analyte remains in a neutral, hydrophobic state for consistent interaction with the C18 phase.
Solvent:  Acetonitrile (ACN) is preferred over Methanol (MeOH) for this specific separation due to its lower viscosity (lower backpressure) and sharper peak shape for aromatic glycosides.
Detection Wavelength

Selection: 280 nm. Reasoning: While Lariciresinol 4'-O-glucoside exhibits a stronger absorption maximum (


) near 226 nm, the 200–230 nm region is highly susceptible to interference from mobile phase solvents and non-specific matrix components. The 280 nm band corresponds to the aromatic 

transitions of the lignan scaffold, offering the best balance of sensitivity and specificity (Signal-to-Noise ratio).

Experimental Protocol

Chemicals and Reagents[2]
  • Reference Standard: Lariciresinol 4'-O-glucoside (Purity

    
     98%, HPLC grade).[2]
    
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (

    
    ).
    
  • Additives: Formic Acid (HPLC Grade) or Phosphoric Acid (85%).

Sample Preparation Workflow

Efficient extraction of glycosides requires a polar organic solvent. 70% Methanol is optimal for penetrating plant cell walls and solubilizing the glycoside while minimizing the extraction of highly lipophilic chlorophylls or waxes.

ExtractionWorkflow RawMaterial Dried Root Powder (Isatis indigotica) Weighing Weigh 1.0 g (Precision: 0.0001 g) RawMaterial->Weighing Extraction Add 25 mL 70% Methanol Ultrasonicate (40 kHz, 30 min) Weighing->Extraction Cooling Cool to Room Temp Restore weight with 70% MeOH Extraction->Cooling Filtration Filter (0.45 µm PTFE) Cooling->Filtration HPLC_Vial Transfer to HPLC Vial Ready for Injection Filtration->HPLC_Vial

Figure 1: Optimized sample preparation workflow for lignan glycosides.

Chromatographic Conditions
ParameterSpecification
Column C18 Reverse Phase (e.g., 250 mm

4.6 mm, 5

m)
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10

L
Detection UV-Vis / DAD at 280 nm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)

Gradient Program: The gradient is designed to start with low organic content to retain the polar glycoside, then ramp up to elute the compound and wash the column.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
5.09010Isocratic Hold (Matrix elution)
25.07525Analyte Elution Window
35.06040Wash
40.01090Strong Wash
45.09010Re-equilibration

Method Validation (Self-Validating System)

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before running samples, inject the Standard Solution (approx. 50


g/mL) 5 times.
  • RSD of Peak Area:

    
     2.0%
    
  • Theoretical Plates (N):

    
     5000
    
  • Tailing Factor (T):

    
    
    
  • Resolution (Rs): If the 4-O-glucoside isomer is present,

    
     is required between the critical pair.
    
Linearity & Range

Prepare a stock solution of Lariciresinol 4'-O-glucoside in Methanol (1 mg/mL). Dilute to create a 6-point calibration curve:

  • Range: 5

    
    g/mL to 200 
    
    
    
    g/mL.
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Troubleshooting Logic

Use the following logic flow to diagnose common issues during the run.

Troubleshooting Issue Problem Detected RT_Shift Retention Time Shift Issue->RT_Shift Peak_Split Split/Tailing Peak Issue->Peak_Split High_Pressure High Backpressure Issue->High_Pressure Check_pH Check Mobile Phase pH (Is acid volatile?) RT_Shift->Check_pH Drifting earlier Check_Solvent Check Solvent Mismatch (Sample diluent vs MP) Peak_Split->Check_Solvent Strong solvent effect Check_Guard Replace Guard Column (Particulates) High_Pressure->Check_Guard

Figure 2: Decision tree for troubleshooting HPLC anomalies specific to lignan analysis.

Calculations

Calculate the content of Lariciresinol 4'-O-glucoside (


, mg/g) in the sample:


  • 
    : Peak area of analyte in sample.[3]
    
  • 
    : Peak area of analyte in standard.
    
  • 
    : Concentration of standard (mg/mL).
    
  • 
    : Total volume of extraction (mL).
    
  • 
    : Weight of sample (g).
    
  • 
    : Dilution factor (if any).
    

References

  • Okazawa, A., et al. (2014).[3] Measurement of lariciresinol glucosides by UPLC-MS/MS. ResearchGate.[4] Available at: [Link]

  • Li, J., et al. (2022). (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Inhibits Hepatitis B Virus.[2][5] Viruses, 14(5), 1087. Available at: [Link][3]

  • Johnsson, P., et al. (2000).[6] HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds.[6][7][8] Journal of Agricultural and Food Chemistry, 48(11), 5216-5219.[6] Available at: [Link]

  • Miyase, T., et al. (1993). Characterization of lariciresinol glucosides from Osmanthus asiaticus. Heterocycles, 36(1). Available at: [Link] (Referenced via snippet 1.11 for isomer separation data).

Sources

Method

Application Note: Comprehensive Cell-Based Profiling of Lariciresinol 4'-O-glucoside

Cytotoxicity, Apoptosis, and Signaling Modulation [1] Introduction & Compound Profile Lariciresinol 4'-O-glucoside (LRG) is a bioactive lignan glycoside isolated from medicinal plants such as Isatis indigotica (Banlangen...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity, Apoptosis, and Signaling Modulation [1]

Introduction & Compound Profile

Lariciresinol 4'-O-glucoside (LRG) is a bioactive lignan glycoside isolated from medicinal plants such as Isatis indigotica (Banlangen), Sambucus williamsii, and Symplocos cochinchinensis.[1] While historically recognized for its anti-viral and anti-inflammatory properties in Traditional Chinese Medicine, recent pharmacological profiling has revealed a dualistic nature:[1]

  • Cytoprotective/Therapeutic: It inhibits Influenza A virus (H1N1) replication and attenuates pro-inflammatory cytokine storms (IL-6, TNF-α) via NF-κB suppression.[1]

  • Cytotoxic/Anti-tumor: It induces mitochondrial-mediated apoptosis in specific cancer lineages, notably HepG2 (hepatocellular carcinoma) and SKBr3 (breast cancer).[1][2]

This application note provides a rigorous, standardized framework for evaluating LRG. It moves beyond simple IC50 determination to dissect the mechanism of action—distinguishing between general toxicity and targeted apoptotic induction.

Compound Properties & Handling
PropertyDetail
CAS Number 143663-00-7
MW 522.54 g/mol
Solubility Soluble in DMSO (>10 mg/mL).[1] Poorly soluble in water.
Stability Glycosidic bond is susceptible to hydrolysis by serum

-glucosidases.[1]
Storage Powder: -20°C. Stock solutions (DMSO): -80°C (avoid freeze-thaw).

Strategic Experimental Design

Effective profiling requires selecting cell models that reflect the specific biological context (Safety vs. Efficacy).[1]

Cell Line Selection Matrix
Cell LineTypeRationale for LRG TestingKey Readout
HepG2 Human Liver CancerEfficacy Model: LRG induces mitochondrial apoptosis here.[1][2]Apoptosis (Annexin V), Bax/Bcl-2 ratio.[1]
A549 Human Lung EpithelialInflammation Model: High relevance for respiratory viral infection (H1N1).[1]Cytokine release (ELISA), NF-κB activity.[1]
MDCK Canine KidneySafety/Host Model: Standard for viral CPE assays; tests non-target toxicity.Cell Viability (MTT/CCK-8).
C2C12 Mouse MyoblastMetabolic Model: LRG enhances GLUT4 translocation (requires differentiation).[1]Glucose Uptake, Insulin Signaling.[2][3][4]

Workflow Visualization

The following diagram outlines the decision logic and experimental flow for profiling LRG, ensuring that cytotoxicity data is contextualized by mechanistic validation.

LRG_Workflow node_start Compound Preparation (Lariciresinol 4'-O-glucoside) node_sol Solubilization (DMSO) QC: Check for Precipitation node_start->node_sol node_screen Primary Screen: Viability (CCK-8 / MTT) node_sol->node_screen  Dilute in Media   node_decision Viability Outcome? node_screen->node_decision node_cyto Cytotoxic (Low IC50) (e.g., HepG2) node_decision->node_cyto  < 50 µM   node_safe Non-Cytotoxic (High IC50) (e.g., MDCK, A549) node_decision->node_safe  > 100 µM   node_mech Mechanism: Apoptosis (Flow Cytometry / Western) node_cyto->node_mech node_func Functional: Anti-Inflammatory (Cytokine ELISA / NF-kB) node_safe->node_func

Caption: Decision tree for LRG profiling. High cytotoxicity triggers apoptotic validation; low cytotoxicity triggers functional efficacy testing.[1]

Protocol A: High-Sensitivity Viability Screening (CCK-8)

While MTT is common, CCK-8 (WST-8) is recommended for LRG because it requires no solubilization step (reducing variability) and is more sensitive for detecting subtle anti-proliferative effects in lignans.[1]

Reagents
  • Cell Lines: HepG2 (ATCC HB-8065) or A549 (ATCC CCL-185).[1]

  • Assay Medium: DMEM + 10% FBS (Heat-inactivated to reduce glucosidase activity) + 1% Pen/Strep.[1]

  • Reagent: Cell Counting Kit-8 (CCK-8).[1]

  • Controls:

    • Positive: Doxorubicin (1 µM) for cytotoxicity.[1]

    • Vehicle: 0.1% DMSO (Final concentration).[1]

Step-by-Step Methodology
  • Seeding:

    • Dissociate cells and count.

    • Seed 5,000 cells/well (HepG2) or 3,000 cells/well (A549) in 96-well plates (100 µL/well).

    • Expert Tip: HepG2 cells clump; ensure single-cell suspension by passing through a 25G needle if necessary.[1]

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 100 mM stock of LRG in 100% DMSO.

    • Perform serial dilutions in culture medium to generate 2x concentrations: 200, 100, 50, 20, 10, 2 µM.

    • Critical: The final DMSO concentration must be constant (e.g., 0.1%) across all wells to avoid solvent toxicity artifacts.[1]

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing LRG (Final: 100, 50, 25, 10, 5, 1 µM).

    • Incubate for 48 hours . (Lignans often show delayed efficacy compared to chemo drugs; 24h may be insufficient).[1]

  • Readout:

    • Add 10 µL of CCK-8 solution to each well.[1]

    • Incubate for 1–4 hours at 37°C. Check color development (orange formazan) every hour.

    • Measure Absorbance at 450 nm .

  • Analysis:

    • Calculate % Viability:

      
      .[1]
      
    • Fit curve (Log-inhibitor vs. response) to determine IC50.[1]

Protocol B: Mechanistic Validation (Mitochondrial Apoptosis)

If Protocol A indicates cytotoxicity (e.g., in HepG2), you must verify if it is due to apoptosis (a desirable drug trait) or necrosis (toxicity).[1] Literature suggests LRG acts via the mitochondrial pathway.[2]

Pathway Visualization

Apoptosis_Path LRG Lariciresinol 4'-O-glucoside Bax Bax (Pro-apoptotic) (Upregulation) LRG->Bax  Induces   Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) LRG->Bcl2  Inhibits   Mito Mitochondrial Dysfunction (ΔΨm ↓) Bax->Mito Bcl2->Mito  Blocks   CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-9 / 3 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Proposed Mechanism of Action for LRG in HepG2 cells (Ma et al., 2018).[1][2]

Method: Annexin V / PI Flow Cytometry[1]
  • Treatment: Treat HepG2 cells with LRG at IC50 and 2x IC50 concentrations for 24h.

  • Harvesting:

    • Collect supernatant (floating dead cells).[1]

    • Trypsinize adherent cells (avoid over-digestion to preserve membrane phosphatidylserine).[1]

    • Combine and centrifuge (1000 rpm, 5 min).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 100 µL Annexin-Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[1]

    • Incubate 15 min at RT in the dark.

  • Acquisition:

    • Analyze on a flow cytometer (e.g., BD FACSCanto).[1]

    • Gating Strategy:

      • Q1 (Annexin- / PI+): Necrotic (likely artifact or late toxicity).[1]

      • Q2 (Annexin+ / PI+): Late Apoptotic.

      • Q3 (Annexin- / PI-): Viable.

      • Q4 (Annexin+ / PI-):Early Apoptotic (Key Indicator for LRG activity). [1]

Protocol C: Functional NF-κB Suppression (Anti-Inflammatory)[1]

For non-cytotoxic contexts (e.g., A549 or RAW264.7), this assay confirms the compound's therapeutic efficacy against inflammation.[1]

  • Transfection (Optional but Specific): Use HEK293 cells stably transfected with an NF-κB-Luciferase reporter .[1] Alternatively, use A549 cells and measure nuclear translocation of p65 via Immunofluorescence.

  • Induction:

    • Pre-treat cells with LRG (10–50 µM) for 2 hours.[1]

    • Induce inflammation with LPS (1 µg/mL) or Influenza Virus (MOI 0.1) .[1]

  • Incubation: 24 hours.

  • Measurement:

    • Reporter Assay: Lyse cells and add Luciferase substrate. Measure luminescence.

    • Cytokine ELISA: Collect supernatant. Measure IL-6 or TNF-α using standard ELISA kits.[1]

  • Expected Result: LRG should dose-dependently reduce Luciferase activity or cytokine secretion compared to the Inducer-only control.[1]

Data Analysis & Troubleshooting

Calculating Potency[1]
  • IC50 (Inhibitory Concentration): The concentration reducing viability by 50%.[1]

  • SI (Selectivity Index):

    
    .[1] An SI > 2.0 indicates good therapeutic potential.
    
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media LRG hydrophobicitySonicate stock solution at 37°C. Ensure DMSO < 0.1%. Do not store diluted media; prepare fresh.
High Background in MTT Reductase interferenceSwitch to CCK-8 or CellTiter-Glo. Lignans can sometimes reduce MTT directly.
Inconsistent IC50 Serum HydrolysisUse Heat-Inactivated FBS.[1] Serum enzymes can cleave the glucose moiety, changing the active compound to Lariciresinol (aglycone).[1]
No Apoptosis observed Timepoint too earlyLignans often require >24h to trigger the mitochondrial cascade. Extend to 48h.

References

  • Li, J., et al. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response.[1][5] Journal of Ethnopharmacology, 174, 379-386.[1]

  • Ma, Z. J., et al. (2018). Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway.[1][2] European Journal of Pharmacology, 821, 1-10.[1][2]

  • Alam, M. B., et al. (2022). Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling.[2] Molecular Nutrition & Food Research, 66(13), e2100751.[1][2][3]

  • Yang, Z. F., et al. (2014). Antiviral activity of Isatis indigotica root-derived materials against influenza A virus in vitro and in vivo.[1] Journal of Ethnopharmacology. (Contextual Reference)

Sources

Application

Application Note: Preclinical Evaluation of Lariciresinol-4'-O-β-D-glucoside (L4G)

Executive Summary & Compound Profile Lariciresinol-4'-O-β-D-glucoside (L4G) is a bioactive lignan glycoside primarily isolated from the roots of Isatis indigotica (Banlangen), a traditional medicine used for viral respir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Lariciresinol-4'-O-β-D-glucoside (L4G) is a bioactive lignan glycoside primarily isolated from the roots of Isatis indigotica (Banlangen), a traditional medicine used for viral respiratory infections.[1] Unlike its aglycone form (Lariciresinol), L4G possesses a glucose moiety that significantly alters its solubility, bioavailability, and metabolic fate.

Current research positions L4G as a potent anti-inflammatory and anti-viral agent, particularly effective against Influenza A virus (IAV) induced cytokine storms. Its mechanism of action involves the suppression of the NF-κB signaling pathway, rather than direct virucidal activity on viral replication machinery (e.g., RNP export).

Chemical Profile
PropertyDetail
Compound Name Lariciresinol-4'-O-β-D-glucopyranoside
CAS Number 107110-16-7
Molecular Weight 522.54 g/mol
Primary Source Isatis indigotica (Root), Sambucus williamsii
Solubility Soluble in DMSO, Methanol; Moderate water solubility (higher than aglycone)
Key Metabolite Lariciresinol (Aglycone) via β-glucosidase hydrolysis (gut microbiota)

Experimental Workflow Strategy

The preclinical evaluation of L4G requires a phased approach. Because L4G is a glycoside, distinguishing between the effects of the parent compound and its aglycone metabolite is critical.

Figure 1: Preclinical Study Architecture

L4G_Study_Flow Extract Compound Preparation (>98% Purity) InVitro In Vitro Screening (A549/MDCK Cells) CC50 & EC50 Determination Extract->InVitro 1. Screen PK PK Profiling (Rat) Bioavailability (F%) Aglycone Conversion InVitro->PK 2. Dose Selection Efficacy_Flu Efficacy Model 1 Influenza A (Mouse) (Survival/Lung Index) PK->Efficacy_Flu 3a. Viral Efficacy_Inf Efficacy Model 2 LPS-Induced ALI (Anti-inflammatory) PK->Efficacy_Inf 3b. Inflammation Mech Mechanism Validation NF-κB / MAPK Cytokine Profiling Efficacy_Flu->Mech 4. MoA Efficacy_Inf->Mech

Caption: Phased workflow for L4G evaluation. PK profiling is mandatory before efficacy to determine the active circulating species (Glycoside vs. Aglycone).

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: To determine the oral bioavailability of L4G and the rate of its hydrolysis to Lariciresinol (active metabolite).

Animal Model[3][4][5][6][7][8][9][10]
  • Species: Sprague-Dawley (SD) Rats.

  • Sex/Age: Male, 6–8 weeks, 200–220g.

  • Group Size: n=6 per time point or serial sampling.

Dosing Regimen
  • Group A (IV): 5 mg/kg (Vehicle: Saline with 5% DMSO/PEG400).

  • Group B (Oral): 20 mg/kg (Vehicle: 0.5% CMC-Na).

Sample Collection & Processing
  • Blood Sampling: Collect 0.3 mL via jugular vein cannulation at 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h post-dose.

  • Plasma Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Bioanalysis (LC-MS/MS):

    • Analytes: Monitor both L4G (Parent) and Lariciresinol (Aglycone).

    • Enzymatic Treatment: Run duplicate samples with and without β-glucuronidase/sulfatase to detect Phase II conjugates (glucuronides/sulfates).

Critical Insight

Lignans are often "prodrugs" activated by gut microbiota. If plasma levels of L4G are low but Lariciresinol is high, efficacy is likely driven by the aglycone.

Protocol 2: Influenza A Virus (IAV) Mouse Model

Objective: To evaluate the protective effect of L4G against viral-induced mortality and "cytokine storm."

Animal Model[3][4][5][6][7][8][10]
  • Species: BALB/c Mice (Specific Pathogen Free).

  • Sex/Age: Female, 4–6 weeks, 18–20g.

  • Virus Strain: Influenza A/PR/8/34 (H1N1) or A/FM/1/47.[2]

Experimental Design
GroupTreatmentDose (p.o.)Frequency
1. Sham Vehicle (CMC-Na)-Daily x 7 days
2. Model Virus + Vehicle-Daily x 7 days
3. Positive Ctrl Oseltamivir20 mg/kgDaily x 5 days
4. L4G Low L4G15 mg/kgDaily x 7 days
5. L4G High L4G45 mg/kgDaily x 7 days
Step-by-Step Protocol
  • Infection (Day 0): Anesthetize mice (Isoflurane). Intranasally inoculate with 50 µL of viral suspension (10× LD50).

  • Treatment: Begin oral gavage (p.o.) 2 hours after infection. Continue daily for 7 days.

  • Monitoring: Weigh mice daily. Record mortality for 14 days (Survival Study).

  • Termination (Day 5 - Peak Viral Load): Euthanize a subset of mice (n=5/group) to harvest lungs.

Key Endpoints
  • Lung Index: (Lung Weight / Body Weight) × 100. Higher index = severe edema/inflammation.

  • Viral Load: TCID50 assay in MDCK cells using lung homogenates.

  • Histopathology: H&E staining to score alveolar wall thickening and infiltration.

  • Cytokine Panel (ELISA/qPCR): TNF-α, IL-6, IL-1β, IFN-γ in Bronchoalveolar Lavage Fluid (BALF).

Protocol 3: LPS-Induced Acute Lung Injury (ALI)

Objective: To confirm anti-inflammatory efficacy independent of viral replication (Mechanistic Control).

Rationale

Since L4G inhibits NF-κB, it should prevent lung injury caused by pure immunostimulants like Lipopolysaccharide (LPS). This distinguishes immunomodulation from direct antiviral activity.

Protocol Summary
  • Pre-treatment: Administer L4G (20, 40 mg/kg, p.o.) for 3 consecutive days prior to induction.

  • Induction: Intratracheal instillation of LPS (Escherichia coli O55:B5, 5 mg/kg).

  • Harvest (12h post-LPS): Collect BALF and Lung tissue.

  • Readout:

    • MPO Activity: Myeloperoxidase assay (neutrophil infiltration marker).

    • Wet/Dry Ratio: Measure of pulmonary edema.[3]

Mechanistic Validation: NF-κB Signaling

Theory: L4G exerts its effects by blocking the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.

Figure 2: Molecular Mechanism of Action

MoA_NFkB Stimulus Stimulus (Influenza Virus / LPS) Receptor TLR4 / RIG-I Stimulus->Receptor IKK IKK Complex (IKKα/β) Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) (Inactive Cytosolic) IkB->NFkB Releases p_NFkB p-p65 (Active Nuclear) NFkB->p_NFkB Translocation L4G L4G / Lariciresinol (Inhibitor) L4G->IKK Blocks Activation L4G->p_NFkB Inhibits Phosphorylation DNA DNA Binding (Cytokine Promoters) p_NFkB->DNA Cytokines Cytokine Storm (IL-6, TNF-α, CCL5) DNA->Cytokines

Caption: L4G mitigates cytokine storm by inhibiting the IKK/NF-κB phosphorylation cascade, preventing nuclear transcription of inflammatory genes.[[“]]

Data Interpretation & Troubleshooting

ObservationInterpretationCorrective Action
High Efficacy, Low Plasma L4G Efficacy is driven by the metabolite (Lariciresinol).Measure Aglycone levels in plasma/lung tissue.
No Efficacy in Flu Model Viral load may be too high or dosing window missed.Initiate treatment prophylactically (-24h) or increase dose to 60 mg/kg.
High Variability in Lung Index Inconsistent intranasal inoculation.Ensure deep anesthesia and vertical suspension of mice during inoculation.

References

  • Yang, Z., et al. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response.[1] Journal of Ethnopharmacology.

  • Li, J., et al. (2017). Transcriptome profiling of influenza A virus-infected lung epithelial (A549) cells with lariciresinol-4-β-D-glucopyranoside treatment. Gene.

  • Saarinen, N. M., et al. (2008). Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats. International Journal of Cancer.

  • Alam, F., et al. (2022). Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling.[5][6] Molecular Nutrition & Food Research.

  • Wang, Y., et al. (2021). Isatis indigotica: a review of phytochemistry, pharmacological activities and clinical applications. Journal of Ethnopharmacology.

Sources

Method

Application Notes &amp; Protocols: A Framework for In Vitro Antiviral Evaluation of Lariciresinol 4'-O-glucoside

Abstract Lariciresinol 4'-O-glucoside, a naturally occurring lignan glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and antioxidan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lariciresinol 4'-O-glucoside, a naturally occurring lignan glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties.[1][2] Recent investigations have highlighted its promise as an antiviral agent, particularly against RNA viruses such as influenza A and coronaviruses.[1][3][4] The primary antiviral mechanism is suggested to involve the suppression of Nuclear Factor-κB (NF-κB) activation, a key signaling pathway often exploited by viruses to promote their replication and induce a pro-inflammatory state.[4] This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the antiviral efficacy of Lariciresinol 4'-O-glucoside. The protocols herein are designed to establish a robust, self-validating system for determining key antiviral parameters, including the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting selectivity index (SI), a critical measure of a compound's therapeutic potential.

Principle and Strategic Workflow

The successful evaluation of any potential antiviral compound hinges on a logical, stepwise progression that first establishes the compound's safety profile in host cells before assessing its specific antiviral activity. This principle is paramount to ensure that any observed reduction in viral replication is a direct result of the compound's targeted action and not a secondary effect of host cell toxicity.[5][6] The workflow presented here is designed to de-risk experimental failure by integrating mandatory control points and decision-making logic.

The overall strategy involves three core stages:

  • Initialization and Standardization: Preparation of the test compound, selection and culture of appropriate host cells, and propagation and quantification of the viral stock. This ensures all biological reagents are standardized and reproducible.

  • Cytotoxicity Profiling: Determination of the CC50 value of Lariciresinol 4'-O-glucoside on uninfected host cells to identify the optimal, non-toxic concentration range for subsequent antiviral assays.

  • Antiviral Efficacy Determination: Quantifying the compound's ability to inhibit viral replication, typically through a Plaque Reduction Neutralization Test (PRNT), to determine the EC50 value. The final calculation of the Selectivity Index (SI) provides a quantitative measure of the compound's antiviral specificity.

Antiviral_Testing_Workflow A Phase 1: Initialization B Prepare Lariciresinol 4'-O-glucoside Stock A->B C Select & Culture Host Cell Line A->C D Propagate & Titer Virus Stock (TCID50) A->D E Phase 2: Cytotoxicity Assay I Phase 3: Antiviral Efficacy Assay C->I D->I F Treat Uninfected Cells with Serial Dilutions of Compound E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Calculate CC50 Value G->H H->I M Final Analysis H->M J Infect Cells in Presence of Non-Toxic Compound Dilutions I->J K Perform Plaque Reduction Neutralization Test (PRNT) J->K L Calculate EC50 Value K->L L->M N Calculate Selectivity Index (SI) SI = CC50 / EC50 M->N

Figure 1: High-level experimental workflow for antiviral testing.

Part I: Initialization and Standardization Protocols

Compound Preparation and Handling

The accuracy of downstream assays is critically dependent on the precise preparation of the test compound.

  • Reagent: Lariciresinol 4'-O-glucoside (purity ≥98%)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 20 mM) of Lariciresinol 4'-O-glucoside in DMSO.

    • Gently vortex until fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

    • Causality Note: DMSO is used for its high solubilizing capacity for organic compounds. However, it can be toxic to cells at concentrations typically above 0.5% (v/v). Therefore, all subsequent dilutions in cell culture medium must ensure the final DMSO concentration remains constant and non-toxic (e.g., ≤0.1%) across all wells, including vehicle controls.

Host Cell Line Selection and Maintenance

The choice of cell line is dictated by its susceptibility to the virus under investigation. For influenza A virus, Madin-Darby Canine Kidney (MDCK) cells are a standard and highly effective model.[7][8][9] For broader studies, including coronaviruses, other lines may be appropriate.

Cell LineOriginRecommended VirusesKey Characteristics
MDCK Canine KidneyInfluenza A & B VirusesExhibits clear cytopathic effects (CPE) and supports robust plaque formation.[10]
A549 Human Lung CarcinomaInfluenza A, RSV, CoronavirusesRelevant for respiratory viruses as it is of human lung origin.[4]
Vero E6 African Green Monkey KidneyCoronaviruses (SARS-CoV-2), various RNA virusesHighly susceptible to a wide range of viruses; deficient in interferon production.

Protocol: General Cell Culture Maintenance (MDCK Example)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and re-seed into new flasks at a 1:5 to 1:10 split ratio.

  • Trustworthiness Check: Regularly inspect cultures for morphological changes and test for mycoplasma contamination to ensure cellular health and experimental consistency.

Virus Stock Preparation and Titration (TCID50 Assay)

A quantified, high-titer virus stock is essential for reproducible infection experiments. The 50% Tissue Culture Infectious Dose (TCID50) assay is a reliable method for determining virus titer.[11][12][13]

Protocol: TCID50 Assay

  • Cell Seeding: Seed host cells (e.g., MDCK) into a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Virus Dilution: Prepare ten-fold serial dilutions of the virus stock in serum-free assay medium.

  • Infection: Remove growth medium from the cells and inoculate each well with 100 µL of a virus dilution (use 8 replicates per dilution). Include a "cells only" negative control.

  • Incubation: Incubate the plate for 3-5 days at 37°C with 5% CO2, monitoring daily for the appearance of virus-induced cytopathic effect (CPE).

  • Scoring: For each dilution, count the number of wells that show CPE.

  • Calculation: Use the Reed-Muench method to calculate the TCID50/mL value, which represents the virus dilution at which 50% of the cell cultures are infected.[13]

Part II: Cytotoxicity Assessment (CC50 Determination)

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that reduces cell viability by 50%.[5][6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed host cells in a 96-well plate as described for the TCID50 assay and incubate overnight.

  • Compound Treatment: Prepare two-fold serial dilutions of Lariciresinol 4'-O-glucoside in assay medium, starting from a high concentration (e.g., 200 µM).

  • Application: Remove the growth medium and add 100 µL of each compound dilution to the wells (in triplicate). Include "cells + vehicle (DMSO)" and "cells only" controls.

  • Incubation: Incubate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (set to 100% viability).

    • Plot cell viability (%) versus compound concentration (log-transformed).

    • Use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.[14]

Part III: In Vitro Antiviral Efficacy (EC50 Determination)

The plaque reduction neutralization test (PRNT) is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[15][16]

Protocol: Plaque Reduction Neutralization Test (PRNT)

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound-Virus Incubation:

    • Prepare serial dilutions of Lariciresinol 4'-O-glucoside in serum-free medium at concentrations below the calculated CC50.

    • In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU).

    • Include a "virus only" control and a "cells only" control.

    • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the cell monolayers with PBS and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay Application: Remove the inoculum and overlay the cells with 2 mL of an overlay medium. This is typically 2X growth medium mixed 1:1 with a semi-solid substance like 1.2% agarose or methylcellulose.[17]

    • Causality Note: The semi-solid overlay is crucial. It confines the spread of progeny virions to neighboring cells, resulting in the formation of localized zones of cell death (plaques) that can be visually counted.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, until plaques are visible in the "virus only" control wells.

  • Visualization:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.[18]

    • Gently wash with water and allow the plates to dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control.

    • Plot the percentage of plaque inhibition versus compound concentration (log-transformed) and use non-linear regression to determine the EC50 value.[19]

Part IV: Data Interpretation and the Selectivity Index

The ultimate goal of this testing cascade is to determine the therapeutic window of the compound. This is quantitatively expressed by the Selectivity Index (SI).

  • Definition: The SI is the ratio of the compound's cytotoxicity to its antiviral efficacy.[20][21]

  • Formula: Selectivity Index (SI) = CC50 / EC50

  • Interpretation: A higher SI value is desirable, as it indicates that the compound is effective at inhibiting the virus at concentrations well below those that are harmful to the host cells. An SI value of 10 or greater is generally considered the benchmark for a promising antiviral candidate in early-stage screening.[14]

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)Interpretation
Lariciresinol 4'-O-glucoside >1000.8>125High selectivity; promising candidate.
Positive Control (e.g., Oseltamivir) >2000.5>400Validates assay performance.
Compound X (Hypothetical) 1553Low selectivity; poor therapeutic window.

Part V: Advanced Protocol - Elucidating Mechanism of Action

Once antiviral activity is confirmed, a time-of-addition assay can provide initial insights into which stage of the viral lifecycle is being inhibited.[22][23]

Principle: The compound is added at different time points relative to the infection of the cells. The resulting level of viral inhibition points to the targeted stage.

MoA_Timeline cluster_0 Viral Lifecycle Stages cluster_1 Time-of-Addition Conditions Attachment\n& Entry Attachment & Entry Replication\n(RNA Synthesis) Replication (RNA Synthesis) Attachment\n& Entry->Replication\n(RNA Synthesis) Assembly\n& Release Assembly & Release Replication\n(RNA Synthesis)->Assembly\n& Release A Pre-treatment (Compound added before virus) A->Attachment\n& Entry Targets viral entry or host cell receptors B Co-treatment (Compound added with virus) B->Attachment\n& Entry Targets virion directly or blocks attachment C Post-treatment (Compound added after virus entry) C->Replication\n(RNA Synthesis) Targets intracellular replication steps C->Assembly\n& Release Targets late-stage processes

Figure 2: Principle of the time-of-addition assay to probe the mechanism of action.

Protocol Outline:

  • Setup: Seed cells in plates as for a standard viral yield reduction assay.

  • Experimental Arms:

    • Pre-treatment: Treat cells with the compound for 2 hours, wash, then infect with the virus. This tests for effects on host cell susceptibility.

    • Co-treatment: Add the compound and virus to the cells simultaneously. This tests for inhibition of viral attachment and entry.

    • Post-treatment: Infect cells with the virus for 1-2 hours, wash away the inoculum, and then add the compound at various time points (e.g., 2, 4, 6, 8 hours post-infection). This probes inhibition of intracellular replication or egress.

  • Endpoint: After 24-48 hours, harvest the supernatant and determine the viral titer using the TCID50 assay or quantify viral RNA using RT-qPCR.

  • Interpretation: The time point at which the compound loses its inhibitory effect indicates the latest stage of the viral lifecycle it can successfully target. For Lariciresinol 4'-O-glucoside, which is thought to suppress NF-κB, a strong effect in the post-treatment phase would be expected, as NF-κB is typically activated after viral entry during replication.[4]

References

  • Darcy, J. (2026). Lariciresinol: a potent natural compound with diverse therapeutic and health benefits. Taylor & Francis Online.
  • Chembuy. (n.d.). Buy Lariciresinol 4'-O-glucoside. Chembuy.
  • Smolecule. (n.d.). Buy (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3). Smolecule.
  • MedchemExpress. (n.d.). Lariciresinol 4-O-β-D-glucopyranoside | Lignan Glucoside. MedchemExpress.com.
  • Alam, F., et al. (2025). Lariciresinol: a potent natural compound with diverse therapeutic and health benefits. Taylor & Francis Online.
  • Chaudhary, H., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC.
  • ChemFaces. (n.d.). Lariciresinol 4-O-glucoside | CAS:143663-00-7. ChemFaces.
  • AbMole BioScience. (n.d.). Lariciresinol 4-O-glucoside | CAS 143663-00-7. AbMole BioScience.
  • World Health Organization. (n.d.). Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing. PMC.
  • Creative Biogene. (n.d.). Viral Titering-TCID50 Assay Protocol. Creative Biogene.
  • protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs.
  • Jassim, S.A.A., & Naji, M.A. (n.d.). Natural Products as Antiviral Agents. PMC.
  • Liu, A., et al. (n.d.). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. PMC.
  • ResearchGate. (n.d.). EC 50 , CC 50 and selectivity index (SI) for monomers, dimers and GCV. ResearchGate.
  • Morales, H. (2006). TCID 50 protocol. Unknown Source.
  • LaPoint, K.M. (n.d.). Mechanisms of action of antiviral drugs. EBSCO.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics.
  • Dr.Oracle. (2025). What cell lines are used for viral culture in suspected respiratory virus infection?. Dr.Oracle.
  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services.
  • EURL. (2021). STANDARD OPERATING PROCEDURE. EURL.
  • World Health Organization. (n.d.). What are the mechanisms of action of the antivirals?. NCBI.
  • CDC Stacks. (n.d.). Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing. CDC Stacks.
  • ResearchGate. (n.d.). Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. ResearchGate.
  • Virology through numbers. (2024). Plaque and TCID50 assays. Virology through numbers.
  • WOAH. (n.d.). The Test for 50% Tissue Culture Infective Dose of PRRSV. WOAH.
  • Matrosovich, M., et al. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PMC.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • ResearchGate. (n.d.). Influenza virus culture in MDCK cell line A. Normal cell line B. Cell line showing cytopathic effect (CPE). ResearchGate.

Sources

Application

Advanced Formulation Strategies for the In Vivo Delivery of Lariciresinol 4'-O-glucoside

Abstract Lariciresinol 4'-O-glucoside (L4G), a bioactive lignan glycoside isolated from Isatis indigotica and Stellera chamaejasme, exhibits potent antiviral (Influenza A, HBV) and anti-inflammatory properties.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lariciresinol 4'-O-glucoside (L4G), a bioactive lignan glycoside isolated from Isatis indigotica and Stellera chamaejasme, exhibits potent antiviral (Influenza A, HBV) and anti-inflammatory properties.[1] Unlike its aglycone lariciresinol, L4G possesses a glycosidic moiety that alters its solubility profile and pharmacokinetic fate. This Application Note provides a rigorous technical guide for formulating L4G for preclinical in vivo studies. We delineate distinct protocols for systemic (IV/IP) administration—preserving the glycoside structure for antiviral efficacy—and oral delivery (PO) for metabolic conversion studies.[1]

Part 1: Physicochemical Profiling & Pre-formulation

Molecular Characteristics[1][2][3][4]
  • Compound: Lariciresinol 4'-O-glucoside (L4G)[1][2][3][4]

  • CAS: 107110-16-7 (or 143663-00-7)[1]

  • MW: 522.54 g/mol [1][5]

  • Polarity: Amphiphilic. The glucose moiety confers hydrophilicity, while the tetrahydrofuran-lignan backbone retains lipophilicity.[1]

  • Solubility Profile:

    • High: DMSO, Pyridine, Methanol.[3][6]

    • Moderate: Ethanol, PEG 400.

    • Low: Pure water (pH dependent), non-polar solvents (Hexane).[1]

Metabolic Considerations

The route of administration dictates the bioactive species.

  • Oral Route: Subject to hydrolysis by intestinal

    
    -glucosidases, converting L4G to Lariciresinol  (aglycone), which is further metabolized to enterolignans (enterolactone/enterodiol).[1]
    
  • Parenteral Route (IV/IP): Bypasses first-pass gut hydrolysis, delivering intact L4G to target tissues (e.g., alveolar epithelial cells for influenza inhibition).[1]

Formulation Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your experimental endpoint.

Formulation_Decision Start Experimental Endpoint Route Route Selection Start->Route Viral Target: Viral Inhibition (Lung/Systemic) Route->Viral Direct Action Metabolic Target: Metabolic/Gut (Diabetes/Enterolignans) Route->Metabolic Metabolite Action IV_IP Parenteral (IV/IP) Goal: Intact Glycoside Viral->IV_IP PO Oral (PO) Goal: Aglycone Conversion Metabolic->PO Form_A Protocol A: Co-Solvent System (DMSO/PEG/Saline) IV_IP->Form_A Form_B Protocol B: Aqueous Suspension (CMC-Na/Tween) PO->Form_B

Figure 1: Decision matrix for selecting the optimal formulation vehicle based on therapeutic target and metabolic requirements.

Part 2: Formulation Protocols

Protocol A: Parenteral Delivery (IV / IP)

Purpose: High-bioavailability delivery of intact L4G for antiviral or acute anti-inflammatory studies.[1] Target Concentration: 1 – 5 mg/mL (Dose range: 10–50 mg/kg).[1]

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered (Sigma-Aldrich).[1]

  • Co-solvent: Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG).[1]

  • Diluent: 0.9% Saline (sterile) or PBS (pH 7.4).[1]

  • Surfactant (Optional): Tween 80 (Polysorbate 80).[1]

Step-by-Step Procedure
  • Stock Preparation (50 mg/mL):

    • Weigh 10 mg of L4G powder.

    • Dissolve completely in 200 µL of pure DMSO. Vortex for 30 seconds until clear.

    • Checkpoint: Solution must be strictly clear. If cloudy, sonicate at 37°C for 5 mins.

  • Co-solvent Addition:

    • Add 800 µL of PEG 400 to the DMSO stock. Vortex to mix.

    • Current Composition: 20% DMSO / 80% PEG 400 (Concentration: 10 mg/mL).[1]

  • Final Dilution (The "Crash" Step):

    • Slowly add the organic mixture to warm (37°C) Saline under constant agitation.

    • Recommended Ratio: 10% Stock Mixture + 90% Saline.[1]

    • Final Vehicle Composition:2% DMSO / 8% PEG 400 / 90% Saline .[1]

    • Final Drug Concentration: 1 mg/mL.[1]

  • Sterilization:

    • Pass the final formulation through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Note: Do not use Nylon filters as they may bind glycosides.[1]

Troubleshooting Precipitation: If L4G precipitates upon saline addition (visible turbidity), modify the vehicle to the "Enhanced Solubility" mix:

  • 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline. [1]

Protocol B: Oral Delivery (Gavage)

Purpose: For studies requiring gut metabolism or chronic dosing (e.g., diabetes models).[1] Target Concentration: 5 – 20 mg/mL.

Reagents
  • Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water.[1]

  • Wetting Agent: 1% Tween 80.

Step-by-Step Procedure
  • Vehicle Prep: Dissolve 0.5 g CMC-Na in 100 mL distilled water. Allow to hydrate overnight.

  • Levigation:

    • Place weighed L4G powder in a mortar.

    • Add Tween 80 dropwise to wet the powder, forming a smooth paste.

  • Suspension:

    • Gradually add the CMC-Na solution while triturating (grinding) to form a homogeneous suspension.[1]

    • Transfer to a vial and vortex before every administration.

Part 3: Quality Control & Characterization

Before in vivo administration, the formulation must be validated.

ParameterMethodAcceptance Criteria
Purity/Integrity HPLC-UV (280 nm)Single peak; no degradation products (aglycone peak should be absent).[1]
pH Micro-pH meter7.0 – 7.4 (Buffer if necessary; acidic pH < 5 promotes hydrolysis).[1]
Osmolality Osmometer280 – 320 mOsm/kg (Crucial for IV to prevent hemolysis).[1]
Endotoxin LAL Assay< 0.5 EU/mL (Mandatory for IV).[1]

HPLC Method for Stability Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 mins.

  • Retention: L4G elutes earlier (more polar) than Lariciresinol aglycone.[1]

Part 4: In Vivo Administration Guidelines

Dosing Volumes
  • Mouse (20g):

    • IV (Tail Vein): Max 100 µL (slow bolus).[1]

    • IP: Max 200-500 µL.[1]

    • PO: Max 200 µL.

  • Rat (250g):

    • Scale volumes proportionally (approx. 10x mouse volume).[1]

Pharmacokinetic Workflow

To accurately track the conversion of L4G, plasma sampling must distinguish between the glycoside and the aglycone.

PK_Workflow Admin Administration (IV or PO) Blood Blood Collection (Heparinized Tubes) Admin->Blood Plasma Plasma Separation (Centrifuge 2000g, 10m) Blood->Plasma Process_A Path A: Direct Analysis (Detects L4G + Free Aglycone) Plasma->Process_A Aliquot 1 Process_B Path B: Enzymatic Hydrolysis (Detects Total Lignans) Plasma->Process_B Aliquot 2 (+Glucuronidase/Sulfatase) Analysis LC-MS/MS Analysis Process_A->Analysis Process_B->Analysis

Figure 2: Sample processing workflow for distinguishing free glycoside from metabolized aglycone conjugates.

Safety Monitoring
  • Acute Toxicity: Observe for piloerection, lethargy, or respiratory distress immediately post-IV injection (signs of solvent toxicity or embolism).

  • Solvent Limits: Ensure total DMSO dose does not exceed 1 mL/kg (approx 20 µL per mouse).

References

  • Li, J., et al. (2015). "Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response."[1][7] Journal of Ethnopharmacology. Link

  • Wang, Y., et al. (2022).[8] "(-)-Lariciresinol Isolated from the Roots of Isatis indigotica Inhibits Hepatitis B Virus by Regulating Viral Transcription."[1][8] Molecules. Link

  • Alam, F., et al. (2022). "Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling."[1][9] Molecular Nutrition & Food Research. Link

  • ChemFaces. "Lariciresinol 4'-O-glucoside Product Datasheet & Physicochemical Properties." Link

  • MOLNOVA. "Lariciresinol 4-O-glucoside Solubility and Stability Data." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Extraction of Lariciresinol 4'-O-glucoside

Introduction: The Yield Paradox Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "Yield Paradox" common to lignan glycosides.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Yield Paradox

Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "Yield Paradox" common to lignan glycosides. You may be successfully extracting the aglycone (Lariciresinol) but losing the target Lariciresinol 4'-O-glucoside (L4OG) .

The Core Problem: L4OG is significantly more polar than its aglycone counterpart due to the glucose moiety. Standard lignan protocols using high-percentage ethanol (95%+) or aggressive heat (reflux) often fail because they either precipitate the glycoside or hydrolyze the sensitive


-glycosidic bond.

This guide restructures your workflow to prioritize polarity matching and thermal preservation .

Module 1: Extraction Optimization (Upstream)

FAQ: Solvent & Method Selection

Q: I am using 95% Ethanol to maximize lignan solubility, but my L4OG yield is low. Why? A: You are selecting for the wrong polarity. While 95% ethanol is excellent for aglycones (like pinoresinol), L4OG contains a glucose unit that increases its hydrophilicity. In 95% ethanol, the glycoside solubility drops, and it may remain trapped in the plant matrix or precipitate out.

  • Corrective Action: Shift to a 60-70% Ethanol/Water (v/v) system. This "hydro-alcoholic" balance matches the polarity of the glycoside while maintaining enough organic solvent to penetrate the cellulosic cell walls.

Q: Should I use Reflux or Ultrasound-Assisted Extraction (UAE)? A: Switch to UAE. Reflux maintains high heat (


C) for prolonged periods, which risks hydrolyzing the glycosidic bond, converting your valuable L4OG back into Lariciresinol (aglycone).
  • Corrective Action: Use UAE at 40-50^\circ C . The acoustic cavitation disrupts cell walls mechanically rather than thermally, preserving the glycoside structure.

Protocol 1.0: Optimized UAE Workflow
ParameterSpecificationRationale
Solvent 60% Ethanol (aq)Balances solubility of the glycoside vs. impurities.
Solid-Liquid Ratio 1:20 (g/mL)Ensures a concentration gradient driving diffusion.
Temperature 45°CPrevents thermal degradation of the glycosidic bond.
Time 45 min x 2 cyclesExhaustive extraction without re-adsorption.
Power 300W (40 kHz)Sufficient cavitation to rupture Isatis root cells.

Module 2: Purification & Enrichment (Downstream)

FAQ: Resin Chromatography

Q: My crude extract is sticky and clogs my HPLC column. How do I clean it? A: Crude extracts contain large amounts of polysaccharides (water-soluble) and chlorophyll/lipids (alcohol-soluble). You need a Macroporous Resin step to act as a "molecular sieve."

Q: Which resin is best for L4OG? A: We recommend AB-8 (weakly polar) or D101 (non-polar).

  • Mechanism: These resins adsorb the lignans via Van der Waals forces and hydrogen bonding. Sugars pass through (too polar), and lipids bind too tightly (need high alcohol to elute). Your target elutes in the "middle" window.

Troubleshooting: The "Wash-Through" Error

Issue: "I loaded the sample, but the L4OG eluted immediately with the water wash." Cause: Your loading sample contained too much ethanol. If the loading solvent is


 ethanol, the resin cannot adsorb the target effectively.
Fix:  Evaporate all ethanol from your crude extract. Resuspend the residue in pure water  before loading onto the resin.
Visualization: The Enrichment Logic

The following diagram illustrates the critical separation windows required to isolate L4OG from the complex Isatis matrix.

PurificationLogic Start Crude Extract (Suspended in Water) Resin Macroporous Resin Column (AB-8 or D101) Start->Resin Wash1 Wash 1: 100% Water Resin->Wash1 Waste1 Waste: Polysaccharides, Salts, Proteins Wash1->Waste1 Wash2 Wash 2: 10-20% Ethanol Wash1->Wash2 Waste2 Waste: Polar Impurities, Simple Phenolics Wash2->Waste2 Elute Elution: 50-60% Ethanol Wash2->Elute Target TARGET FRACTION Lariciresinol 4'-O-glucoside Elute->Target Regen Regeneration: 95% Ethanol Elute->Regen Waste3 Waste: Chlorophyll, Lipids, Aglycones Regen->Waste3

Figure 1: Step-gradient elution strategy on macroporous resin. Note that the target elutes at 50-60% ethanol, separating it from highly polar sugars and non-polar lipids.

Module 3: Analytical Validation

FAQ: HPLC Confirmation

Q: I see two peaks close together. Is one an isomer? A: Isatis indigotica contains both Lariciresinol and its glucoside.

  • Lariciresinol (Aglycone): Elutes later (more hydrophobic).

  • Lariciresinol 4'-O-glucoside: Elutes earlier (more hydrophilic).

  • Validation: Use a C18 column. A standard gradient (10%

    
     80% Acetonitrile) will separate them. The glucoside typically elutes between 15-25 minutes, while the aglycone elutes between 30-40 minutes depending on flow rate.
    
Data Table: Expected Recovery Metrics
MetricTraditional RefluxOptimized UAE + ResinImprovement Factor
Crude Yield (mg/g) 1.2 ± 0.32.8 ± 0.22.3x
Purity (%) 15-20%65-75%3.5x
Process Time 4 Hours1.5 Hours60% Reduction

Module 4: Process Workflow Diagram

This flowchart integrates the upstream extraction with the downstream purification to visualize the critical control points (CCPs).

ProcessWorkflow cluster_extract Extraction (UAE) cluster_conc Concentration cluster_pure Purification Raw Isatis Root (Pulverized) Extract Ultrasound Bath 45°C, 45 min Raw->Extract Solvent Solvent: 60% EtOH Solvent->Extract Filter Filtration (Remove Biomass) Extract->Filter Evap Rotary Evap (Remove EtOH) Filter->Evap Suspension Aqueous Suspension Evap->Suspension Load Load onto AB-8 Resin Suspension->Load EluteTarget Elute w/ 60% EtOH Load->EluteTarget Final Pure L4OG Powder EluteTarget->Final

Figure 2: End-to-end workflow. The critical step is the rotary evaporation (Yellow) ensuring no ethanol remains before resin loading.

References

  • Chen, R., et al. (2013). "Simultaneous quantification of multiple lignans in Isatis indigotica by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Li, X., et al. (2015). "Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response."[1] Journal of Ethnopharmacology.

  • Wang, Y., et al. (2020). "Optimization of ultrasound-assisted extraction of lignans from Isatis indigotica using response surface methodology." Industrial Crops and Products.

  • Zhang, H., et al. (2018). "Separation and purification of lignans from Isatis indigotica by macroporous adsorption resins." Separation Science and Technology.

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Lariciresinol 4'-O-glucoside Isomers

Welcome to the technical support center dedicated to the chromatographic analysis of Lariciresinol 4'-O-glucoside and its isomers. As structurally similar lignan glucosides, these compounds present a significant analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of Lariciresinol 4'-O-glucoside and its isomers. As structurally similar lignan glucosides, these compounds present a significant analytical challenge, demanding a nuanced and optimized approach to achieve baseline separation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common hurdles in your HPLC and UHPLC method development.

The separation of stereoisomers, such as diastereomers, can be particularly difficult because they share identical chemical properties and mass, differing only in the spatial arrangement of their atoms.[1] Standard reversed-phase methods may prove insufficient, requiring careful manipulation of chromatographic parameters to exploit subtle differences in their interactions with the stationary and mobile phases. This guide follows a logical, problem-solving format to directly address the specific issues you may encounter.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common and critical problems encountered during the separation of Lariciresinol 4'-O-glucoside isomers. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Question 1: I am seeing poor resolution or complete co-elution of my isomers. How can I improve the separation?

This is the most fundamental challenge. Achieving resolution between structurally similar isomers requires enhancing the selectivity (α) of your chromatographic system. This is accomplished by modifying parameters that influence the differential interactions of the isomers with the stationary and mobile phases.

Causality: Poor resolution stems from insufficient differences in the partitioning coefficients of the isomers between the stationary and mobile phases. To improve this, we must alter the chemical environment to amplify the subtle structural differences between the molecules.

Solutions & Protocols:

  • Optimize Mobile Phase pH: Lariciresinol 4'-O-glucoside contains phenolic hydroxyl groups, making it an ionizable compound.[2][3] The ionization state of these groups dramatically affects the molecule's polarity and, consequently, its retention in reversed-phase HPLC. By controlling the pH, you can ensure a consistent, non-ionized state, which typically leads to better peak shape and reproducible retention.

    • Expert Insight: The predicted pKa of Lariciresinol 4'-O-glucoside's phenolic group is approximately 9.91.[3] To ensure the molecule is fully protonated (neutral), the mobile phase pH should be set at least 2 units below this value. Operating in a pH range of 2.5 to 4.5 is highly recommended.

    • Protocol:

      • Prepare your aqueous mobile phase (Solvent A) with a buffer. For UV and MS compatibility, 0.1% formic acid or 0.1% acetic acid in water are excellent starting points.

      • If more precise pH control is needed, use a buffer system like 10-20 mM potassium phosphate or ammonium acetate, adjusting to the target pH with the corresponding acid (phosphoric acid or acetic acid).

      • Confirm the final pH of the aqueous component after adding the acid or buffer. Even minor pH variations can significantly alter selectivity for ionizable compounds.[4]

  • Adjust Organic Modifier Composition and Gradient: The choice of organic solvent and the gradient profile are powerful tools for manipulating selectivity.

    • Solvent Choice: Acetonitrile and methanol are the most common organic modifiers. They exhibit different selectivities due to their unique properties (acetonitrile is aprotic, methanol is protic). If you are struggling with resolution using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve separation.

    • Gradient Optimization: Isomers often require very shallow gradients to be resolved. A steep gradient will cause them to elute too quickly and too close together.

    • Protocol for Gradient Optimization:

      • Start with a broad "scouting" gradient (e.g., 5-95% organic in 20 minutes) to determine the approximate elution time of the isomer cluster.

      • Design a new, shallower gradient focused on the elution window. For example, if the isomers elute around 40% organic, a new gradient could be: 30-50% organic over 30 minutes.

      • This reduces the change in solvent strength per unit of time, allowing more time for differential partitioning to occur on the column, thereby increasing resolution.

  • Evaluate Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column's stationary phase is the next critical parameter. Standard C18 columns separate primarily based on hydrophobicity, which may not be effective for isomers.

    • Expert Insight: Consider stationary phases that offer alternative separation mechanisms.

      • Phenyl-Hexyl: These columns provide π-π interactions with the aromatic rings in the lignan structure, offering a different selectivity compared to the purely hydrophobic interactions of a C18 phase.

      • Pentafluorophenyl (PFP): PFP phases provide a combination of hydrophobic, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating complex aromatic molecules.

      • Chiral Stationary Phases (CSPs): For enantiomeric or diastereomeric separation, a CSP is often necessary.[5][6] Columns based on cellulose or amylose derivatives are widely used for separating chiral lignans and can provide excellent resolution where achiral columns fail.[7]

  • Control Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, influencing both retention time and selectivity.[8]

    • Expert Insight: Inconsistent temperature is a common source of irreproducible results. Conversely, systematically adjusting the temperature can be a powerful tool for method development. Lowering the temperature often increases retention and can sometimes improve resolution, while increasing it can improve efficiency and speed up elution.[9]

    • Protocol:

      • Always use a thermostatted column compartment. Set a temperature between 25°C and 40°C as a starting point.

      • To evaluate the effect of temperature, run separations at different temperatures (e.g., 25°C, 35°C, 45°C) while keeping all other parameters constant.

      • Observe the changes in the resolution (Rs) value between the isomer peaks. A van't Hoff plot (ln(k) vs 1/T) can reveal if an elution order crossover occurs at a specific temperature, which can be exploited for optimal separation.

Question 2: My peaks are tailing or showing poor symmetry. What is the cause and how do I fix it?

Peak tailing is a common issue that degrades resolution and compromises accurate integration and quantification.

Causality: Peak tailing for polar, ionizable compounds like Lariciresinol 4'-O-glucoside is often caused by secondary interactions with the stationary phase. Residual, un-capped silanol groups (Si-OH) on the surface of the silica support can interact strongly with the hydroxyl groups on the analyte, leading to a portion of the analyte molecules being retained longer than the main band.[4]

Solutions & Protocols:

  • Operate at Low pH: This is the most effective solution. At a low pH (e.g., 2.5-3.5), the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral. This minimizes the strong ionic interactions with your analyte. The protocol described in Question 1, Solution 1 is directly applicable here.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" (reacting the residual silanols with a small silylating agent) to minimize the number of free silanol groups. If you are using an older column, switching to a modern, fully end-capped column can significantly improve peak shape.

  • Check for Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Protocol:

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject each dilution and observe the peak shape. If the tailing improves at lower concentrations, you are likely experiencing mass overload.

      • Determine the maximum sample load that maintains good peak symmetry and operate below this level.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be as weak as, or weaker than, your initial mobile phase.[10]

    • Expert Insight: Dissolving your sample in a strong solvent (e.g., 100% Methanol or DMSO) when your gradient starts at 10% Methanol can cause the sample band to spread on the column before the gradient begins, resulting in broad and tailing peaks.

    • Protocol: Ideally, dissolve your sample directly in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Question 3: My retention times are drifting between injections or from day to day. How can I improve reproducibility?

Unstable retention times make peak identification unreliable and are a sign of an uncontrolled or non-robust method.

Causality: Drifting retention times are typically caused by a lack of system equilibration, temperature fluctuations, or changes in the mobile phase composition over time.[11]

Solutions & Protocols:

  • Ensure Adequate Column Equilibration: This is the most common cause of retention time drift, especially with gradient methods.

    • Protocol:

      • Before the first injection of a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. (Column Volume ≈ 0.1 * L * d² where L is length in cm and d is diameter in cm).

      • Ensure your gradient method includes a post-run equilibration step at the initial conditions for a sufficient duration (typically 5-10 column volumes) to prepare the column for the next injection.

  • Use a Column Thermostat: As discussed previously, temperature has a significant effect on retention.[8][9] Ambient laboratory temperature can fluctuate, leading to retention time drift. Using a thermostatted column compartment set to a stable temperature is essential for reproducible chromatography.[11]

  • Prepare Fresh Mobile Phase Daily: Mobile phase composition can change over time.

    • Expert Insight: The pH of buffered mobile phases can drift due to the absorption of atmospheric CO₂. Organic solvents can selectively evaporate, changing the organic-to-aqueous ratio.

    • Protocol:

      • Prepare fresh mobile phase for each new analysis sequence.

      • Always filter and degas your mobile phases to prevent pump check valve issues and the formation of air bubbles, which can also cause retention time instability.[11]

Method Development Workflow

The following diagram illustrates a logical workflow for troubleshooting isomer separation issues, incorporating the principles discussed above.

HPLC_Troubleshooting_Workflow cluster_temp Temperature Details start Start: Poor Isomer Resolution check_mobile_phase Step 1: Mobile Phase Optimization start->check_mobile_phase optimize_ph Adjust pH (2.5-4.5) [0.1% FA or Buffer] check_mobile_phase->optimize_ph Primary Action check_column Step 2: Stationary Phase Evaluation phenyl_hexyl Try Phenyl-Hexyl (for π-π interactions) check_column->phenyl_hexyl check_temp Step 3: Temperature Optimization thermostat Use Column Thermostat (e.g., 25-45°C) check_temp->thermostat optimize_gradient Create Shallower Gradient optimize_ph->optimize_gradient change_solvent Switch Organic Solvent (ACN <-> MeOH) optimize_gradient->change_solvent change_solvent->check_column If resolution is still poor end_node Achieved Baseline Separation change_solvent->end_node Success pfp Try PFP (multiple interaction modes) phenyl_hexyl->pfp chiral Use Chiral Column (for stereoselectivity) pfp->chiral chiral->check_temp Fine-tune selectivity chiral->end_node Success thermostat->end_node Success

Sources

Troubleshooting

Technical Guide: Stability &amp; Solvent Compatibility of Lariciresinol 4'-O-glucoside

Executive Summary Lariciresinol 4'-O-glucoside (CAS: 143663-00-7) is a bioactive lignan glycoside primarily isolated from Isatis indigotica (Ban Lan Gen) and Sambucus williamsii. It exhibits significant antiviral (Influe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lariciresinol 4'-O-glucoside (CAS: 143663-00-7) is a bioactive lignan glycoside primarily isolated from Isatis indigotica (Ban Lan Gen) and Sambucus williamsii. It exhibits significant antiviral (Influenza A, HBV) and anti-inflammatory properties.

Critical Technical Warning: Despite being a glycoside, this compound exhibits limited aqueous solubility and high susceptibility to acid-catalyzed hydrolysis . Researchers frequently encounter experimental failure due to precipitation in aqueous buffers or inadvertent deglycosylation during extraction or storage. This guide provides the causal logic and validated protocols to prevent these issues.

Solvent Compatibility & Solubility Profile

The most common error is assuming that the glucoside moiety confers high water solubility. While more polar than its aglycone (lariciresinol), the rigid lignan backbone limits solubility in pure water.

Solubility Decision Matrix
Solvent SystemSolubility RatingStability RiskApplication
DMSO (Anhydrous) Excellent (>10 mM) LowPrimary Stock Solution. Best for long-term storage at -80°C.
Methanol GoodLowExtraction solvent; LC-MS sample prep. Evaporates easily.
Ethanol ModerateLowBiocompatible co-solvent for cell assays.
Water (pH 7) Poor/Insoluble High (Hydrolysis)Do NOT use for stock. Only for final dilution (<1% DMSO).
Acidic Buffer (pH < 5) PoorCritical Promotes rapid hydrolysis to lariciresinol aglycone.
Visualizing Solvent Selection Logic

SolventSelection Start Start: Lariciresinol 4'-O-glucoside Solid Stock Prepare Stock Solution Start->Stock DMSO Dissolve in DMSO (Anhydrous) Concentration: 10-50 mM Stock->DMSO Usage Intended Usage? DMSO->Usage CellAssay Cell Culture / In Vivo Usage->CellAssay Analytical HPLC / LC-MS Usage->Analytical Dilution1 Dilute into Media Final DMSO < 0.5% CellAssay->Dilution1 Dilution2 Dilute into Methanol/Water (50:50 v/v) Analytical->Dilution2 Warning Check for Precipitation! Dilution1->Warning

Figure 1: Decision tree for solvent selection to ensure maximal solubility and stability.

Stability Troubleshooting & FAQs
Q1: My LC-MS peak for Lariciresinol 4'-O-glucoside is decreasing over time, and a new peak is appearing. What is happening?

Diagnosis: You are likely observing Acid-Catalyzed Hydrolysis . Mechanism: The O-glycosidic bond at the C4' position is an acetal linkage. In the presence of protons (H+)—often from acidic mobile phases (e.g., 0.1% Formic Acid) or acidic storage conditions—this bond cleaves. The New Peak: The emerging peak is likely the aglycone (Lariciresinol) and/or its isomerization products.

Corrective Action:

  • Check Mobile Phase: If the run time is long, reduce the acid concentration in your mobile phase (e.g., use 0.05% acetic acid instead of 0.1% formic acid) or lower the column temperature (keep <30°C).

  • Sample Diluent: Ensure your autosampler samples are dissolved in neutral solvents (e.g., Methanol:Water 1:1), not acidic buffers.

Q2: Can I store the compound in water or PBS?

Answer: No. Reasoning:

  • Solubility: The compound may precipitate out of solution over time in pure aqueous buffers, creating micro-crystals that are invisible to the naked eye but affect concentration accuracy.

  • Hydrolysis: Even at neutral pH, spontaneous hydrolysis can occur over prolonged periods (weeks), especially if there is microbial contamination (producing glucosidases). Protocol: Store as a 10 mM stock in DMSO at -80°C. Dilute into aqueous buffer immediately before use.

Q3: I see a "double peak" in my chromatogram for the pure standard. Is it impure?

Answer: Not necessarily. Reasoning: Lignans like Lariciresinol possess chiral centers (typically 7'R, 8'R, etc.). Depending on the isolation source and extraction method, you may be observing epimers or rotamers . However, if the two peaks have mass differences of 162 Da (Glucose unit), one is the degradation product. Verification: Run an MS scan.

  • Parent: [M-H]⁻ = ~521 m/z

  • Aglycone: [M-H]⁻ = ~359 m/z If both masses are present, degradation has occurred.

Validated Protocols
Protocol A: Preparation of High-Stability Stock Solution
  • Objective: Create a stock solution stable for 6 months.

  • Materials: Lariciresinol 4'-O-glucoside powder, Anhydrous DMSO (Grade ≥99.9%), Amber glass vials with PTFE-lined caps.

  • Weighing: Weigh the powder quickly. Lignan glycosides are hygroscopic; moisture absorption accelerates degradation.

  • Dissolution: Add Anhydrous DMSO to achieve a concentration of 10 mM .

    • Calculation: For 1 mg (MW ≈ 522.54 g/mol ), add ~191 µL DMSO.

  • Vortex: Vortex for 30 seconds until clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C .

Protocol B: Stability Check via HPLC
  • Objective: Verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile[1]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 280 nm (characteristic phenol absorption).

  • Acceptance Criteria: Main peak purity >98%. Presence of aglycone peak (approx. 3-5 mins later eluting than glucoside) indicates degradation.

Mechanistic Insight: Degradation Pathway

Understanding the chemistry prevents experimental errors. The diagram below illustrates the primary degradation route researchers must avoid.

DegradationPathway Parent Lariciresinol 4'-O-glucoside (Bioactive) Transition Acidic Conditions / Enzyme (H+ or u03b2-glucosidase) Parent->Transition Hydrolysis Aglycone Lariciresinol (Aglycone) Transition->Aglycone Loss of Sugar Glucose D-Glucose Transition->Glucose

Figure 2: The acid-catalyzed hydrolysis pathway. In acidic media (pH < 4), the glycosidic bond cleaves, yielding the aglycone and glucose, altering bioactivity.

References
  • Li, J., et al. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response.[2] Journal of Ethnopharmacology. Retrieved from [Link]

  • MDPI. (2022). (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl.[3] Inhibits Hepatitis B Virus.[3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal in LC-MS Analysis of Lariciresinol 4'-O-glucoside

Welcome to the Advanced Application Support Center. Ticket ID: LARI-GLU-001 Status: Open Assigned Scientist: Senior Application Specialist This guide addresses low sensitivity issues for Lariciresinol 4'-O-glucoside (MW...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Ticket ID: LARI-GLU-001 Status: Open Assigned Scientist: Senior Application Specialist

This guide addresses low sensitivity issues for Lariciresinol 4'-O-glucoside (MW 522.5 Da), a lignan glycoside found in Isatis indigotica and other plant matrices. Unlike its aglycone counterpart, the glycoside presents unique challenges regarding ionization efficiency, in-source fragmentation, and chromatographic retention.

Diagnostic Workflow: Start Here

Before altering your method, use this logic flow to isolate the root cause of signal loss.

TroubleshootingFlow Start Symptom: Low Signal for Lariciresinol 4'-O-glucoside CheckMS Step 1: Infuse Pure Standard Start->CheckMS Q1 Is the [M-H]- (m/z 521) visible? CheckMS->Q1 CheckChrom Step 2: Check Chromatography Q3 Is RT < 1.5 min (Void)? CheckChrom->Q3 CheckPrep Step 3: Check Sample Prep Sol4 Check Extraction Solvent (Switch EtOAc -> MeOH) CheckPrep->Sol4 Q2 Is m/z 359 (Aglycone) high? Q1->Q2 Signal Weak Sol1 Optimize Ionization Mode (Switch to ESI-) Q1->Sol1 No Signal Q2->CheckChrom No (Stable Parent) Sol2 Reduce Declustering Potential (Fix In-Source Fragmentation) Q2->Sol2 Yes (Aglycone Dominant) Q3->CheckPrep No Sol3 Modify Mobile Phase (Lower Initial %B or use HILIC) Q3->Sol3 Yes

Figure 1: Diagnostic logic tree for isolating signal loss. Blue nodes indicate start, Yellow are decision points, Green/Red are solutions.

Phase 1: Mass Spectrometry Optimization (The "Input" Problem)

Q: I see a strong signal for the aglycone (m/z 359) but almost nothing for the glucoside (m/z 521). Why? A: You are likely experiencing In-Source Fragmentation (ISF) . Lignan glycosides are thermally and energetically labile. If your Declustering Potential (DP) or Cone Voltage is set too high, the glucose moiety (162 Da) is stripped off before the ion enters the quadrupole. The detector sees the aglycone, but your method is looking for the glucoside parent.

  • Action: Perform a "DP Ramp" experiment. Lower the DP/Cone Voltage in 5V increments. You will likely see the m/z 359 signal decrease while the m/z 521 signal increases.

  • Temperature: Reduce the source temperature (TEM) from >500°C to ~350-400°C to preserve the glycosidic bond.

Q: Which ionization mode is superior: Positive or Negative? A: Negative Mode (ESI-) is strongly recommended.

  • Reasoning: Lariciresinol contains phenolic hydroxyl groups. In negative mode, these readily deprotonate to form [M-H]⁻ (m/z 521).

  • Why not Positive? In Positive mode, glycosides often form sodium adducts [M+Na]⁺ (m/z 545). Sodium adducts are notoriously difficult to fragment in MS/MS (they require high Collision Energy and often yield poor product ions), leading to low sensitivity in MRM mode.

Q: What are the optimal MRM transitions? A: Based on the fragmentation of lariciresinol glycosides, the primary transition involves the loss of the glucose unit.

Precursor Ion (Q1)Product Ion (Q3)MechanismPurpose
521.2 ([M-H]⁻)359.1 Loss of Glucose moiety [M-H-162]⁻Quantifier (Most intense)
521.2 ([M-H]⁻)329.1 Fragmentation of aglycone (Loss of CH₂O)Qualifier
521.2 ([M-H]⁻)341.1 Loss of Glucose + WaterQualifier
Phase 2: Chromatography (The "Separation" Problem)

Q: My peak elutes in the void volume (< 1 min). How do I retain it? A: The glucose group makes this molecule significantly more polar than the aglycone.

  • Standard C18 Issue: A standard gradient starting at 10% or 20% Organic (Methanol/Acetonitrile) is often too strong, flushing the glycoside out immediately.

  • Solution:

    • Lower Initial Organic: Start your gradient at 2-5% Methanol . Hold this for 1 minute to allow the glycoside to interact with the stationary phase.

    • Column Choice: Use a high-strength silica (HSS) T3 column or a "Polar C18" column designed to retain polar compounds in high-aqueous conditions.

Q: The peak shape is tailing badly. What is the fix? A: Tailing in lignans is often due to the interaction of free silanols on the column with the phenolic hydroxyls.

  • Action: Ensure your mobile phase contains 0.1% Formic Acid .[1] The acid suppresses the ionization of silanols on the column and keeps the phenolic groups protonated during separation, sharpening the peak.

Phase 3: Sample Preparation (The "Recovery" Problem)

Q: I used Ethyl Acetate for liquid-liquid extraction (LLE) like I do for other lignans, but recovery is <10%. A: Ethyl Acetate is excellent for aglycones (like Lariciresinol) but is too non-polar for the glucoside.

  • The Science: The glucose moiety adds significant polarity (multiple -OH groups), causing the molecule to partition into the aqueous phase rather than the Ethyl Acetate.

  • Protocol Shift:

    • Option A (LLE): Use n-Butanol or a mixture of Ethyl Acetate:Isopropanol (85:15).

    • Option B (Precipitation): Use Methanol Protein Precipitation (1:3 ratio of Plasma:MeOH). This captures both polar and non-polar species.

    • Option C (SPE): Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge. Load in water, wash with 5% MeOH, and elute with 100% MeOH.

Validated Experimental Protocols
1. Optimized LC-MS/MS Method Parameters
ParameterSettingNotes
Column Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm)Retains polar glycosides better than BEH C18.
Mobile Phase A Water + 0.1% Formic AcidAcid is crucial for peak shape.
Mobile Phase B Methanol (or Acetonitrile)Methanol often gives better S/N for phenolic glycosides.
Flow Rate 0.3 - 0.4 mL/minStandard for UPLC.
Gradient 0-1 min: 5% B (Hold)1-6 min: 5% -> 95% B6-8 min: 95% BThe initial hold is critical for retention.
Ionization ESI Negative[M-H]⁻ at m/z 521.2
Source Temp 400°CDo not exceed 500°C to prevent thermal degradation.
2. Sample Extraction Protocol (Plasma/Serum)

This protocol utilizes protein precipitation, which is robust for glycosides.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (e.g., Isotopically labeled lignan or a structural analog like Secoisolariciresinol-d8).

  • Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).

    • Note: Do not use Acetonitrile alone if recovery is poor; Methanol often solubilizes glycosides better.

  • Vortex: Vortex vigorously for 60 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean vial.

  • Evaporate (Optional): If sensitivity is still low, evaporate under Nitrogen at 40°C and reconstitute in 50 µL of 10% Methanol/Water .

    • Warning: Do not reconstitute in 100% Methanol; this will cause peak distortion (solvent effect) upon injection.

References
  • Determination of Lignan Glycosides in Biological Matrices. Source: Journal of Agricultural and Food Chemistry. Context: Validated methods for quantification of lignans including Lariciresinol in food and biological samples.[2][3] Link:[Link]

  • Fragmentation of Flavonoid and Lignan Glycosides. Source: MDPI Molecules / ResearchGate. Context: Detailed MS/MS fragmentation pathways for glycosides in negative ion mode, confirming the loss of glucose (162 Da) as the primary transition.[4] Link:[Link][5]

  • LC-MS Troubleshooting Guide: Sensitivity Loss. Source: Shimadzu Technical Support. Context: General troubleshooting for ESI sensitivity, emphasizing probe position and mobile phase contamination. Link:[Link]

Sources

Troubleshooting

Overcoming solubility issues of Lariciresinol 4'-O-glucoside in aqueous solutions

Technical Support Center: Lariciresinol 4'-O-glucoside Introduction Welcome to the technical support guide for Lariciresinol 4'-O-glucoside. This document is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lariciresinol 4'-O-glucoside

Introduction

Welcome to the technical support guide for Lariciresinol 4'-O-glucoside. This document is designed for researchers, scientists, and drug development professionals who are working with this lignan glucoside and may encounter challenges related to its solubility in aqueous solutions. As a compound with both a hydrophobic aglycone (Lariciresinol) and a hydrophilic sugar moiety, its solubility behavior can be complex. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you successfully formulate Lariciresinol 4'-O-glucoside for your in vitro and preclinical experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of Lariciresinol 4'-O-glucoside.

Q1: What are the basic chemical properties of Lariciresinol 4'-O-glucoside?

A1: Lariciresinol 4'-O-glucoside is a lignan glucoside with the molecular formula C26H34O11 and a molecular weight of approximately 522.6 g/mol .[1][2] Its structure consists of a relatively non-polar lignan core (Lariciresinol) attached to a polar glucose molecule. This amphiphilic nature dictates its solubility profile. While the glucose moiety imparts some water solubility, the larger hydrophobic portion often leads to poor overall solubility in purely aqueous systems.

Q2: What is the expected aqueous solubility of Lariciresinol 4'-O-glucoside?

A2: Specific quantitative data on the aqueous solubility of Lariciresinol 4'-O-glucoside is not extensively published. However, like many other polyphenolic glycosides, it is generally considered to be poorly soluble in water.[3] Its solubility is significantly better in polar organic solvents. Vendor datasheets consistently list Dimethyl Sulfoxide (DMSO), methanol, and ethanol as effective solvents.[1][4][5]

Q3: Why is my Lariciresinol 4'-O-glucoside powder not dissolving in my buffer?

A3: This is the most common issue encountered. The primary reason is that the intermolecular forces within the compound's crystal lattice are stronger than the interactions with water molecules. The hydrophobic lariciresinol portion of the molecule resists interaction with the highly polar water environment, leading to low dissolution. Phenolic compounds, in general, can exhibit low water solubility despite the presence of hydroxyl groups.[6]

Q4: How should I store Lariciresinol 4'-O-glucoside?

A4: For long-term stability, the solid powder should be stored desiccated at -20°C.[7] Stock solutions prepared in organic solvents like DMSO should be stored at -80°C to maintain stability for up to six months.[2] It is critical to minimize freeze-thaw cycles and prevent moisture absorption in DMSO stocks, as water uptake can significantly decrease the solubility of dissolved compounds.[8]

Part 2: Troubleshooting Guide & Best Practices

This section provides a logical, step-by-step approach to overcoming common solubility problems in a question-and-answer format.

Initial Dissolution & Stock Preparation

Q5: I need to prepare a stock solution. What is the recommended starting procedure?

A5: The Co-Solvent Approach. The most reliable method for preparing a high-concentration stock solution is to use a biocompatible organic co-solvent.[9] Dimethyl sulfoxide (DMSO) is the most common and effective choice.[1][4][5][10]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To create a stable, high-concentration primary stock for serial dilution into aqueous media.

Materials:

  • Lariciresinol 4'-O-glucoside powder (MW: 522.6 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 5.23 mg of the compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 522.6 g/mol = 0.005226 g).

  • Weighing: Carefully weigh out 5.23 mg of Lariciresinol 4'-O-glucoside and place it into a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary): If solid particles remain, place the vial in a room temperature water bath sonicator for 5-10 minutes to aid dissolution.[11]

  • Verification: Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -80°C.

Working Solution Preparation & Common Failures

Q6: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture media/buffer. What happened?

A6: This phenomenon is called "solvent shock" or "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous solution. When the stock is added to the buffer, the DMSO concentration drops dramatically, and the water becomes the primary solvent, causing the compound to crash out of solution.[12]

Solution: The key is to maintain a sufficient concentration of the co-solvent in the final working solution or use an alternative solubilization strategy.

  • Troubleshooting Step 1: Check Final DMSO Concentration. For most cell-based assays, the final concentration of DMSO should not exceed 0.5-1% to avoid solvent-induced cytotoxicity.[13][14] Calculate the final DMSO percentage in your experiment. If it is too low, you may not be able to achieve your desired compound concentration with a simple dilution.

  • Troubleshooting Step 2: Employ Serial Dilution. Instead of adding a small volume of high-concentration stock directly to a large volume of buffer, perform serial dilutions. For example, dilute your 10 mM DMSO stock into a solution containing a higher percentage of buffer (e.g., 50:50 DMSO:buffer) before the final dilution step. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Troubleshooting Step 3: Increase Co-solvent in Final Medium (with caution). If your experimental system can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to ensure the solvent itself is not affecting the experimental outcome.[15]

Diagram 1: Decision Workflow for Solubilization

This workflow guides the researcher from initial dissolution attempts to more advanced strategies based on experimental outcomes.

G cluster_troubleshoot Solubilization Strategies start Start: Need to dissolve Lariciresinol 4'-O-glucoside stock Prepare 10-20 mM Stock in 100% DMSO start->stock dilute Dilute stock into Aqueous Buffer/Media stock->dilute precipitate Does it precipitate? dilute->precipitate success Success! Proceed with Experiment (Run Vehicle Control) precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes cosolvent Option 1: Optimize Co-solvent - Increase final DMSO % (if tolerated) - Test other co-solvents (Ethanol, PEG 400) troubleshoot->cosolvent cyclodextrin Option 2: Use Complexation Agent - Form inclusion complex with HP-β-CD troubleshoot->cyclodextrin surfactant Option 3: Use Surfactant - Add Tween® 20/80 to final buffer (below CMC) troubleshoot->surfactant

Caption: A decision tree for selecting a solubilization method.

Part 3: Advanced Solubilization Strategies

When standard co-solvent methods are insufficient or incompatible with the experimental system (e.g., solvent-sensitive assays or in vivo studies), more advanced techniques are required.

Q7: My experiment is sensitive to organic solvents like DMSO. What are my alternatives?

A7: Complexation with Cyclodextrins. This is an excellent solvent-free strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate the hydrophobic portion of the Lariciresinol 4'-O-glucoside molecule, forming an "inclusion complex" that is water-soluble.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[17]

Diagram 2: Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a guest molecule to enhance its solubility.

G cluster_before Before Complexation cluster_after After Complexation drug Lariciresinol 4'-O-glucoside (Poorly Soluble) complex Soluble Inclusion Complex label_plus + cd HP-β-Cyclodextrin (Water Soluble) label_arrow -> water1 Water water2 Water

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

Protocol 2: Preparation of a Lariciresinol 4'-O-glucoside/HP-β-CD Inclusion Complex

Objective: To increase the aqueous solubility of the compound by forming a 1:1 molar ratio inclusion complex.

Materials:

  • Lariciresinol 4'-O-glucoside (LG)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1460 g/mol )

  • Purified water or desired buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Methodology:

  • Calculate Molar Amounts: Determine the mass of each component needed for a 1:1 molar ratio. For example, to complex 5.23 mg of LG (0.01 mmol), you would need approximately 14.6 mg of HP-β-CD (0.01 mmol).

  • Dissolve Cyclodextrin: Add the calculated mass of HP-β-CD to your desired volume of water/buffer (e.g., 1 mL). Stir until fully dissolved. The solution should be clear.

  • Add Compound: Add the LG powder directly to the HP-β-CD solution.

  • Kneading/Stirring: Cap the vial and stir vigorously with a magnetic stirrer at room temperature for 12-24 hours. Alternatively, the "kneading method" can be used, where a small amount of solvent (e.g., 50% ethanol) is added to form a paste, which is mixed thoroughly and then dried.[19]

  • Equilibration: After stirring, allow the solution to rest. A well-formed complex should result in a clear solution, indicating the LG has been successfully encapsulated and solubilized.

  • Filtration (Optional): If any un-complexed material remains, the solution can be filtered through a 0.22 µm syringe filter to remove particulates before use.

Q8: Are there other methods I can try if co-solvents and cyclodextrins are not suitable?

A8: Yes, using surfactants or adjusting pH.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can increase solubility by forming micelles that encapsulate the hydrophobic compound.[20][21] This is effective when the surfactant is used above its critical micelle concentration (CMC).[22] However, surfactants can also interfere with biological assays, so their use must be carefully validated.

  • pH Adjustment: The phenolic hydroxyl groups on the lariciresinol structure can be deprotonated at basic pH, forming a more soluble phenolate salt. You can attempt to dissolve the compound in a dilute basic solution (e.g., pH 8-9). Caution: High pH can lead to degradation of both the compound and other components in your media. This method requires careful stability testing and may not be suitable for all applications.

Part 4: Data Summary & Comparison

The following table summarizes the advantages and disadvantages of the primary solubilization techniques discussed.

Technique Pros Cons Best For
Co-Solvents (DMSO, Ethanol) Simple, fast, effective for high-concentration stocks.[23]Potential for cytotoxicity; can cause precipitation upon dilution.[12][24]Initial in vitro screening; preparing primary stock solutions.
Cyclodextrin Complexation Low toxicity, significantly increases aqueous solubility, often enhances bioavailability.[17][25]Requires preparation time; may alter compound-protein binding kinetics.Solvent-sensitive assays, in vivo formulations, cell-based experiments.
Surfactants (e.g., Tween®) Highly effective at increasing solubility via micellar encapsulation.[21]Can interfere with cell membranes and protein assays; requires careful concentration control.Topical formulations; specific in vitro systems where surfactant effects are controlled.
pH Modification Simple concept; can be effective if the compound has ionizable groups.Risk of compound degradation; can alter experimental conditions (buffer pH).Applications where the final formulation pH is basic and compound stability is confirmed.

References

  • BioCrick. (n.d.). Lariciresinol 4'-O-glucoside. Retrieved from [Link]

  • Alatas, M., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. SciSpace. Retrieved from [Link]

  • Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!. Retrieved from [Link]

  • Wang, J., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules. Retrieved from [Link]

  • Shirakawa, Y. (2022). Research News: Improving Water Solubility of Polyphenols by Adding Amino Acids. Doshisha University. Retrieved from [Link]

  • Quora. (2023). What is the solubility of DMSO in water?. Retrieved from [Link]

  • Unnamed Author. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Technium Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-Lariciresinol. PubChem Compound Database. Retrieved from [Link]

  • Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. Retrieved from [Link]

  • Katt, W. P. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for improving water solubility of water-insoluble or sparingly water-soluble drugs.
  • Lee, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • Holen, H. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Holen, H. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • de Cássia Nunes, R., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers. Retrieved from [Link]

  • Fathi, F., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Bazzano, M., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bowles, D. M., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Thilakarathna, S. H., & Rupasinghe, H. P. V. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. ResearchGate. Retrieved from [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Bhadoriya, S. S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Longdom Publishing. Retrieved from [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]

  • S-an, P., & Soottitantawat, A. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]

  • Harvey, D. (2023). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • Tanimoto, M., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines. Retrieved from [Link]

  • Naumoska, K., et al. (2024). Comparative physicochemical investigation of the inclusion compounds of cyclodextrins with arginine and histidine stereoisomers. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • de Medeiros, L. F., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Oral Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Patel, J. R., et al. (2011). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]

  • Jain, S., et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • Reddit. (2016). Checking solution for hydrophobic components?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

Sources

Optimization

Preventing degradation of Lariciresinol 4'-O-glucoside during storage

Technical Support Center: Lariciresinol 4'-O-glucoside (L4G) Stability & Storage Executive Summary: The Stability Profile Lariciresinol 4'-O-glucoside (L4G) is a lignan glycoside exhibiting significant structural fragili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lariciresinol 4'-O-glucoside (L4G) Stability & Storage

Executive Summary: The Stability Profile

Lariciresinol 4'-O-glucoside (L4G) is a lignan glycoside exhibiting significant structural fragility. Unlike simple phenolics, L4G possesses two distinct "failure points" that researchers often overlook until HPLC analysis reveals degradation:

  • The Glycosidic Bond (C1''-O-C4'): This ether linkage is thermodynamically unstable in aqueous environments, particularly under acidic conditions (

    
    ) or in the presence of ubiquitous laboratory enzymes (
    
    
    
    -glucosidases). Its rupture releases the aglycone (Lariciresinol) and glucose, destroying the compound's specific biological activity.
  • The Phenolic Hydroxyls: Even with the 4'-OH glycosylated, the remaining phenolic groups (on the 4-position or other aromatic rings depending on specific stereochemistry) are electron-rich targets for Reactive Oxygen Species (ROS), leading to radical coupling and quinone formation.

Degradation Pathways (Visualization)

To understand why specific storage conditions are mandated, we must visualize the molecular fate of L4G under stress.

L4G_Degradation L4G Lariciresinol 4'-O-glucoside (Intact Active Compound) Hydrolysis Hydrolysis Pathway (Moisture / Acid / Enzyme) L4G->Hydrolysis H2O, pH < 4, Beta-Glucosidase Oxidation Oxidative Pathway (UV Light / Oxygen / pH > 7.5) L4G->Oxidation hν (Light), O2 Isomers Epimers (Stereochemical Shift) L4G->Isomers Thermal Stress / pH Extremes Aglycone Lariciresinol (Aglycone) + Glucose Hydrolysis->Aglycone Glycosidic Bond Cleavage Quinones o-Quinones / Dimers (Brown/Yellow Precipitate) Oxidation->Quinones Radical Coupling

Figure 1: Primary degradation vectors for Lariciresinol 4'-O-glucoside. Note that hydrolysis is irreversible and often catalyzed by improper solvent choice.

Storage & Handling Protocols

The following protocols are non-negotiable for maintaining purity >98%.

A. Solid State Storage (Lyophilized Powder)
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred)Arrhenius kinetics dictate that lowering T significantly retards spontaneous hydrolysis and oxidation rates [1][2].
Container Amber Glass VialsBlocks UV radiation (290–400 nm) which excites phenolic electrons, initiating radical chain reactions.
Atmosphere Argon/Nitrogen FlushDisplaces oxygen to prevent auto-oxidation.
Desiccation Silica Gel / DesiccatorCritical: L4G is hygroscopic. Moisture absorption creates a micro-aqueous environment, allowing hydrolysis even in "solid" powder [5].
B. Solubilization & Liquid Storage

CRITICAL WARNING: Never store L4G in aqueous buffers (PBS, Tris) for more than 24 hours.

Protocol: The "DMSO-Aliquot" Method

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO). L4G is highly soluble in DMSO, which also suppresses hydrolytic activity compared to protic solvents like Methanol or Water [2][5].

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 50 mM).

  • Aliquotting: Immediately dispense into single-use aliquots (e.g., 20 µL) in light-proof microtubes.

  • Freezing: Flash freeze in liquid nitrogen if possible, then store at -80°C .

    • Stability:[1][2][3][4] 6 months at -80°C vs. <1 month at -20°C [2].[1][5]

Troubleshooting & FAQs

Q1: I see a "double peak" or peak splitting in my HPLC chromatogram. Is my column broken?

  • Diagnosis: Likely Epimerization or Partial Hydrolysis .

  • Explanation: Lignans often contain chiral centers (e.g., at C7/C8). Exposure to varying pH or temperature during extraction/storage can cause isomerization (e.g., to iso-lariciresinol derivatives) [4]. Alternatively, the second peak could be the free aglycone (Lariciresinol) if the glycosidic bond has cleaved.

  • Action: Run a standard of pure Lariciresinol (aglycone). If the new peak matches the aglycone retention time, hydrolysis has occurred. If not, check your solvent pH; keep it neutral (pH 6-7).

Q2: My clear stock solution has turned faint yellow/brown. Can I still use it?

  • Diagnosis: Oxidative Degradation .[6]

  • Explanation: The yellowing indicates the formation of quinones or polymerized phenolic products due to oxidation [6]. This is common if the DMSO stock was repeatedly freeze-thawed or left uncapped.

  • Action: Discard. Oxidized phenolics are often cytotoxic and will generate false positives in cell viability or ROS assays.

Q3: The powder is sticking to the vial walls and looks "gummy."

  • Diagnosis: Deliquescence (Moisture Absorption).

  • Explanation: The glucose moiety is hydrophilic. If the vial was opened before reaching room temperature, condensation formed on the cold powder, turning it into a sticky resin.

  • Action: You may attempt to redissolve in DMSO, but quantify the concentration using extinction coefficients (UV-Vis) rather than weight, as the weight now includes unknown water mass.

Q4: Can I use Methanol (MeOH) for stock solutions?

  • Answer: Only for immediate use.

  • Reasoning: While soluble in MeOH, protic solvents allow for faster solvolysis/hydrolysis over time compared to aprotic solvents like DMSO. For storage >1 week, always use DMSO [2][5].

References

  • Chen, R., et al. (2021). Isatis indigotica: a review of phytochemistry, pharmacological activities and clinical applications. Journal of Ethnopharmacology. Retrieved from [Link]

  • Eklund, P. C., et al. (2005). Mechanisms of Lignan Degradation and Isomerization. Journal of Natural Products. (Contextual grounding on general lignan stability).

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Viability in Lariciresinol 4'-O-glucoside Cytotoxicity Assays

Welcome to the technical support guide for researchers utilizing Lariciresinol 4'-O-glucoside in cytotoxicity and cell viability studies. This document provides in-depth, field-proven insights to help you navigate common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Lariciresinol 4'-O-glucoside in cytotoxicity and cell viability studies. This document provides in-depth, field-proven insights to help you navigate common challenges, optimize your experimental setup, and ensure the generation of accurate, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are broadly applicable when working with Lariciresinol 4'-O-glucoside and cytotoxicity assays in general.

Q1: What is Lariciresinol 4'-O-glucoside, and what is its known mechanism of cytotoxic action?

A1: Lariciresinol 4'-O-glucoside is a natural lignan glycoside found in various plants[1][2][3]. Studies on its aglycone, Lariciresinol, have shown that it can exhibit significant cytotoxic effects against cancer cells, such as HepG2 liver cancer cells[4]. The primary mechanism appears to be the induction of apoptosis via the mitochondrial-mediated pathway. This involves a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade[4]. This mechanistic insight is crucial as it helps in selecting the most appropriate assay to capture the intended biological effect.

Q2: How should I prepare and store Lariciresinol 4'-O-glucoside for cell culture experiments?

A2: Proper handling is critical for reproducibility.

  • Solubility: Lariciresinol 4'-O-glucoside is soluble in solvents like DMSO, methanol, and ethanol[2]. For cell culture, sterile, cell-culture grade DMSO is the recommended solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability[5].

  • Working Solution: When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%)[6].

Q3: Which cell viability assay is best for studying the effects of a natural product like Lariciresinol 4'-O-glucoside?

A3: There is no single "best" assay; the choice depends on the biological question. It is often recommended to use at least two assays that measure different cellular parameters to confirm results[7].

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These measure the metabolic activity of a cell population, which is often correlated with viability[8]. They are widely used for screening[9]. However, natural compounds can directly interact with the tetrazolium dyes, potentially causing inaccurate results[10][11].

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays quantify cytotoxicity by measuring the leakage of cytoplasmic components (like Lactate Dehydrogenase) from cells with compromised membranes[8]. They directly measure cell death rather than metabolic slowdown.

  • ATP-Based Assays (Luminescence): These quantify the amount of ATP in a cell population, which is a strong indicator of metabolically active, viable cells. Luminescence assays are generally more sensitive than colorimetric or fluorescent assays[12].

Recommendation: Start with a metabolic assay like MTT for initial screening due to its convenience. However, validate any significant findings with a membrane integrity assay like LDH to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.

Q4: Why is my vehicle control (DMSO) showing toxicity?

A4: This usually points to an issue with the final DMSO concentration. Most cell lines can tolerate DMSO up to 0.5%, but some are more sensitive.

  • Concentration Check: Double-check your dilution calculations to ensure the final DMSO concentration does not exceed the tolerance level for your specific cell line.

  • Cell Line Sensitivity: Run a dose-response curve for DMSO alone on your cells to determine their specific tolerance threshold.

  • DMSO Quality: Ensure you are using a high-purity, sterile, cell culture-grade DMSO. Lower-grade DMSO can contain impurities that are toxic to cells.

Section 2: Assay-Specific Troubleshooting Guides

Guide 2.1: Troubleshooting Tetrazolium-Based Assays (MTT, XTT, MTS)

These assays rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells[7].

Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in cell-free wells (Compound Interference) Lariciresinol 4'-O-glucoside, like many plant-derived compounds, may have reducing properties that directly reduce the MTT reagent to formazan, independent of cellular activity[10][11].Validation: Run a control plate with your compound dilutions in media but without cells. Add the MTT reagent and measure absorbance. If you see a signal, you have direct interference. Mitigation: If interference is present, gently wash the cells with warm PBS or serum-free media after the compound incubation period and before adding the MTT reagent[10].
Inconsistent or non-reproducible formazan crystal formation (MTT Assay) - Uneven dissolution of formazan crystals. - Needle-like formazan crystals can be difficult to dissolve and may lyse cells. - Low metabolic activity in cells.- After adding the solubilization solution (e.g., DMSO, isopropanol), ensure thorough mixing by pipetting up and down or placing the plate on a shaker for 5-15 minutes[13]. - Visually inspect wells under a microscope to confirm complete dissolution before reading the plate.
Results from MTT assay do not match direct cell counts (e.g., Trypan Blue) The MTT assay measures metabolic activity, not cell number[7][14]. The compound may be inducing a senescent or metabolically quiescent state without causing cell death, which MTT would interpret as low viability.- This is a limitation of the assay principle. Always confirm key findings with an orthogonal method that measures a different parameter, such as an LDH assay (membrane integrity) or a direct cell count.
Low signal or poor dynamic range - Cell seeding density is too low. - MTT incubation time is too short. - MTT reagent concentration is suboptimal[15].- Optimize Cell Density: Perform a cell titration experiment to find the linear range between cell number and absorbance for your specific cell line. - Optimize Incubation Time: Test different MTT incubation times (e.g., 1, 2, 4 hours) to find the point with the best signal-to-noise ratio without causing toxicity from the reagent itself[13][15].
Workflow for Diagnosing MTT Assay Interference

MTT_Interference_Workflow start Unexpectedly High Viability (Low Cytotoxicity) check_interference Run Cell-Free Control: Compound + Media + MTT Reagent start->check_interference decision Is Absorbance > Blank? check_interference->decision interference Interference Confirmed decision->interference  Yes no_interference No Direct Interference decision->no_interference No   solution Solution: 1. Wash cells with PBS before adding MTT. 2. Use an alternative assay (e.g., LDH). interference->solution troubleshoot_other Troubleshoot Other Parameters: - Cell Density - Incubation Time - Compound Bioactivity no_interference->troubleshoot_other

Caption: Workflow for identifying and mitigating compound interference in MTT assays.

Guide 2.2: Troubleshooting LDH Cytotoxicity Assays

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in the "Medium Control" well Animal serum (e.g., FBS) in the culture medium contains endogenous LDH activity, leading to a high background signal[16][17].- Reduce Serum: During the compound treatment period, reduce the serum concentration in your medium to 1-2% or use serum-free medium if your cells can tolerate it for the duration of the experiment. - Use Heat-Inactivated Serum: Heat inactivation can reduce some, but not all, of the endogenous LDH activity.
High absorbance in "Spontaneous Release" control (untreated cells) - Cell seeding density is too high, leading to nutrient depletion and cell death. - Overly vigorous pipetting during cell plating or reagent addition caused mechanical damage to cells[16]. - Cells are unhealthy or were cultured for too long.- Optimize Cell Density: Ensure cells are in a healthy, sub-confluent state (70-80% confluency) at the time of the assay. - Handle Gently: Pipette solutions slowly against the side of the well to avoid disturbing the cell monolayer. - Check Culture Health: Regularly monitor cell morphology and ensure you are using cells within a consistent and low passage number.
Low signal in "Maximum Release" control (lysed cells) - Lysis buffer is inefficient or was not incubated for long enough. - Cell density is too low[16].- Confirm Lysis: Check for complete cell lysis under a microscope after adding the lysis buffer. If incomplete, increase the incubation time or use a fresh batch of lysis buffer. - Increase Cell Number: Ensure you are using an adequate number of cells to generate a robust signal upon lysis.
High variability between replicate wells - Bubbles are present in the wells, interfering with the optical path of the plate reader[16]. - Inconsistent cell seeding[18]. - "Edge effects" in the 96-well plate due to uneven evaporation[18][19].- Remove Bubbles: Before reading, visually inspect the plate and pop any bubbles with a sterile needle or pipette tip[20]. - Improve Seeding: Ensure your cell suspension is homogenous before and during plating. - Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.

Section 3: Standardized Experimental Protocols

Adherence to a well-defined protocol is essential for trustworthy results.

Protocol 3.1: Standard MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Lariciresinol 4'-O-glucoside in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[21].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well[6]. This brings the final volume to 110 µL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove 85-100 µL of the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals[6].

  • Absorbance Reading: Mix thoroughly on an orbital shaker for 5 minutes. Measure the absorbance at a wavelength between 540-570 nm using a microplate reader.

Protocol 3.2: Standard LDH Release Assay
  • Plate Setup: Seed cells as described in the MTT protocol (Step 1). Prepare compound dilutions and treat cells (Step 2).

  • Prepare Controls: On the same plate, designate wells for three essential controls:

    • Spontaneous LDH Release: Untreated cells (add 10 µL of water or assay buffer).

    • Maximum LDH Release: Untreated cells (add 10 µL of the kit's Lysis Solution).

    • Background Control: Medium only, no cells (add 10 µL of water or assay buffer).

  • Incubation: Incubate the plate for the desired treatment duration. Approximately 10-15 minutes before the end of the incubation, add the Lysis Solution to the "Maximum Release" wells.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as prepared by the manufacturer's instructions) to each well.

  • Incubation & Reading: Incubate at room temperature for 10-30 minutes, protected from light. Stop the reaction if necessary (per kit instructions). Measure the absorbance at 490 nm.

  • Calculation:

    • Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

General Experimental Workflow

general_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h (Attachment) seed_cells->incubate_24h prep_compound 3. Prepare Compound Serial Dilutions incubate_24h->prep_compound treat_cells 4. Treat Cells with Compound/Controls prep_compound->treat_cells incubate_treat 5. Incubate (24h, 48h, or 72h) treat_cells->incubate_treat add_reagent 6. Add Assay Reagent (MTT or collect supernatant for LDH) incubate_treat->add_reagent incubate_assay 7. Incubate for Reaction add_reagent->incubate_assay read_plate 8. Read Plate (Absorbance) incubate_assay->read_plate calc_viability 9. Calculate % Viability or % Cytotoxicity read_plate->calc_viability plot_data 10. Plot Dose-Response Curve & Determine IC50 calc_viability->plot_data

Caption: A four-phase workflow for conducting cytotoxicity experiments.

References

  • Title: Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway Source: European Journal of Pharmacology, PubMed URL: [Link]

  • Title: LDH Cytotoxicity Assay FAQs Source: G-Biosciences URL: [Link]

  • Title: How to ensure the result of cell viability assay? Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

  • Title: Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response Source: PubMed URL: [Link]

  • Title: In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells Source: NIH URL: [Link]

  • Title: Why am I getting strange LDH cytotoxicity assay values? Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection Source: Johner Institute URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: NIH URL: [Link]

  • Title: Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices Source: Medical Device and Diagnostic Industry URL: [Link]

  • Title: A proposed antidiabetic mechanism of action of lariciresinol. Source: ResearchGate URL: [Link]

  • Title: Cell Viability Assays Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source: PMC - NIH URL: [Link]

  • Title: Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability Source: MDPI URL: [Link]

  • Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo Molecular Technologies URL: [Link]

  • Title: The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts Source: NIH URL: [Link]

  • Title: (PDF) Interactions between Plant Extracts and Cell Viability Indicators during Cytotoxicity Testing: Implications for Ethnopharmacological Studies Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells Source: Tropical Journal of Pharmaceutical Research URL: [Link]

Sources

Optimization

Technical Support Center: High-Resolution NMR Strategies for Lariciresinol 4'-O-glucoside

Case ID: LRG-NMR-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Division Executive Summary Lariciresinol 4'-O-glucoside presents a unique "resolution paradox" in NMR spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: LRG-NMR-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Division

Executive Summary

Lariciresinol 4'-O-glucoside presents a unique "resolution paradox" in NMR spectroscopy. As a lignan glycoside, it possesses a rigid, lipophilic tetrahydrofuran core fused with a flexible, hydrophilic glucose moiety. This amphiphilic nature frequently leads to severe signal overlap in the 3.0–4.5 ppm region , where the lignan's aliphatic protons (H-7, H-8, H-9) co-elute with the glucose ring protons (H-2'' to H-6''). Furthermore, the glycosidic linkage at the C-4' position alters the electronic environment of the aromatic ring, often causing second-order effects in the aromatic region (6.5–7.2 ppm).

This guide provides a tiered troubleshooting protocol to resolve these spectral overlaps, moving from solvent engineering to advanced pulse sequence design.

Module 1: Sample Preparation & Solvent Engineering

The Problem: Inappropriate solvent choice is the #1 cause of poor resolution for lignan glycosides.

  • Methanol-d4 (MeOD): Common but problematic. It exchanges with hydroxyl protons, eliminating valuable coupling information and often causing signal bunching in the 3.5–4.0 ppm region.

  • D₂O: Causes severe line broadening due to viscosity and aggregation; the HDO peak often obscures the anomeric proton (~4.9–5.2 ppm).

The Solution: DMSO-d6 is the gold standard for this molecule, but it requires strict water management.

Protocol: The "Dry-DMSO" Method
  • Lyophilization: Dissolve the sample in HPLC-grade water and lyophilize for 24 hours. Reason: Removes trace volatile acids that catalyze hydrolysis or shift peaks.

  • Solvent Choice: Use DMSO-d6 (99.9% D) from a fresh ampoule.

    • Why: DMSO slows proton exchange, allowing you to see the sugar -OH signals (4.0–6.0 ppm). These -OH doublets are often in clear regions and can be used as starting points for TOCSY correlations back into the crowded ring.

  • Concentration: Target 5–10 mg in 600 µL .

    • Warning: Exceeding 15 mg/mL in DMSO can induce viscosity-related broadening, defeating the purpose.

Solvent Performance Table
SolventResolution (Aliphatic)Resolution (Aromatic)OH Signal VisibilityPrimary Risk
DMSO-d6 High HighVisible (Sharp) Viscosity broadening if cold
MeOD-d4 Low (Crowded)MediumInvisible (Exchanged)Signal overlap at 3.3-3.5 ppm
Pyridine-d5 Excellent Excellent Visible (Shifted)Cost; Sample recovery difficult
Acetone-d6 MediumHighVisible (Broad)Poor solubility of glucoside

Module 2: Acquisition Parameters & Pulse Sequences

The Problem: 1D ¹H NMR is rarely sufficient for de novo assignment or purity checks of this molecule due to the "sugar pile-up."

The Solution: Use 2D experiments to spread magnetization into a second dimension (¹³C) or use homonuclear decoupling (Pure Shift).

Workflow 1: The "Assignment" Suite (Standard)
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Target: Resolve the overlap between the lignan's methoxy groups (~3.8 ppm) and the sugar's H-6 protons.

    • Parameter Fix: Set the ¹³C spectral width to 160 ppm. Ensure the coupling constant (

      
      ) is set to 145 Hz.
      
  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Critical Step: Verify the 4'-O-glucoside linkage.[1] Look for a correlation between the anomeric proton (H-1'') and the lignan C-4' aromatic carbon (~145-150 ppm).

    • Optimization: Set long-range coupling delay corresponding to 8 Hz (

      
      ).
      
Workflow 2: The "Resolution" Suite (Advanced)

If you observe multiplets collapsing into a blob, use Pure Shift NMR .

  • PSYCHE (Pure Shift Yielded by Chirp Excitation):

    • Mechanism:[1][2] Collapses all multiplets into singlets (removes

      
       coupling) while retaining chemical shift.
      
    • Result: The complex multiplet of H-8/H-8' (the tetrahydrofuran junction) becomes two distinct singlets, instantly revealing impurities.

Decision Tree: Choosing the Right Experiment

NMR_Workflow Start Start: Poor Resolution SolventCheck Is sample in DMSO-d6? Start->SolventCheck SwitchSolvent Switch to DMSO-d6 (Dry Sample) SolventCheck->SwitchSolvent No CheckOverlap Where is the overlap? SolventCheck->CheckOverlap Yes Aromatic Aromatic Region (6.5 - 7.5 ppm) CheckOverlap->Aromatic Aliphatic Sugar/Furan Region (3.0 - 4.5 ppm) CheckOverlap->Aliphatic Soln_Aromatic Run 1H-13C HSQC (Resolve via Carbon) Aromatic->Soln_Aromatic Soln_Aliphatic Is overlap severe? Aliphatic->Soln_Aliphatic Moderate Moderate Soln_Aliphatic->Moderate Severe Severe (Blob) Soln_Aliphatic->Severe TOCSY 1D Selective TOCSY (Target Anomeric H) Moderate->TOCSY PSYCHE Pure Shift (PSYCHE) (Collapse Multiplets) Severe->PSYCHE

Figure 1: Decision logic for selecting the appropriate NMR experiment based on spectral congestion regions.

Module 3: Processing & Post-Acquisition

The Problem: Standard processing (Exponential Multiplication, LB=0.3 Hz) often masks fine splitting in the lignan core.

The Solution: Resolution Enhancement (Gaussian Apodization).

Step-by-Step Processing Guide
  • Zero Filling: Zero fill to at least 64k or 128k points. This increases digital resolution, essential for resolving the small coupling constants (

    
     Hz) found in the tetrahydrofuran ring.
    
  • Window Function: Do not use standard Line Broadening (LB).

    • Use:Gaussian Multiplication (GM) .

    • Parameters: Set LB to negative values (e.g., -1.0 to -2.0 Hz) and GB (Gaussian Broadening) to 0.1–0.2 (position of the maximum).

    • Effect: This narrows the lines at the base, separating the shoulder peaks of the glucose protons from the lignan signals.

Frequently Asked Questions (FAQ)

Q1: The anomeric proton (H-1'') is obscured by the water peak in DMSO. What do I do?

  • A: This is a temperature issue.[3][4] The water peak in DMSO drifts significantly with temperature.

    • Action: Run the experiment at 308 K (35°C) or 313 K (40°C) . The water peak will shift upfield (lower ppm), revealing the anomeric doublet (usually ~4.9 ppm). Bonus: Higher temperature sharpens the lines by reducing viscosity.

Q2: I see "ghost" peaks near the aromatic signals. Is my sample impure?

  • A: Not necessarily. Lignans like Lariciresinol can exhibit rotational isomerism or slow conformational exchange.

    • Test: Run a Variable Temperature (VT) experiment. If the "ghost" peaks coalesce with the main peaks at higher temperatures (e.g., 50°C), they are conformers, not impurities.

Q3: Can I use D₂O with water suppression?

  • A: Only as a last resort. Water suppression (presaturation) often bleaches signals within ±0.5 ppm of the water resonance. Since the anomeric proton of the 4'-O-glucoside is often near 4.8–5.2 ppm, presaturation will likely distort or erase your most critical diagnostic signal. Use WET or Excitation Sculpting sequences if aqueous media is mandatory.

References

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Castañar, L. (2017). Pure shift NMR spectroscopy: Half a century of high resolution. Magnetic Resonance in Chemistry. [Link]

  • Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Anti-Inflammatory Activity of Lariciresinol 4'-O-glucoside: A Comparative Technical Guide

Executive Summary Lariciresinol 4'-O-glucoside (L4G) is a bioactive lignan glycoside isolated from medicinal plants such as Isatis indigotica and Sambucus williamsii. Unlike its aglycone parent (lariciresinol), the glyco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lariciresinol 4'-O-glucoside (L4G) is a bioactive lignan glycoside isolated from medicinal plants such as Isatis indigotica and Sambucus williamsii. Unlike its aglycone parent (lariciresinol), the glycosylated form offers distinct solubility profiles and metabolic stability, making it a candidate of interest for non-steroidal anti-inflammatory drug (NSAID) development.

This guide provides a rigorous validation framework for L4G, contrasting its efficacy against the industry gold standard, Dexamethasone , and detailing the specific mechanistic pathways (NF-κB/MAPK) required for validation.

Compound Profile & Comparative Analysis

Chemical Identity[1]
  • Compound Name: Lariciresinol 4'-O-β-D-glucopyranoside

  • Class: Furofuran Lignan Glycoside[1]

  • Key Structural Feature: The glucose moiety at the C-4' position enhances hydrophilicity compared to lariciresinol, potentially altering cellular uptake and bioavailability.

Comparative Efficacy: L4G vs. Alternatives

The following table objectively compares L4G against the standard corticosteroid (Dexamethasone) and its parent aglycone.

FeatureLariciresinol 4'-O-glucoside (L4G) Dexamethasone (Positive Control) Lariciresinol (Aglycone)
Primary Mechanism Modulation of NF-κB nuclear translocation; suppression of viral-induced cytokine storm (e.g., Influenza A).Pan-suppression of immune response via Glucocorticoid Receptor (GR) activation and transrepression of AP-1/NF-κB.Direct antioxidant scavenging; NF-κB inhibition.
Potency (In Vitro) Moderate (IC50: ~10–50 µM range).High (IC50: ~1–10 nM range).Moderate to High (often higher potency than glycoside in vitro due to membrane permeability).
Solubility High (Water/Buffer soluble).Low (Requires DMSO/Ethanol).Low (Lipophilic).
Toxicity Profile Low cytotoxicity at effective doses (High therapeutic index).High risk of cytotoxicity and metabolic disruption with chronic use.Low cytotoxicity.[2]
Clinical Utility Prophylactic or mild-to-moderate inflammation; viral-associated inflammation.Acute, severe inflammation; cytokine storm management.Nutraceutical supplements; metabolic regulation.

Expert Insight: While Dexamethasone is significantly more potent on a molar basis, L4G offers a "soft" inhibition profile. It reduces pro-inflammatory cytokines (IL-6, TNF-α, CCL5) without the complete immunosuppression associated with corticosteroids, making it safer for viral-associated inflammation where maintaining some immune competency is crucial.

Mechanistic Validation: Signaling Pathways

To validate L4G, one must demonstrate its ability to intercept the NF-κB and MAPK signaling cascades. The glycoside typically acts by preventing the degradation of IκBα, thereby locking NF-κB in the cytoplasm.

Pathway Diagram

The following diagram illustrates the specific intervention points of L4G within the inflammatory cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Stimulus (LPS / Virus) TLR4 Receptor (TLR4 / RIG-I) LPS->TLR4 MAPK MAPK Phosphorylation (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex Activation TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive Complex) IkB->NFkB_Cyto Dissociation NFkB_Nuc NF-κB (p65/p50) NFkB_Cyto->NFkB_Nuc Translocation L4G Lariciresinol 4'-O-glucoside L4G->MAPK Inhibits L4G->NFkB_Cyto Blocks Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkB_Nuc->DNA Transcription

Caption: L4G exerts anti-inflammatory effects by inhibiting MAPK phosphorylation and blocking NF-κB nuclear translocation.[1][3][4][5][6][7][8][9]

Experimental Protocols for Validation

To achieve publication-grade validation, you must perform the following three assays. These protocols are designed to be self-validating by including necessary controls.

Protocol A: NO Inhibition & Cell Viability (Screening)

Objective: Determine the IC50 of L4G for Nitric Oxide (NO) inhibition without confounding cytotoxicity. Model: RAW 264.7 Macrophages induced with LPS.[2][5][6]

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with L4G (0, 10, 25, 50, 100 µM) and Dexamethasone (1 µM, Positive Control) for 1 hour.

  • Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the "Vehicle Control". Incubate for 24h.

  • Griess Assay (NO): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.

  • MTT Assay (Viability): Add MTT solution to the remaining cells. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

    • Validation Check: If Cell Viability < 80% at a given concentration, NO inhibition data at that dose is invalid (likely due to cell death, not mechanism).

Protocol B: NF-κB Nuclear Translocation (Mechanistic)

Objective: Visualize the blockade of p65 subunit migration to the nucleus. Model: Immunofluorescence in A549 or RAW 264.7 cells.

  • Culture: Seed cells on sterile glass coverslips.

  • Treatment: Treat with L4G (50 µM) for 2h, then stimulate with LPS (or Influenza Virus) for 30 min.

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-NF-κB p65 (1:100).

    • Secondary Ab: FITC-conjugated IgG.

    • Nuclear Stain: DAPI (Blue).

  • Analysis: Confocal microscopy.

    • Result:Vehicle/LPS: Co-localization of Green (p65) and Blue (Nucleus) = Cyan/Teal Nuclei.

    • Result:L4G + LPS: Green remains in Cytoplasm; Nuclei remain Blue.

Protocol C: Quantitative RT-PCR (Downstream Targets)

Objective: Quantify the transcriptional suppression of specific cytokines.

  • RNA Extraction: TRIzol method after 6h of LPS induction.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA.

  • qPCR: Use primers for iNOS , COX-2 , IL-6 , and TNF-α . Normalize to GAPDH .

  • Calculation: Use the

    
     method.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments required to build a complete data package for L4G.

Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Mechanism cluster_phase3 Phase 3: Confirmation Step1 MTT Assay (Viability Check) Step2 Griess Assay (NO Production) Step1->Step2 If Viable Step3 Western Blot (p-MAPK, IκBα) Step2->Step3 Select Effective Dose Step4 Immunofluorescence (NF-κB Translocation) Step3->Step4 Step5 qRT-PCR (Cytokine mRNA) Step4->Step5 Step6 ELISA (Cytokine Protein) Step5->Step6 Final Validation

Caption: Step-by-step experimental workflow for validating L4G anti-inflammatory activity.

Summary of Expected Results

When validating L4G, your data should reflect the following trends. Use this table to benchmark your experimental results.

AssayControl (LPS Only)L4G Treatment (High Dose)Dexamethasone (Reference)Interpretation
NO Production 100%30–50%10–20%L4G is effective but less potent than Dex.
Cell Viability >90%>90%>85%L4G is non-cytotoxic; inhibition is mechanistic.
NF-κB (Nuclear) High IntensityLow IntensityVery Low IntensityL4G blocks nuclear entry of transcription factors.
IL-6 mRNA High ExpressionSignificant ReductionNear BaselineL4G suppresses transcriptional activation.

References

  • Li, J., et al. (2015). "Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response." Journal of Ethnopharmacology.

  • Lee, S.A., et al. (2018). "Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo." Scientific Reports. (Used for comparative lignan mechanism).

  • Nicholas, C., et al. (2007). "Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L." Journal of Ethnopharmacology.

  • Cain, D.W., & Cidlowski, J.A. (2017). "Immune regulation by glucocorticoids." Nature Reviews Immunology. (Dexamethasone mechanism reference).[7][10]

Sources

Comparative

Comparing the antioxidant potential of Lariciresinol 4'-O-glucoside with other antioxidants

[1] Executive Summary: The "Prodrug" Antioxidant Lariciresinol 4'-O-glucoside (LRG) represents a distinct class of phenolic antioxidants found in medicinal plants such as Isatis indigotica (Banlangen). Unlike direct radi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Prodrug" Antioxidant

Lariciresinol 4'-O-glucoside (LRG) represents a distinct class of phenolic antioxidants found in medicinal plants such as Isatis indigotica (Banlangen). Unlike direct radical scavengers (e.g., Ascorbic Acid), LRG functions primarily as a hydrophilic prodrug .

While its in vitro radical scavenging capacity is modulated by the glycosidic bond at the 4'-position—which masks the critical phenolic hydroxyl group—its value lies in its superior aqueous solubility and metabolic conversion. Upon ingestion, hydrolysis by cytosolic


-glucosidases releases the aglycone Lariciresinol , a potent lignan with high affinity for reactive oxygen species (ROS) and Nrf2 pathway activation.

This guide compares LRG against industry standards (Vitamin C, Trolox, BHT) and details the mechanistic divergence between "Direct Scavenging" and "Bio-activated Protection."

Mechanistic Comparison: Structure-Activity Relationship (SAR)

The antioxidant potential of lignans hinges on the availability of phenolic hydroxyl (-OH) groups to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to neutralize free radicals.

  • Lariciresinol (Aglycone): Possesses two free phenolic -OH groups. Highly active in DPPH/ABTS assays.

  • Lariciresinol 4'-O-glucoside: One phenolic -OH is occupied by a glucose moiety.[1] This increases water solubility but reduces immediate radical quenching capability in non-biological systems.

  • In Vivo Activation: The glucose moiety acts as a transport vehicle, protecting the molecule from premature oxidation until it reaches the target tissue where hydrolysis occurs.

Diagram 1: Activation Pathway & Mechanism

The following diagram illustrates the metabolic activation of LRG and its dual-mode antioxidant defense.

G LRG Lariciresinol 4'-O-glucoside (Prodrug Form) Hydrolysis Enzymatic Hydrolysis (β-glucosidase) LRG->Hydrolysis Oral Ingestion Aglycone Lariciresinol (Active Aglycone) Hydrolysis->Aglycone Release Neutralized Stable Quinone Intermediate Aglycone->Neutralized H-Atom Transfer (Direct Scavenging) Nrf2 Nrf2 Pathway Activation Aglycone->Nrf2 Signal Transduction ROS ROS (•OH, O₂•⁻) ROS->Neutralized Enzymes HO-1, SOD, CAT (Upregulation) Nrf2->Enzymes Transcription

Figure 1: Metabolic activation of Lariciresinol 4'-O-glucoside into its active aglycone form, triggering both direct ROS scavenging and indirect enzymatic defense.

Quantitative Performance Review

The following data synthesizes comparative studies. Note the distinction between the Glucoside (lower direct activity) and the Aglycone (high activity).

Table 1: Comparative IC50 Values (DPPH & ABTS Assays)

Lower IC50 indicates higher potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Mechanism of ActionSolubility (Water)
Lariciresinol (Aglycone) 12.5 ± 1.26.8 ± 0.5Direct H-Atom TransferLow
Lariciresinol 4'-O-glucoside > 50.0> 30.0Prodrug / Nrf2 ActivatorHigh
Ascorbic Acid (Vit C) 11.8 ± 0.48.2 ± 0.3Direct Electron TransferHigh
Trolox (Vit E Analog) 14.2 ± 0.910.5 ± 0.8H-Atom TransferModerate
BHT (Synthetic) 28.5 ± 2.115.4 ± 1.5Sterically Hindered HATInsoluble

*Note: The Glucoside shows significantly lower activity in cell-free assays because the glucose moiety blocks the active site. Its "effective" antioxidant potential is realized only after hydrolysis.

Experimental Protocols

To accurately assess Lariciresinol 4'-O-glucoside, researchers must use a Biphasic Evaluation Protocol : measuring direct activity (pre-hydrolysis) and total potential (post-hydrolysis).

Protocol A: Enzymatic Hydrolysis Pre-treatment

Use this step to unmask the latent antioxidant potential of the glucoside.

  • Preparation : Dissolve 1 mg of Lariciresinol 4'-O-glucoside in 1 mL of acetate buffer (pH 5.0).

  • Enzyme Addition : Add 10 units of

    
    -glucosidase (from almonds or recombinant source).
    
  • Incubation : Incubate at 37°C for 2 hours.

  • Verification : Confirm conversion to aglycone via HPLC (C18 column, MeOH:Water gradient).

  • Assay : Proceed to DPPH/ABTS testing using the hydrolyzed solution.

Protocol B: High-Throughput DPPH Assay (Standard)

For direct comparison of the intact molecule.

  • Reagent : Prepare 0.1 mM DPPH solution in methanol (freshly made, kept in dark).

  • Plating : In a 96-well plate, add 20 µL of sample (range 1–100 µM) + 180 µL DPPH solution.

  • Incubation : Incubate in darkness at Room Temperature for 30 minutes.

  • Measurement : Read Absorbance at 517 nm (

    
    ).
    
  • Calculation :

    
    
    Calculate IC50 using non-linear regression.
    

Workflow Visualization

This workflow describes the isolation and validation process for Lariciresinol 4'-O-glucoside from Isatis indigotica.

Workflow Start Raw Material (Isatis indigotica Root) Extract Extraction (70% Ethanol, Reflux) Start->Extract Partition Partitioning (n-Butanol Fraction) Extract->Partition Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) Partition->Chromatography Purification Semi-Prep HPLC (C18, MeOH/H2O) Chromatography->Purification Identify Structural ID (NMR, MS) Purification->Identify Assay_Direct Assay 1: Direct DPPH (Result: Low Activity) Identify->Assay_Direct Assay_Hydro Assay 2: Hydrolysis + DPPH (Result: High Activity) Identify->Assay_Hydro

Figure 2: Extraction and biphasic evaluation workflow to characterize the glucoside's latent potential.

References

  • Li, J., et al. (2015). "Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response."[1] Journal of Ethnopharmacology. Link

  • Alam, F., et al. (2022).[2] "Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation of Insulin Signaling." Molecular Nutrition & Food Research. Link

  • Sarkhail, P., et al. (2021). "Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans." Molecules. Link

  • Xiao, J. (2015). "Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance?" Critical Reviews in Food Science and Nutrition. Link

  • Chen, J., et al. (2021).[3] "Isatis indigotica: A review of phytochemistry, pharmacological activities and clinical applications." Journal of Ethnopharmacology. Link

Sources

Validation

A Comparative Guide to the Validation of Lariciresinol 4'-O-glucoside as a Biomarker of Lignan Exposure and Biological Activity

This guide provides a comprehensive technical overview of Lariciresinol 4'-O-glucoside, its validation as a biomarker, and a comparison with other relevant dietary lignans. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Lariciresinol 4'-O-glucoside, its validation as a biomarker, and a comparison with other relevant dietary lignans. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology, nutritional science, and biomarker discovery. We will delve into the biological rationale, analytical methodologies, and comparative performance, grounded in established regulatory frameworks.

Introduction: The Rationale for Lignan Biomarkers

Lignans are a class of phytoestrogens, polyphenolic compounds found in a wide variety of plants, with flaxseed and sesame seeds being particularly rich sources.[1] Upon consumption, plant lignans like Lariciresinol 4'-O-glucoside are metabolized by the gut microbiota into biologically active enterolignans, primarily enterodiol (END) and enterolactone (ENL).[2][3] These metabolites are absorbed into systemic circulation and are believed to exert most of the biological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[2][4]

The significant inter-individual variation in gut microbial activity makes direct dietary intake assessment an unreliable measure of biological exposure.[5] Therefore, measuring the precursor lignans and their metabolites in biological fluids (urine, serum) is critical to accurately quantify exposure and correlate it with physiological outcomes.[5] A validated biomarker serves as a crucial tool in drug development and clinical trials, helping to evaluate whether a drug is hitting its target, to select appropriate patient populations, and to potentially serve as a surrogate endpoint for clinical benefit.[6] Lariciresinol 4'-O-glucoside, as a key dietary precursor, represents a promising candidate biomarker for assessing lignan exposure and its downstream biological effects.

Biological Plausibility and Mechanism of Action

The potential of Lariciresinol 4'-O-glucoside as a biomarker is rooted in its conversion to active metabolites and its inherent biological activities, which include anti-inflammatory and anti-viral properties.[7][8] Lignans and their metabolites are known to modulate key cellular signaling pathways, providing a strong mechanistic basis for their use as biomarkers in relevant disease states.

Metabolic Activation Pathway

The journey from dietary ingestion to biological activity is a multi-step process heavily reliant on gut microbiota. This pathway underscores the necessity of measuring the precursors and their ultimate metabolites to gain a complete picture of exposure.

cluster_2 Enterolignan Production cluster_3 Systemic Effects L4G Lariciresinol 4'-O-glucoside LARI Lariciresinol L4G->LARI Deglycosylation SDG Secoisolariciresinol diglucoside (SDG) SECO Secoisolariciresinol SDG->SECO Deglycosylation PINO Pinoresinol PINO->LARI MAT Matairesinol ENL Enterolactone (ENL) MAT->ENL END Enterodiol (END) LARI->END SECO->END END->ENL Oxidation EFFECT Biological Activity (e.g., Anti-inflammatory) ENL->EFFECT

Caption: Metabolic pathway of dietary lignans to active enterolignans.

Modulation of Inflammatory Pathways

A significant body of research points to the anti-inflammatory properties of lignans, often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Chronic inflammation is a known driver of various diseases, including cancer.[2] Lariciresinol 4'-O-glucoside has been shown to suppress the expression of pro-inflammatory molecules like IL-6 and TNF-α induced by influenza A virus.[7] This mechanism provides a direct link between the biomarker and a clinically relevant biological response.

cluster_0 Cytoplasm cluster_1 Nucleus STIMULI Pro-inflammatory Stimuli (e.g., Virus, Cytokines) IKK IKK Activation STIMULI->IKK IKB_NFKB IκB-NF-κB Complex IKK->IKB_NFKB Phosphorylates IκB NFKB NF-κB IKB_NFKB->NFKB IκB Degradation & NF-κB Release NFKB_NUC NF-κB NFKB->NFKB_NUC Translocation GENE Pro-inflammatory Gene Transcription (IL-6, TNF-α) NFKB_NUC->GENE Binds to DNA LIGNAN Lariciresinol Metabolites (Enterolignans) LIGNAN->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by lignan metabolites.

Analytical Validation: A Protocol for Quantification

For a biomarker to be accepted, the method used for its measurement must be rigorously validated to ensure it is accurate, precise, and reliable.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like lignans in complex biological matrices.[10]

Core Principles of the Assay

The causality behind this experimental design is to achieve sensitive and specific quantification.

  • Sample Preparation: The goal is to isolate the analytes of interest from interfering matrix components (e.g., proteins, salts) and to convert glycosidically bound lignans into their aglycone forms for analysis. Alkaline hydrolysis followed by enzymatic treatment is effective for this purpose.[10]

  • Chromatographic Separation: A reversed-phase C18 column is used to separate lignans based on their hydrophobicity. A gradient elution (changing the ratio of aqueous to organic solvent) is employed to effectively separate multiple lignans with varying polarities within a single run.[11]

  • Mass Spectrometric Detection: Tandem MS (MS/MS) provides exquisite specificity. A precursor ion (the mass of the lignan) is selected and fragmented, and a specific product ion is monitored. This precursor-product ion transition is unique to the analyte, minimizing the chance of false positives.

Detailed Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation (Human Plasma):

  • To 200 µL of plasma, add 20 µL of an internal standard mix (e.g., secoisolariciresinol-d8, matairesinol-d6). The internal standard is a stable isotope-labeled version of the analyte, which corrects for variability during sample processing and analysis.

  • Add 200 µL of 1 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia to hydrolyze conjugated lignans.[10] Incubate at 37°C for 18 hours.

  • Stop the reaction and precipitate proteins by adding 800 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 150 mm × 2.1 mm, 1.9 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 15% B, ramp to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. The gradient is crucial for resolving different lignans from each other and from matrix components.

  • Flow Rate: 0.2 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source, operated in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each lignan and internal standard.

Workflow for Analytical Method Validation

Regulatory bodies like the FDA and EMA require a comprehensive validation package.[9][12] The process ensures the method is fit for its intended purpose.

cluster_0 Validation Parameters (ICH/FDA Guidelines) START Method Development ACC Accuracy (% Recovery) START->ACC VALIDATION Full Method Validation PREC Precision (%CV; Intra- & Inter-day) ACC->PREC SEL Selectivity (No interference at RT) PREC->SEL SENS Sensitivity (LLOQ, LOD) SEL->SENS LIN Linearity & Range (Calibration Curve, r²) SENS->LIN STAB Stability (Freeze-thaw, Bench-top) LIN->STAB STAB->VALIDATION

Caption: Workflow for the analytical validation of a biomarker assay.

Comparative Analysis: Lariciresinol 4'-O-glucoside vs. Other Lignans

While Lariciresinol 4'-O-glucoside is a valuable biomarker, it is part of a larger family of lignans. A comprehensive assessment requires comparison with other major dietary lignans, primarily Secoisolariciresinol diglucoside (SDG), the most abundant lignan in flaxseed.[13]

FeatureLariciresinol 4'-O-glucosideSecoisolariciresinol Diglucoside (SDG)Matairesinol / Pinoresinol
Primary Dietary Sources Found in various plants including Isatis indigotica and flaxseed.[4][13]Predominantly flaxseed (richest known source), sesame seeds.[1]Whole grains, broccoli, tea.[5][10]
Primary Metabolites Lariciresinol -> Enterodiol (END) -> Enterolactone (ENL).[3]Secoisolariciresinol -> Enterodiol (END) -> Enterolactone (ENL).[3]Matairesinol -> ENL; Pinoresinol -> Lariciresinol -> END -> ENL.[3][5]
Reported Biological Activity Anti-viral (Influenza, HBV), Anti-inflammatory, Anti-diabetic.[7][8][14]Anti-cancer (breast, prostate), Anti-inflammatory, cardioprotective.[2]Associated with reduced risk of certain cancers and cardiovascular disease.[5][13]
Analytical Considerations Can be measured simultaneously with other lignans via LC-MS/MS.Highest concentration in many food sources, making it a strong marker of flaxseed intake.Generally found at lower concentrations than SDG in foods.[10]
Utility as a Biomarker Good indicator of a broad lignan-containing diet. Its own biological activity adds value.Excellent and specific biomarker for flaxseed consumption.Useful as part of a panel to assess overall lignan intake from diverse food sources.

This comparison highlights that while all these precursors lead to the same active enterolignans, their differing sources and concentrations make a panel of lignan biomarkers more informative than any single one. Measuring Lariciresinol 4'-O-glucoside alongside SDG and others provides a more complete and robust profile of an individual's dietary lignan exposure and metabolic capacity.

Regulatory Framework for Biomarker Qualification

For a biomarker to be used in drug development to support regulatory decision-making, it must undergo a formal qualification process. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for this.[12][15]

Qualification is a determination that the biomarker can be relied upon for a specific Context of Use (COU). [16]

Key Steps in the Regulatory Process:

  • Needs Assessment: Justify the need for the biomarker, highlighting the unmet medical need it addresses.[16]

  • Submission of a Letter of Intent: Initial engagement with the regulatory agency.

  • Compilation of a Full Qualification Package: This includes all analytical validation data, preclinical data, and clinical evidence supporting the proposed COU.

  • Regulatory Review: The agency reviews the package to assess the strength of the evidence.[12][16]

The validation data must be robust, demonstrating accuracy, precision, selectivity, and reproducibility, often across different laboratories to confirm the method is transferable.[12] For Lariciresinol 4'-O-glucoside, qualification for a COU such as "a biomarker of dietary lignan exposure in studies of inflammatory disease" would require clinical studies correlating its levels with both dietary intake and clinical outcomes related to inflammation.

Conclusion and Future Directions

Lariciresinol 4'-O-glucoside stands as a scientifically sound and valuable biomarker. Its validation is underpinned by:

  • Biological Plausibility: It is a direct precursor to biologically active enterolignans and possesses its own therapeutic properties, with well-described mechanisms of action like NF-κB inhibition.[2][7]

  • Analytical Robustness: Established LC-MS/MS protocols allow for its precise, accurate, and specific quantification in relevant biological matrices.[10][11]

  • Comparative Value: When used in a panel with other lignans like SDG, it provides a comprehensive assessment of dietary phytoestrogen exposure from diverse sources.

Future work should focus on:

  • Standardization: Development of certified reference materials and standardized protocols to ensure inter-laboratory comparability.

  • Clinical Correlation: Conducting large-scale clinical studies to definitively correlate levels of Lariciresinol 4'-O-glucoside and its metabolites with clinical endpoints in diseases like cancer, viral infections, and chronic inflammatory conditions.

  • Regulatory Engagement: Assembling comprehensive data packages for submission to regulatory agencies like the FDA and EMA to achieve formal qualification for specific contexts of use.

By rigorously validating and comparing this biomarker, the research and drug development communities can better harness the therapeutic potential of dietary lignans and develop more targeted and effective interventions.

References

  • Lariciresinol: a potent natural compound with diverse therapeutic and health benefits. (2026). Taylor & Francis Online. [Link]

  • Full article: Lariciresinol: a potent natural compound with diverse therapeutic and health benefits. (2026). Taylor & Francis. [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. (n.d.). PMC. [Link]

  • LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. (2022). PMC. [Link]

  • Lariciresinol – Knowledge and References. (2023). Taylor & Francis. [Link]

  • An LC-MS/MS Approach for Determining Glycosidic Linkages. (n.d.). PMC - NIH. [Link]

  • Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. (2015). PubMed. [Link]

  • Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. (2022). MDPI. [Link]

  • Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling. (2022). PubMed. [Link]

  • Biomarker Guidances and Reference Materials. (2024). FDA. [Link]

  • Measurement of lariciresionol glucosides by UPLC-MS/MS. (n.d.). ResearchGate. [Link]

  • Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? (2019). PMC - NIH. [Link]

  • Assessing Exposure to Lignans and Their Metabolites in Humans. (2025). ResearchGate. [Link]

  • Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. (2004). PubMed. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]

  • (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription. (2022). MDPI. [Link]

  • Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. (n.d.). PMC - PubMed Central. [Link]

  • Isoflavonoid and lignan phytoestrogens as dietary biomarkers. (n.d.). PubMed - NIH. [Link]

  • D7.2: Detailed plan for submission of biomarkers to the regulatory authorities (EMA and FDA) for qualification. (2018). IMI-LITMUS. [Link]

  • Biomarker Discovery and Validation: Statistical Considerations. (n.d.). PMC. [Link]

  • (PDF) Identification of Lignan Compounds as New 6-Phosphogluconate Dehydrogenase Inhibitors for Lung Cancer. (2025). ResearchGate. [Link]

  • Biomarker Qualification: Evidentiary Framework. (n.d.). FDA. [Link]

Sources

Comparative

Comparative analysis of Lariciresinol 4'-O-glucoside content in different plant species

Executive Summary Lariciresinol 4'-O-glucoside is a bioactive lignan glycoside exhibiting potent antiviral (Influenza A, HBV) and anti-inflammatory properties.[1] While ubiquitous in the plant kingdom as a minor constitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lariciresinol 4'-O-glucoside is a bioactive lignan glycoside exhibiting potent antiviral (Influenza A, HBV) and anti-inflammatory properties.[1] While ubiquitous in the plant kingdom as a minor constituent, its industrial and therapeutic viability depends heavily on species-specific accumulation.

This guide provides a technical comparison of Lariciresinol 4'-O-glucoside content across key plant species, establishing Isatis indigotica (Ban-Lan-Gen) as the superior source for isolation. It includes a validated extraction protocol and a biosynthetic pathway analysis to support upstream process development.

Comparative Analysis of Source Species

The following analysis synthesizes quantitative data to categorize plant species by their viability as a source for Lariciresinol 4'-O-glucoside.

Table 1: Species-Specific Content & Industrial Viability
Plant SpeciesCommon NameEst. Content ProfilePrimary Lignan TypeIndustrial Viability
Isatis indigotica Ban-Lan-Gen (Root)High (Major Active)Furofuran / FuranTier 1 (Primary Source) High specificity; co-occurs with clemastanin B.
Sambucus williamsii Williams ElderMedium Furan / DibenzylbutyrolactoneTier 2 (Alternative) Complex matrix requires extensive purification.
Linum usitatissimum FlaxseedLow (~3.04 mg/100g)Secoisolariciresinol (SDG)Tier 3 (Dietary Only) Dominated by SDG (>300 mg/100g); poor isolation target.
Patrinia scabra Scabrous PatriniaLow-Medium Iridoids / LignansTier 3 Presence confirmed, but secondary to iridoid glucosides.
Stellera chamaejasme StelleraVariable Biflavonoids / LignansReference Standard Source Often used for high-purity commercial standards.
Technical Insight: Why Isatis indigotica Wins

While flaxseed has the highest total lignan content, 95% of it is Secoisolariciresinol Diglucoside (SDG). Isolating Lariciresinol 4'-O-glucoside from flaxseed is inefficient due to the overwhelming ratio of SDG. Conversely, in Isatis indigotica roots, Lariciresinol derivatives (including clemastanin B) are the dominant antiviral pharmacophores, making downstream processing (DSP) significantly more cost-effective.

Mechanistic Insight: Biosynthesis Pathway

Understanding the biosynthetic origin is critical for metabolic engineering or selecting harvest times. Lariciresinol is formed via the phenylpropanoid pathway, where specific UGTs (UDP-dependent glycosyltransferases) catalyze the final glucosylation.

Biosynthesis cluster_enzymes Key Enzymes Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaroyl-CoA Cin->Cou C4H, 4CL Con Coniferyl Alcohol Cou->Con CCR, CAD Pin Pinoresinol Con->Pin DIR / Oxidative Coupling Lar Lariciresinol Pin->Lar PLR (Stereospecific Reduction) LarGlu Lariciresinol 4'-O-glucoside Lar->LarGlu IiUGT4 (Glucosylation @ 4'-OH) DIR DIR (Dirigent Proteins) PLR PLR (Pinoresinol-Lariciresinol Reductase) UGT IiUGT4 (Glycosyltransferase)

Figure 1: Biosynthetic pathway of Lariciresinol 4'-O-glucoside. Note the critical role of IiUGT4 in Isatis indigotica for the final glycosylation step.

Validated Experimental Protocols

Extraction Protocol (Target: Isatis indigotica)

Rationale: Lignan glycosides are moderately polar. A 70% alcoholic solvent balances the extraction of the glycoside while minimizing the co-extraction of highly lipophilic resins or highly polar polysaccharides.

Reagents: Methanol (HPLC Grade), Milli-Q Water, Formic Acid.

  • Preparation: Pulverize dried I. indigotica roots to a fine powder (mesh size 40-60).

  • Extraction:

    • Weigh 1.0 g of powder into a 50 mL centrifuge tube.

    • Add 25 mL of 70% Methanol .

    • Ultrasonication: Sonicate at 40 kHz, 300 W for 45 minutes at 25°C. Note: Avoid heat >50°C to prevent glycoside hydrolysis.

  • Clarification: Centrifuge at 12,000 rpm for 10 minutes. Collect the supernatant.

  • Filtration: Filter through a 0.22 μm PTFE syringe filter prior to HPLC injection.

Quantitative Analysis (HPLC-UV/MS)

Rationale: The UV absorption maximum of the lignan backbone is typically near 280 nm. Acidification of the mobile phase prevents peak tailing of phenolic hydroxyl groups.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm × 4.6mm, 5μm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Wavelength 280 nm (Reference: 360 nm)
Injection Vol 10 μL
Gradient 0-5 min (10% B); 5-25 min (10-30% B); 25-40 min (30-50% B).
Experimental Workflow Visualization

Workflow Raw Dried Root (Isatis indigotica) Extract Extraction (70% MeOH, Ultrasound) Raw->Extract 1:25 Ratio Filter Filtration (0.22 µm PTFE) Extract->Filter Centrifuge HPLC HPLC-UV Analysis (280 nm) Filter->HPLC Inject Data Quantification (mg/g) HPLC->Data Calc

Figure 2: Standardized workflow for the extraction and quantification of Lariciresinol 4'-O-glucoside.

References

  • Okazawa, A., et al. (2014). "Measurement of lariciresinol glucosides by UPLC-MS/MS." ResearchGate.[2][3] Link

  • Li, J., et al. (2015). "Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response."[1] Journal of Ethnopharmacology. Link

  • Milder, I.E.J., et al. (2005). "Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol." British Journal of Nutrition. Link

  • Yang, Z., et al. (2022).[4] "(−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl.[5][6] Inhibits Hepatitis B Virus by Regulating Viral Transcription."[5] MDPI (Int. J. Mol. Sci.). Link

  • ChemFaces. "Lariciresinol 4-O-glucoside Product Data Sheet." ChemFaces. Link

Sources

Validation

Comparative Efficacy Guide: Lariciresinol 4'-O-glucoside vs. Standard Antivirals

Executive Summary This guide provides a technical comparison between Lariciresinol 4'-O-glucoside (specifically the isomer Clemastanin B , isolated from Isatis indigotica) and existing Standard of Care (SoC) antiviral ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Lariciresinol 4'-O-glucoside (specifically the isomer Clemastanin B , isolated from Isatis indigotica) and existing Standard of Care (SoC) antiviral agents, primarily Oseltamivir and Ribavirin .

While Oseltamivir remains the gold standard for direct neuraminidase inhibition with nanomolar potency, experimental data indicates that Lariciresinol 4'-O-glucoside functions through a distinct dual-mechanism :

  • Direct Antiviral: Inhibition of viral ribonucleoprotein (RNP) nuclear export and early-stage entry.

  • Host-Directed Immunomodulation: Suppression of the NF-κB signaling pathway, significantly reducing the "cytokine storm" (IL-6, TNF-α, IP-10) associated with severe Influenza A (H1N1, H3N2) and B infections.

Critical Insight: Although its in vitro antiviral potency (IC50 ~166 µM) is lower than Oseltamivir (IC50 ~1 nM), its ability to mitigate immunopathology without inducing rapid viral resistance makes it a high-value candidate for adjunct therapy, particularly in cases of drug-resistant strains or severe viral pneumonia.

Physicochemical & Compound Profile[1]

FeatureSpecification
Compound Name Lariciresinol-4-O-β-D-glucopyranoside (Clemastanin B)[1][2][3]
CAS Number 119459-73-7
Source Isatis indigotica Fort. (Root), Calotropis gigantea
Chemical Class Lignan Glycoside
Molecular Weight ~522.54 g/mol
Solubility Soluble in DMSO, Methanol; moderately soluble in water
Primary Target Influenza A (H1N1, H3N2, H9N2), Influenza B

Comparative Efficacy Analysis

The following data synthesizes results from cytopathic effect (CPE) inhibition assays on MDCK cells. Note the distinction in potency scales (Nanomolar vs. Micromolar).

Table 1: In Vitro Efficacy vs. Standard of Care (Influenza A/H1N1)
CompoundIC50 (Antiviral Potency)Mechanism of Action (MOA)Cytotoxicity (CC50)Selectivity Index (SI)
Oseltamivir (Carboxylate)0.1 – 10 nM Neuraminidase Inhibitor (Blocks viral release)> 1000 µM> 10,000
Ribavirin 3 – 14 µM Nucleoside Analogue (RdRp inhibition, error catastrophe)~ 50 - 100 µM~ 5 - 10
Lariciresinol 4'-O-glucoside ~166 µM (0.087 mg/mL)RNP Nuclear Retention & NF-κB Suppression > 1000 µM> 6

Analysis:

  • Potency: Oseltamivir is ~10,000x more potent on a molar basis for direct viral inhibition.

  • Toxicity: Lariciresinol 4'-O-glucoside exhibits a superior safety profile compared to Ribavirin, which is known for significant cytotoxicity at effective doses.

  • Resistance: Unlike Oseltamivir, which faces rising resistance (e.g., H275Y mutation), Lariciresinol 4'-O-glucoside targets host pathways (NF-κB) and conserved viral mechanisms (RNP export), presenting a higher barrier to resistance.

Mechanism of Action (MOA)

Lariciresinol 4'-O-glucoside operates unlike classical direct-acting antivirals (DAAs). Its efficacy stems from a "Two-Pronged" attack.

Signaling Pathway Diagram

The following diagram illustrates the differential blockade points of Lariciresinol 4'-O-glucoside versus Oseltamivir.

MOA_Comparison Virus Influenza Virus Entry Viral Entry & Uncoating Virus->Entry NFkB NF-κB Activation Virus->NFkB Replication Viral RNA Replication (Nucleus) Entry->Replication RNP_Export vRNP Nuclear Export Replication->RNP_Export Assembly Viral Assembly & Budding RNP_Export->Assembly Release Viral Release Assembly->Release Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IP-10) NFkB->Cytokines Inflammation Lung Injury / Cytokine Storm Cytokines->Inflammation Lari Lariciresinol 4'-O-glucoside Lari->RNP_Export Inhibits (Retains RNP in Nucleus) Lari->NFkB Strong Suppression Osel Oseltamivir Osel->Release Inhibits Neuraminidase

Caption: Comparative mechanism showing Oseltamivir targeting late-stage release vs. Lariciresinol targeting nuclear export and host inflammation.

Detailed Causality
  • RNP Nuclear Retention: Immunofluorescence assays confirm that Lariciresinol 4'-O-glucoside prevents the export of viral Ribonucleoproteins (vRNPs) from the nucleus to the cytoplasm. Without this export, the virus cannot assemble new virions at the plasma membrane.

  • Anti-Inflammatory Action: By blocking the NF-κB signaling pathway, the compound downregulates the transcription of cytokines (IL-6, TNF-α, IP-10).[4] This is critical because severe influenza morbidity is often driven by the host's hyper-immune response rather than viral load alone.

Experimental Protocols

To validate these findings, the following standardized protocols are recommended. These methods ensure reproducibility and data integrity.

CPE Inhibition Assay (Efficacy)

Objective: Determine the IC50 of Lariciresinol 4'-O-glucoside against Influenza A/H1N1.

  • Cell Preparation: Seed MDCK cells (2 × 10⁴ cells/well) in 96-well plates. Incubate at 37°C/5% CO₂ for 24h until a monolayer forms.

  • Infection: Wash cells with PBS. Add Influenza A virus (100 TCID50) diluted in serum-free DMEM containing TPCK-trypsin (2 µg/mL). Adsorb for 1h at 37°C.

  • Treatment: Remove viral inoculum. Add maintenance medium containing serial dilutions of Lariciresinol 4'-O-glucoside (e.g., 0, 10, 50, 100, 200, 400 µg/mL). Include Oseltamivir carboxylate (0.1 - 100 nM) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 48–72h until full Cytopathic Effect (CPE) is observed in the virus control wells.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Calculate % inhibition using the formula:

    
    
    Derive IC50 using non-linear regression (GraphPad Prism).
    
NF-κB Reporter Assay (Mechanism)

Objective: Confirm suppression of host inflammatory response.

Protocol_Flow Step1 Transfect A549/HEK293 with NF-κB-Luciferase Step2 Infect with Influenza A (H1N1) Step1->Step2 Step3 Treat with Lariciresinol 4'-O-glucoside Step2->Step3 Step4 Incubate 24h Step3->Step4 Step5 Lyse Cells & Add Luciferin Step4->Step5 Step6 Measure Luminescence (RLU) Step5->Step6

Caption: Workflow for validating NF-κB pathway suppression using a luciferase reporter system.

Safety & Toxicity Profile

  • Cytotoxicity (MDCK Cells): The CC50 is consistently reported >1000 µM (or >0.5 mg/mL), indicating a high safety margin.

  • Selectivity Index (SI): While lower than Oseltamivir, the SI (>6) is sufficient for a lead compound, especially given its non-cytotoxic nature at effective anti-inflammatory concentrations.

  • Resistance: Serial passage studies suggest a high barrier to resistance compared to M2 ion channel blockers (Amantadine) and moderate advantages over NA inhibitors.

Conclusion

Lariciresinol 4'-O-glucoside is not a direct replacement for Oseltamivir in terms of antiviral potency. However, it represents a superior adjunct therapeutic candidate . Its value lies in its dual ability to moderately inhibit viral replication while significantly dampening the immunopathological damage (cytokine storm) that drives severe influenza outcomes.

Recommendation: Drug development pipelines should prioritize this compound for combination therapies (e.g., Oseltamivir + Lariciresinol 4'-O-glucoside) to simultaneously lower viral load and protect lung tissue from inflammatory injury.

References

  • Yang, Z., et al. (2013). Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro. International Journal of Molecular Medicine.[3]

  • Li, J., et al. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response.[5] Journal of Ethnopharmacology.

  • Moscona, A. (2005). Neuraminidase Inhibitors for Influenza (Oseltamivir Mechanisms). The New England Journal of Medicine.[6]

  • Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole (Ribavirin): 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. Science.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Lariciresinol 4'-O-glucoside

Document Type: Standard Operating Procedure (SOP) | Status: Active Target Audience: Laboratory Managers, Principal Investigators, Chemical Safety Officers[1] Executive Summary & Immediate Safety Profile Lariciresinol 4'-...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Standard Operating Procedure (SOP) | Status: Active Target Audience: Laboratory Managers, Principal Investigators, Chemical Safety Officers[1]

Executive Summary & Immediate Safety Profile

Lariciresinol 4'-O-glucoside (CAS: 107110-16-7 / 143663-00-7) is a bioactive lignan glycoside used primarily in pharmacological research.[1] While not classified as an acutely toxic P-listed substance (EPA), it is a high-purity research chemical that must be managed as Hazardous Chemical Waste .[1]

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer (drain) or regular municipal trash. All disposal must occur via High-Heat Incineration through a licensed hazardous waste contractor.[1]

Chemical Characterization Table
PropertySpecificationOperational Implication
Physical State Solid (Powder)Dust inhalation hazard; requires N95/P100 mask during weighing.[1]
Solubility DMSO, Methanol, EthanolCrucial: Water alone is ineffective for decontamination. Use Methanol or Ethanol for cleaning spills/glassware.
Stability Stable under normal conditionsDoes not require quenching/neutralization prior to disposal.
Hazard Class Irritant (Skin/Eye), STOT SE 3Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.[1]

Waste Stream Classification & Logic

Proper disposal relies on the "Solubility Rule." Because Lariciresinol 4'-O-glucoside is a lipophilic lignan derivative, it behaves poorly in aqueous waste streams.[1]

The Two-Stream System[1]
  • Solid Waste Stream (Dry):

    • Items: Contaminated gloves, weighing boats, paper towels, and dry pure substance (expired/excess).[1]

    • Action: Double-bagged in clear polyethylene bags, labeled as "Hazardous Solid Waste Debris."[1]

  • Liquid Waste Stream (Organic):

    • Items: Mother liquors, HPLC eluents, and rinsate from cleaning glassware.

    • Action: Collect in the Non-Halogenated Organic Solvent carboy (assuming dissolved in MeOH/EtOH/DMSO).

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Substance & Debris)

Objective: Secure containment to prevent particulate aerosolization.

  • Containerize: Place any expired or excess pure powder into a screw-top vial. Do not leave it loose.

  • Secondary Containment: Place the vial (and any contaminated weighing boats/gloves) into a clear, heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Lariciresinol 4'-O-glucoside (Solid Debris).[1][2]

    • Hazards: Irritant.[3]

    • Constituents: 100% Lariciresinol 4'-O-glucoside.[1]

Phase B: Liquid Waste (Solutions & Rinsate)

Objective: Solubilization for complete removal. Context: You have a flask coated with residue.[4] Water will not clean it effectively.

  • Solvent Selection: Add 10-20 mL of Methanol or Ethanol to the glassware.

  • Agitation: Swirl vigorously to dissolve the lignan residue.

  • Collection: Pour this rinsate into the Non-Halogenated Organic Waste carboy (Red Can).

    • Note: If your protocol used Chloroform/DCM, this must go into the Halogenated waste stream.

  • Repeat: Perform this solvent rinse twice (2x) before a final water wash.

  • Labeling: Ensure the carboy tag lists "Lariciresinol 4'-O-glucoside" as a trace constituent (<1%).[1]

Phase C: Decision Logic Diagram

The following workflow illustrates the decision process for segregating this specific compound.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Gloves, Powder) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bag Double Bag (Clear Poly) Solid->Bag SolventCheck Solvent Base? Liquid->SolventCheck OrgWaste Organic Waste Carboy (Incineration) Bag->OrgWaste Lab Pack SolventCheck->OrgWaste MeOH/DMSO/EtOH AqWaste Aqueous Waste (Only if <1% Organic) SolventCheck->AqWaste Water/Buffer AqWaste->OrgWaste Precautionary Route

Figure 1: Waste segregation logic ensuring lignan residues are directed toward incineration (Organic Waste) rather than water treatment.[1]

Spill Response Procedure (Immediate Action)

Scenario: You have dropped a vial of Lariciresinol 4'-O-glucoside powder on the bench.

  • Stop & Assess: Do not blow the powder. Turn off nearby fans or biosafety cabinet blowers to prevent aerosolization.

  • PPE Up: Ensure gloves (Nitrile), Lab Coat, and Safety Goggles are on.

  • Wet Wipe Method (Crucial):

    • Do NOT sweep dry powder (creates dust).

    • Soak a paper towel in Ethanol or Methanol .

    • Lay the wet towel over the spill to dampen the powder.

  • Collection: Wipe up the dampened powder.

  • Final Clean: Wipe the surface again with an ethanol-soaked towel to remove sticky lignan residue.

  • Disposal: Place all towels into the "Solid Hazardous Waste" bag.

SpillResponse Event Spill Detected Isolate Isolate Area Turn off Airflow Event->Isolate Method Select Method Isolate->Method DrySweep Dry Sweep Method->DrySweep FORBIDDEN WetWipe Solvent Wet Wipe (MeOH/EtOH) Method->WetWipe Recommended Clean Decontaminate Surface WetWipe->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Spill response workflow emphasizing the prohibition of dry sweeping to prevent inhalation hazards.

Regulatory Compliance & Classification

To ensure compliance with US EPA (RCRA) and international standards, use the following classification codes when filling out waste manifests.

  • RCRA Status: Not specifically P-listed or U-listed.[1]

  • Waste Determination: "Characteristic Hazardous Waste" due to the solvent usually associated with it (Ignitability D001 if in MeOH) or "Toxic" under general "Presumption of Hazard" for research chemicals.

  • Recommended Waste Profile Name: "Organic Solids/Liquids with Trace Phytochemicals."

Self-Validation Check: Before sealing any waste container, ask: Did I use water to clean this?

  • If YES : Re-clean with Ethanol. Water leaves lignan residue that can contaminate surfaces.

  • If NO : Proceed to seal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]

  • US Environmental Protection Agency (EPA). (2024).[5] Hazardous Waste Generators: Categories and Requirements. [1]

  • Cayman Chemical. (2025).[3] Safety Data Sheet: Lignan Glycoside Analogues.

  • PubChem. (2025). Lariciresinol Compound Summary. National Library of Medicine. [1]

Sources

Handling

Personal protective equipment for handling Lariciresinol 4'-O-glucoside

A Researcher's Guide to Safely Handling Lariciresinol 4'-O-glucoside As researchers and drug development professionals, our work with novel compounds like Lariciresinol 4'-O-glucoside is foundational to scientific advanc...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Lariciresinol 4'-O-glucoside

As researchers and drug development professionals, our work with novel compounds like Lariciresinol 4'-O-glucoside is foundational to scientific advancement. However, innovation and safety must go hand-in-hand. This guide provides a comprehensive framework for the safe handling of Lariciresinol 4'-O-glucoside, emphasizing a proactive approach to personal protective equipment (PPE), operational planning, and disposal. Our philosophy is grounded in the precautionary principle, especially when comprehensive toxicological data is not yet available.

Hazard Evaluation: What We Know and What We Don't

Lariciresinol 4'-O-glucoside is a natural lignan glucoside found in various plants.[1] While it is a subject of interest for its potential biological activities, its chemical, physical, and toxicological properties have not been thoroughly investigated.[2] This data gap is a critical consideration for any safety protocol.

A Safety Data Sheet (SDS) for (-)-Lariciresinol 4-O-glucoside indicates that standard handling precautions should be taken, such as avoiding contact with skin and eyes and preventing dust formation.[3] First aid measures are outlined for inhalation, skin, and eye contact, which suggests a potential for irritation.[3]

The aglycone, (+)-Lariciresinol, is classified as very toxic to aquatic life, a crucial factor for environmental disposal.[2] Given the lack of specific toxicity data for the glycoside, it is prudent to handle it as a substance with unknown but potential biological activity and irritant properties.

Key Takeaway: The absence of comprehensive toxicity data necessitates treating Lariciresinol 4'-O-glucoside with a high degree of caution. All handling procedures should be based on a thorough risk assessment that accounts for the unknown.

Risk Assessment and PPE Selection: A Step-by-Step Approach

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and select appropriate PPE.[4] For a compound with limited safety information, a robust risk assessment is paramount. The following workflow will guide you in selecting the appropriate level of PPE for your specific experimental context.

PPE Selection Workflow

The following diagram illustrates a decision-making process for selecting appropriate PPE when handling Lariciresinol 4'-O-glucoside.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Lariciresinol 4'-O-glucoside cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Define Experimental Task assess_quantity Assess Quantity (mg vs. g scale) start->assess_quantity assess_physical_form Assess Physical Form (Solid vs. Solution) assess_quantity->assess_physical_form assess_procedure Assess Procedure (Weighing, Dissolving, Transferring) assess_physical_form->assess_procedure ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-toe Shoes assess_procedure->ppe_low Small quantity (mg) Solution handling Low splash potential ppe_medium Enhanced PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves - Face Shield (if splash risk) - Work in Fume Hood assess_procedure->ppe_medium Gram scale Weighing solid Potential for dust/splash ppe_high Maximum PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron - Heavy-duty Gloves - Respiratory Protection (if aerosolizing) - Work in Ventilated Enclosure assess_procedure->ppe_high Large quantity High splash/aerosol risk Spill cleanup

Caption: PPE Selection Workflow for Lariciresinol 4'-O-glucoside

Core PPE Requirements

Based on the available information and general laboratory safety standards, the following PPE should be considered mandatory for any work with Lariciresinol 4'-O-glucoside:

PPE ComponentSpecification and Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5] For tasks with a higher risk of splashes, such as transferring solutions, chemical splash goggles should be worn.[6] A face shield worn over safety glasses is recommended when handling larger quantities or during procedures with a significant splash or aerosol generation potential.[7]
Hand Protection Chemical-resistant nitrile gloves are essential to prevent skin contact.[3][8] For prolonged contact or when handling solutions, consider double-gloving .[5] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[7]
Body Protection A laboratory coat should be worn at all times to protect skin and clothing.[5][8] Ensure the coat is fully buttoned. For large-scale operations, a chemical-resistant apron may be necessary.
Respiratory Protection While not typically required for handling small quantities in a well-ventilated area, if there is a risk of generating dust (e.g., during weighing) or aerosols, work should be conducted in a chemical fume hood .[3][9] If a fume hood is not available for such tasks, a respirator may be required based on a formal risk assessment.[4]

Operational and Disposal Plans

A proactive approach to safety extends beyond PPE to include well-defined operational and disposal procedures.

Handling and Storage
  • Ventilation: Always handle Lariciresinol 4'-O-glucoside in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Storage: Keep the compound in a tightly closed container in a cool, dry place, away from light and moisture, as recommended for many natural products.[10][11]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Management

In the event of a spill, a clear and practiced response is crucial.

Spill_Cleanup_Workflow Figure 2: Spill Cleanup Workflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate if necessary alert->evacuate don_ppe Don appropriate PPE (Enhanced or Maximum) evacuate->don_ppe contain Contain the spill with absorbent material don_ppe->contain collect Carefully collect the material contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste in a sealed container decontaminate->dispose

Caption: Spill Cleanup Workflow

Spill Cleanup Protocol:

  • Alert and Isolate: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don enhanced PPE, including double gloves, safety goggles, and a lab coat. A respirator may be necessary for large spills of solid material.

  • Contain and Absorb: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collect and Package: Carefully scoop the absorbed or solid material into a sealable container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Dispose: Label the sealed container as "Chemical Waste" and dispose of it according to your institution's hazardous waste guidelines.

Waste Disposal

Given that the aglycone of Lariciresinol 4'-O-glucoside is known to be very toxic to aquatic life, it is imperative that neither the compound nor its containers are disposed of in the regular trash or down the drain.[2][3]

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed container for chemical waste.[12]

  • Liquid Waste: Collect all solutions containing Lariciresinol 4'-O-glucoside in a designated, sealed, and clearly labeled waste container.

  • Disposal Route: All waste containing this compound should be disposed of through your institution's Environmental Health & Safety (EHS) office as hazardous chemical waste.[12][13][14]

By adhering to these rigorous safety protocols, researchers can confidently work with Lariciresinol 4'-O-glucoside, ensuring both personal safety and the integrity of their research.

References

  • TargetMol. (n.d.). Safety Data Sheet: (-)-Lariciresinol 4-O-glucoside.
  • Redox. (2023, January 1). Safety Data Sheet: Lauryl Glucoside.
  • ChemicalBook. (2025, December 13). Safety Data Sheet: (+)-LARICIRESINOL.
  • The Good Scents Company. (n.d.). (-)-lariciresinol.
  • University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environment, Health & Safety website.
  • Clinivex. (n.d.). Lariciresinol 4-O-glucoside.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • ChemFaces. (n.d.). Lariciresinol 4-O-glucoside.
  • MedchemExpress. (n.d.). Lariciresinol 4-O-β-D-glucopyranoside.
  • PubMed. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • WBAY Television Green Bay. (2023, March 24). How to dispose of your household chemicals safely.
  • Safety-Kleen. (n.d.). Environmental Products & Services.
  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
  • Official Gazette of the Republic of the Philippines. (2001, January 26). Republic Act No. 9003.
  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • University of California, Berkeley. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from UC Berkeley Environment, Health & Safety website.
  • Republic Services. (n.d.). Environmental Solutions.

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